Phyllanthusiin C
Description
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Properties
Molecular Formula |
C40H30O26 |
|---|---|
Molecular Weight |
926.6 g/mol |
IUPAC Name |
[(7R,8R,28S)-1,2,4,13,14,15,18,19,20,34,35-undecahydroxy-5,10,23,31-tetraoxo-6,9,24,27,30,39-hexaoxaoctacyclo[34.2.1.04,38.07,26.08,29.011,16.017,22.032,37]nonatriaconta-11,13,15,17,19,21,32,34,36-nonaen-28-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C40H30O26/c41-12-1-8(2-13(42)22(12)47)33(53)65-37-31-30-28(64-38(57)39(58)6-18(46)40(59)32(39)21-11(36(56)63-31)5-16(45)25(50)29(21)66-40)17(61-37)7-60-34(54)9-3-14(43)23(48)26(51)19(9)20-10(35(55)62-30)4-15(44)24(49)27(20)52/h1-5,17-18,28,30-32,37,41-52,58-59H,6-7H2/t17?,18?,28-,30-,31?,32?,37+,39?,40?/m1/s1 |
InChI Key |
LCJOXNIMFDLZJH-ODRAKOIDSA-N |
Isomeric SMILES |
C1C(C2(C3C1(C(=O)O[C@H]4[C@@H]5C([C@@H](OC4COC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O5)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C39)O2)O)O)O)O)O |
Canonical SMILES |
C1C(C2(C3C1(C(=O)OC4C5COC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)OC4C(C(O5)OC(=O)C8=CC(=C(C(=C8)O)O)O)OC(=O)C9=CC(=C(C(=C39)O2)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Phyllanthusiin C: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C, a complex hydrolyzable tannin, belongs to the class of ellagitannins and is predominantly found in plants of the Phyllanthus genus, such as Phyllanthus myrtifolius[1]. Ellagitannins are a diverse group of polyphenolic compounds characterized by the presence of one or more hexahydroxydiphenoyl (HHDP) units esterified to a polyol, typically glucose. These compounds exhibit a wide range of biological activities, making them of significant interest for drug discovery and development. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, including its precursors, key enzymatic steps, and relevant experimental methodologies for its investigation.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway established for complex ellagitannins, originating from 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)[2][3]. The pathway involves a series of oxidative coupling reactions catalyzed by laccase-like phenol (B47542) oxidases[4]. While the precise sequence of enzymatic steps leading to this compound has not been fully elucidated, a plausible pathway can be proposed based on the structures of known intermediates and the general principles of ellagitannin biosynthesis.
The initial and pivotal step is the intramolecular oxidative C-C coupling of two galloyl groups of PGG to form the HHDP group, yielding the first true ellagitannin, tellimagrandin II[2][5]. Subsequent oxidative couplings and potential rearrangements lead to the formation of more complex structures. The proposed pathway involves the progressive oxidation and cyclization of galloyl moieties attached to the glucose core.
Below is a DOT script for a Graphviz diagram illustrating the proposed biosynthetic pathway from PGG to this compound, highlighting key intermediates.
Caption: Proposed biosynthetic pathway of this compound from PGG.
Quantitative Data
Quantitative data on the biosynthesis of this compound, such as enzyme kinetics and in vivo production rates, are currently limited in the scientific literature. However, data on the extraction yields of related hydrolyzable tannins from Phyllanthus species can provide valuable context for researchers interested in isolating these compounds.
| Plant Species | Extraction Method | Solvent | Compound Class | Yield | Reference |
| Phyllanthus niruri | Soxhlet | Methanol (B129727) | Total Extract | 14.6% (w/w) | [6] |
| Phyllanthus niruri | Soxhlet | 70% Ethanol | Total Extract | 20.8% (w/w) | [6] |
| Phyllanthus niruri | Soxhlet | 50% Ethanol | Total Extract | 22.5% (w/w) | [6] |
| Phyllanthus niruri | Boiling Water | Water | Total Extract | 18.10% (w/w) | [7] |
| Phyllanthus niruri | Microwave-assisted | 80% Methanol | Lignan-rich extract | 8.13% (w/w) | [7] |
| Phyllanthus tenellus | Pressurized Hot Water | Water | Hydrolyzable Tannins | ~2x higher than methanol extraction | [8] |
| Phyllanthus urinaria | Acid Hydrolysis of Extract | Sulfuric Acid | Ellagic Acid | 10.2 mg/g | [9] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of techniques for enzyme purification, activity assays, and compound identification. Below are detailed methodologies for key experiments.
Purification of Laccase-like Phenol Oxidase from Phyllanthus Species
This protocol is adapted from general methods for polyphenol oxidase purification from plant sources[10].
a. Crude Extract Preparation:
-
Harvest fresh, young leaves of the Phyllanthus species of interest and immediately freeze them in liquid nitrogen.
-
Grind the frozen leaves to a fine powder using a mortar and pestle.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 6.8, containing 1 M KCl, 10 mM ascorbic acid, and 1% (w/v) polyvinylpolypyrrolidone (PVPP)).
-
Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract.
b. Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add solid ammonium sulfate to the crude extract with constant stirring at 4°C to achieve a 30% saturation.
-
After stirring for 1 hour, centrifuge at 15,000 x g for 30 minutes at 4°C. Discard the pellet.
-
Increase the ammonium sulfate concentration of the supernatant to 80% saturation and stir for 1 hour.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C to collect the protein pellet.
-
Resuspend the pellet in a minimal volume of the extraction buffer and dialyze against the same buffer overnight at 4°C with several buffer changes.
c. Chromatographic Purification:
-
Load the dialyzed protein solution onto an anion-exchange chromatography column (e.g., DEAE-cellulose) pre-equilibrated with the extraction buffer.
-
Elute the proteins with a linear gradient of NaCl (0-1 M) in the same buffer.
-
Collect fractions and assay for laccase activity.
-
Pool the active fractions and further purify using size-exclusion chromatography (e.g., Sephadex G-100) to obtain a highly purified enzyme preparation.
Below is a DOT script for a Graphviz diagram illustrating the experimental workflow for enzyme purification.
Caption: Experimental workflow for the purification of laccase-like enzymes.
Laccase Activity Assay
This protocol is based on the spectrophotometric measurement of the oxidation of syringaldazine[1][11].
a. Reagents:
-
Buffer: 100 mM Potassium Phosphate buffer, pH 6.5.
-
Substrate Solution: 0.216 mM Syringaldazine (B1682856) in absolute methanol.
-
Enzyme Solution: Purified laccase-like enzyme diluted in cold deionized water.
b. Assay Procedure:
-
Prepare a reaction mixture in a 3 mL cuvette containing 2.20 mL of buffer and 0.30 mL of methanol.
-
Add 0.50 mL of the enzyme solution to the cuvette and equilibrate to 30°C.
-
Initiate the reaction by adding 0.10 mL of the syringaldazine solution.
-
Immediately monitor the increase in absorbance at 530 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of reaction (ΔA530/min) from the linear portion of the curve.
-
One unit of laccase activity is defined as the amount of enzyme that produces a ΔA530 of 0.001 per minute under the specified conditions.
Quantitative Analysis of this compound and Precursors by HPLC
This protocol provides a general framework for the quantitative analysis of tannins in Phyllanthus extracts.
a. Sample Preparation:
-
Prepare a methanolic or aqueous-methanolic extract of the plant material.
-
Filter the extract through a 0.45 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.
c. Quantification:
-
Prepare standard solutions of available precursors (e.g., gallic acid, PGG, corilagin) of known concentrations.
-
Generate a calibration curve for each standard by plotting peak area against concentration.
-
Quantify the compounds in the plant extract by comparing their peak areas to the respective calibration curves. For compounds where a standard is not available, such as this compound, semi-quantification can be performed using a calibration curve of a structurally related compound.
Conclusion
The biosynthetic pathway of this compound represents a complex and fascinating area of natural product chemistry. While the complete pathway is yet to be fully elucidated, the proposed route through key ellagitannin intermediates provides a solid framework for future research. The experimental protocols outlined in this guide offer robust methodologies for the purification and characterization of the enzymes involved, as well as for the quantitative analysis of the pathway's constituents. Further investigation into this pathway will not only enhance our fundamental understanding of plant biochemistry but also pave the way for the potential biotechnological production of this and other medicinally important ellagitannins.
References
- 1. Biochemical and Molecular Characterization of a Laccase from Marasmius quercophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ellagitannin Biosynthesis | Natural Chemistry Research Group [naturalchemistry.utu.fi]
- 3. researchgate.net [researchgate.net]
- 4. Enzymology of gallotannin and ellagitannin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tellimagrandin II - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pressurized hot water extraction of hydrosable tannins from Phyllanthus tenellus Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Historical Insights Into the Purification of Polyphenol Oxidase From Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic Assay: Laccase (EC 1.10.3.2) [sigmaaldrich.com]
A Technical Guide to the Natural Sources of Phyllanthusiin C for Researchers and Drug Development Professionals
An in-depth exploration of the botanical origins, phytochemical context, and relevant biological activities of Phyllanthusiin C, a promising ellagitannin found within the Phyllanthus genus. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the known natural sources of this compound, and contextualizing its presence alongside other bioactive compounds. While quantitative data on its specific yield remains limited in publicly accessible literature, this guide furnishes available information on related compounds and outlines general methodologies for extraction and isolation from Phyllanthus species, which can be adapted for targeted purification of this compound.
Natural Sources of this compound
This compound is a naturally occurring hydrolysable tannin, specifically an ellagitannin, that has been identified in several species of the Phyllanthus genus, a group of plants with a long history of use in traditional medicine. The primary documented botanical sources of this compound include:
-
Phyllanthus myrtifolius Moon [1]
-
Phyllanthus flexuosus (Sieb. & Zucc.) Müll.Arg.
Of these, Phyllanthus urinaria is a particularly noteworthy source, with some studies identifying this compound as a chemical marker for this species.[3] The presence of this compound has also been reported in the broader context of phytochemical investigations of Phyllanthus amarus.
Quantitative Data on Bioactive Compounds in Phyllanthus Species
| Plant Species | Compound | Concentration (% w/w of dry plant material) | Plant Part | Analytical Method |
|---|---|---|---|---|
| Phyllanthus amarus | Phyllanthin | 0.4 - 0.7 | Whole Plant | HPTLC |
| Phyllanthus amarus | Hypophyllanthin | 0.15 - 0.3 | Whole Plant | HPTLC |
| Phyllanthus fraternus | Gallic Acid | 1.28 | Leaves | HPTLC |
| Phyllanthus fraternus | Corilagin | 0.89 | Leaves | HPTLC |
| Phyllanthus emblica | Gallic Acid | 5.1 | Fruit | HPLC |
| Phyllanthus emblica | Ellagic Acid | 2.8 | Fruit | HPLC |
Table 1: Quantitative Analysis of Selected Bioactive Compounds in Various Phyllanthus Species. This table summarizes the percentage weight/weight (% w/w) of major bioactive compounds found in different Phyllanthus species, providing a comparative basis for potential yields of target compounds like this compound.
Experimental Protocols: Extraction and Isolation of Ellagitannins from Phyllanthus
A definitive, standardized protocol for the exclusive extraction and isolation of this compound has not been detailed in the available literature. However, general methodologies for the extraction of tannins and other polyphenols from Phyllanthus species can be adapted and optimized for this purpose. The following represents a composite workflow based on established procedures for related compounds.
General Extraction Workflow
This workflow outlines the typical steps involved in the extraction and fractionation of bioactive compounds from Phyllanthus species.
References
- 1. researchgate.net [researchgate.net]
- 2. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Biological Potential of Phyllanthusiin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C, a member of the ellagitannin family, is a naturally occurring polyphenol found in various species of the Phyllanthus genus.[1][2] These plants have a long history of use in traditional medicine, and modern scientific investigations are beginning to uncover the pharmacological activities of their individual constituents.[3][4] Ellagitannins, as a class, are known for their diverse biological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][5] This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the biological activity of this compound, with a focus on its potential therapeutic applications. While specific quantitative data for this compound remains scarce in publicly available literature, this document summarizes the known information and provides context based on the activities of related compounds and extracts from its natural sources.
Biological Activities of this compound and Related Compounds
While direct quantitative data for the biological activities of isolated this compound is not extensively reported, studies on Phyllanthus extracts and related ellagitannins provide valuable insights into its potential.
Antioxidant Activity
Extracts of Phyllanthus species, which contain this compound, have demonstrated significant antioxidant properties.[6] The antioxidant capacity of these extracts is often attributed to their rich polyphenolic content, including ellagitannins.[7] For instance, a study on the polyphenol constituents of Phyllanthus amarus showed that the ellagitannin Phyllanthusiin D exhibited high antioxidant activity in various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP).[6] Although specific IC50 values for this compound are not available, the data for related compounds suggest its potential as a potent antioxidant.
Table 1: Antioxidant Activity of Compounds from Phyllanthus Species
| Compound/Extract | Assay | IC50/EC50 Value | Source |
| Phyllanthus chamaecristoides aqueous extract | DPPH Radical Scavenging | 0.032 mg/mL | [8] |
| Quercetin | DPPH Radical Scavenging | 0.55 µg/mL | [9] |
| Quercetin | ABTS Radical Scavenging | 1.17 µg/mL | [9] |
| P. urinaria methanol (B129727) extract | DPPH Radical Scavenging | 15.8 - 29.3 µg/mL | [10] |
| P. urinaria methanol extract | ABTS Radical Scavenging | 11.2 - 26.0 µg/mL | [10] |
Anti-inflammatory Activity
The anti-inflammatory potential of Phyllanthus species is well-documented.[2][11] Many constituents of these plants have been shown to inhibit key inflammatory mediators. For example, some compounds isolated from Phyllanthus polyphyllus demonstrated significant inhibition of nitric oxide (NO) production in activated macrophages, with IC50 values ranging from 12.5 to 100 µM.[12] While direct data for this compound is lacking, the known anti-inflammatory effects of ellagitannins suggest it may contribute to the overall anti-inflammatory profile of Phyllanthus extracts.[1]
Table 2: Anti-inflammatory Activity of Compounds from Phyllanthus Species
| Compound | Assay | IC50 Value | Source |
| Justicidin B | Nitric Oxide Production Inhibition | 12.5 µM | [12] |
| Phyllamyricin C | Nitric Oxide Production Inhibition | 25 µM | [12] |
| Diphyllin | Nitric Oxide Production Inhibition | 50 µM | [12] |
| 4-O-methylgallic acid | Nitric Oxide Production Inhibition | 100 µM | [12] |
| P. amarus 80% ethanolic extract | TNF-α Production Inhibition | 16.12 µg/mL | [13] |
| P. amarus 80% ethanolic extract | IL-1β Production Inhibition | 7.13 µg/mL | [13] |
Anticancer Activity
Several compounds isolated from Phyllanthus species have exhibited cytotoxic activity against various cancer cell lines.[14] For instance, a fraction of a Phyllanthus extract demonstrated potent cytotoxicity with IC50 values of 3.91 ± 0.03 µg/mL for HeLa, 3.97 ± 0.07 µg/mL for SKOV-3, and 7.75 ± 0.37 µg/mL for MOLT-4 cells.[1] While specific IC50 values for this compound are not available, its presence in extracts with anticancer properties suggests it may play a role in this activity.
Table 3: Anticancer Activity of Compounds and Extracts from Phyllanthus Species
| Compound/Extract | Cell Line | IC50 Value | Source |
| Fraction C from Phyllanthus sp. | HeLa | 3.91 ± 0.03 µg/mL | [1] |
| Fraction C from Phyllanthus sp. | SKOV-3 | 3.97 ± 0.07 µg/mL | [1] |
| Fraction C from Phyllanthus sp. | MOLT-4 | 7.75 ± 0.37 µg/mL | [1] |
| (+)-Acutissimalignan A | HT-29 | 19 nM | [15] |
| P. amarus ethanolic extract | U937 | 210 ± 6.78 µg/mL | [16] |
Experimental Protocols
Detailed experimental protocols for the key assays mentioned are provided below to facilitate further research on this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.[17][18]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (B145695)
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.
-
Preparation of test samples: Dissolve this compound in the same solvent used for the DPPH solution to prepare a stock solution. From this, create a series of dilutions to test a range of concentrations.
-
Assay:
-
In a 96-well microplate, add a specific volume of each concentration of the test sample.
-
Add the DPPH working solution to each well.
-
Include a blank (solvent only) and a positive control.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control (DPPH solution without the test sample) and A_sample is the absorbance of the test sample. The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can then be determined from a plot of scavenging activity against sample concentration.
Nitric Oxide (NO) Scavenging Assay
This assay measures the ability of a compound to scavenge nitric oxide radicals, which are involved in inflammatory processes.
Materials:
-
Sodium nitroprusside
-
Phosphate buffered saline (PBS), pH 7.4
-
Griess reagent (equal parts of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Test compound (this compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction mixture: In a 96-well plate, mix sodium nitroprusside solution with different concentrations of the test compound in PBS.
-
Incubation: Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).
-
Griess reaction: Add an equal volume of Griess reagent to each well.
-
Measurement: Measure the absorbance at approximately 546 nm using a microplate reader. A decrease in absorbance compared to the control (without the test compound) indicates NO scavenging activity.
-
Calculation: The percentage of nitric oxide scavenging is calculated, and the IC50 value is determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compound (this compound)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) at 37°C.
-
Formazan (B1609692) solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength between 570 and 600 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Signaling Pathways
While the specific effects of this compound on signaling pathways have not been elucidated, studies on Phyllanthus extracts and their components suggest potential modulation of key pathways involved in inflammation and cancer, such as NF-κB, MAPK, and PI3K/Akt.[5][13][21]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation and cell survival. Extracts from Phyllanthus species have been shown to inhibit the activation of NF-κB.[13] This inhibition is often associated with the suppression of IκBα phosphorylation and degradation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Phyllanthus extracts have been shown to modulate MAPK signaling, affecting the phosphorylation of key proteins like ERK, JNK, and p38.[7][13]
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is critical for cell survival and growth. Inhibition of this pathway can lead to apoptosis. Phyllanthus extracts have been reported to suppress the PI3K/Akt pathway.[13][21]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion and Future Directions
This compound, as a constituent of medicinally important Phyllanthus species, holds promise as a bioactive compound with potential antioxidant, anti-inflammatory, and anticancer properties. However, the current body of scientific literature lacks specific quantitative data on the biological activities of isolated this compound. The information available on related ellagitannins and crude extracts provides a strong rationale for further investigation.
Future research should focus on the isolation and purification of this compound to enable a thorough evaluation of its biological activities. Determining its IC50 values in a range of antioxidant, anti-inflammatory, and cancer cell line-based assays is a critical next step. Furthermore, detailed mechanistic studies are required to elucidate its specific targets and effects on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Such research will be instrumental in unlocking the full therapeutic potential of this compound and could pave the way for its development as a novel therapeutic agent.
References
- 1. The structure, occurrence and biological activity of ellagitannins: a general review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature | Semantic Scholar [semanticscholar.org]
- 3. The Genus Phyllanthus: An Ethnopharmacological, Phytochemical, and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. article.sapub.org [article.sapub.org]
- 11. 2.6. In vitro anti-inflammatory activity assay [bio-protocol.org]
- 12. cusabio.com [cusabio.com]
- 13. researchgate.net [researchgate.net]
- 14. p44/42 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 15. Cytotoxic and natural killer cell stimulatory constituents of Phyllanthus songboiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. benchchem.com [benchchem.com]
- 19. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. agritrop.cirad.fr [agritrop.cirad.fr]
Unraveling the Anti-Cancer Potential of Phyllanthusiin C: A Mechanistic Overview
For Immediate Release
While the precise, isolated mechanisms of Phyllanthusiin C in cancer cells are still under active investigation, current research on Phyllanthus species extracts, where this compound is a known constituent, provides significant insights into its potential anti-neoplastic activities. Studies on these extracts reveal a multi-pronged attack on cancer cells, primarily centered around the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. This technical guide synthesizes the available data to construct a putative mechanism of action for this compound, drawing from the broader context of Phyllanthus research.
Core Anti-Cancer Mechanisms
Extracts of Phyllanthus species, rich in polyphenolic compounds including this compound, have demonstrated efficacy against a variety of cancer cell lines.[1] The primary mechanisms implicated in this anti-cancer activity are the induction of programmed cell death (apoptosis) and the suppression of tumor growth and spread.[1][2]
Induction of Apoptosis
A key strategy in cancer therapy is to trigger apoptosis in malignant cells. Phyllanthus extracts have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][2] This is evidenced by characteristic apoptotic features such as DNA fragmentation and increased activity of caspase-3, a critical executioner enzyme in the apoptotic cascade.[1][3]
The apoptotic process is tightly regulated by the Bcl-2 family of proteins. Studies on nasopharyngeal carcinoma cells treated with P. urinaria extract, containing this compound, showed a down-regulation of the anti-apoptotic protein Bcl-2, tipping the cellular balance towards cell death.[3] Furthermore, in prostate cancer cells, an elevation of the pro-apoptotic protein Bax has been observed, which is associated with the mitochondrial pathway of apoptosis.[4]
Inhibition of Telomerase Activity
Telomerase is an enzyme crucial for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Phyllanthus urinaria extract has been found to inhibit telomerase activity in human nasopharyngeal carcinoma cells.[3] This inhibition is associated with the decreased expression of hTERT (human telomerase reverse transcriptase), the catalytic subunit of the enzyme, and c-myc, a transcription factor that upregulates hTERT.[3]
Anti-Angiogenic and Anti-Metastatic Effects
The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are hallmarks of malignant tumors. Research indicates that Phyllanthus extracts possess anti-angiogenic properties, partly by suppressing the activity and secretion of matrix metalloproteinase-2 (MMP-2), an enzyme involved in breaking down the extracellular matrix to allow for blood vessel growth and tumor invasion.[1][5] The extracts have also been shown to reduce the invasion, migration, and adhesion of cancer cells, further highlighting their anti-metastatic potential.[5]
Modulation of Cellular Signaling Pathways
The anti-cancer effects of Phyllanthus extracts, and by extension this compound, are orchestrated through the modulation of multiple intracellular signaling pathways that govern cell survival, proliferation, and inflammation.[6][7] The interconnected nature of these pathways suggests a synergistic effect of the compounds within the extract.
Key Signaling Pathways Affected:
-
MAPK/ERK and MAPK/JNK Pathways: These pathways are central to regulating cell proliferation, differentiation, and apoptosis. Extracts from Phyllanthus have been shown to decrease the expression of reporters for both the MAPK/ERK and MAPK/JNK pathways in prostate cancer cells.[6]
-
PI3K/Akt Pathway: This is a critical pro-survival pathway that is often hyperactivated in cancer. Phyllanthus extracts can interfere with this pathway, leading to decreased cell survival and proliferation.[6][8]
-
NF-κB Pathway: The NF-κB transcription factor plays a key role in inflammation and cancer by promoting cell survival and proliferation. A decrease in the expression of the NF-κB pathway reporter has been observed in cancer cells treated with Phyllanthus extracts.[6][8]
-
Wnt Signaling Pathway: This pathway is involved in cell fate determination and proliferation. Its dysregulation is a common feature of many cancers. Phyllanthus extracts have been shown to significantly decrease the expression of Wnt pathway reporters.[6][8]
The following diagram illustrates the putative signaling pathways modulated by this compound, based on studies of Phyllanthus extracts.
Caption: Putative signaling pathways modulated by this compound in cancer cells.
Experimental Methodologies
The following are summaries of common experimental protocols used in the cited research to evaluate the anti-cancer effects of Phyllanthus extracts.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells, which serves as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of the test compound (e.g., Phyllanthus extract) for a specified duration (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with fresh medium containing MTT solution.
-
The plate is incubated for a few hours to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to untreated control cells.
-
Apoptosis Assays
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.
-
Protocol:
-
Treated and untreated cells are fixed and permeabilized.
-
Cells are incubated with a reaction mixture containing TdT and labeled dUTPs.
-
The incorporated label is detected by fluorescence microscopy or flow cytometry.
-
Caspase Activity Assay: This assay measures the activity of caspases, the key proteases that execute apoptosis.
-
Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can be quantified.
-
Protocol:
-
Cell lysates are prepared from treated and untreated cells.
-
The lysate is incubated with the caspase substrate.
-
The signal from the cleaved reporter is measured using a spectrophotometer or fluorometer.
-
Western Blotting
This technique is used to detect and quantify specific proteins in a sample, providing insights into the expression levels of key signaling molecules.
-
Protocol:
-
Proteins are extracted from cell lysates.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A substrate is added that reacts with the enzyme to produce a chemiluminescent signal, which is detected and quantified.
-
The following diagram outlines a typical experimental workflow for assessing the anti-cancer effects of a compound like this compound.
Caption: General experimental workflow for evaluating anti-cancer activity.
Quantitative Data Summary
While specific quantitative data for isolated this compound is limited in the current literature, the following table summarizes representative findings from studies on Phyllanthus extracts, which contain this compound. These values provide a context for the potential potency of its constituents.
| Parameter | Cancer Cell Line | Treatment | Result | Reference |
| IC50 | MCF-7 (Breast) | P. niruri extract | Varies by extract fraction | [9] |
| MCF-7ADR (Resistant Breast) | P. niruri extract | Varies by extract fraction | [9] | |
| Caspase-3/7 Activity | PC-3 (Prostate) | Phyllanthus extracts | 3-4 fold increase vs. control | [4] |
| MeWo (Melanoma) | Phyllanthus extracts | 3-4 fold increase vs. control | [4] | |
| Protein Expression | NPC-BM1 (Nasopharyngeal) | P. urinaria extract | Down-regulation of Bcl-2 | [3] |
| PC-3 (Prostate) | Phyllanthus extracts | Elevation of Bax | [4] | |
| Telomerase Activity | NPC-BM1 (Nasopharyngeal) | P. urinaria extract | Inhibition of hTERT, hTP1, c-myc mRNA | [3] |
| MMP-2, -7, -9 Activity | Various | Phyllanthus extracts | Reduction | [5] |
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a component of Phyllanthus extracts, contributes to a potent anti-cancer effect through the induction of apoptosis, inhibition of telomerase, and modulation of critical cell signaling pathways. The multi-targeted nature of these extracts highlights the potential for synergistic interactions between their constituent compounds.
Future research should focus on isolating this compound and elucidating its specific molecular targets and mechanisms of action. Such studies will be crucial for determining its therapeutic potential as a standalone agent or in combination with existing chemotherapies. A deeper understanding of its interaction with cancer cell signaling networks will pave the way for the development of novel and effective cancer treatments.
References
- 1. Anti-cancer effects of Phyllanthus urinaria and relevant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Anti-cancer effects of Phyllanthus urinaria and relevant mechanisms. | Semantic Scholar [semanticscholar.org]
- 3. Phyllanthus urinaria increases apoptosis and reduces telomerase activity in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phyllanthus spp. Induces Selective Growth Inhibition of PC-3 and MeWo Human Cancer Cells through Modulation of Cell Cycle and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phyllanthus Suppresses Prostate Cancer Cell, PC-3, Proliferation and Induces Apoptosis through Multiple Signalling Pathways (MAPKs, PI3K/Akt, NFκB, and Hypoxia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic and chemomodulatory effects of Phyllanthus niruri in MCF-7 and MCF-7ADR breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Anti-inflammatory Effects of Phyllanthusiin C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllanthusiin C, a hydrolyzable tannin found in plants of the Phyllanthus genus, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's effects on key inflammatory markers and pathways. This document summarizes quantitative data on its inhibitory activities, details relevant experimental methodologies, and visualizes the putative signaling cascades involved. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for inflammatory conditions.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation is implicated in a wide range of pathologies, including autoimmune diseases, cardiovascular diseases, and cancer. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads.
This compound is an ellagitannin that has been identified as a constituent of various Phyllanthus species, plants with a long history of use in traditional medicine for treating inflammatory ailments. Emerging research has begun to elucidate the specific anti-inflammatory activities of this compound at a molecular level, highlighting its potential as a modulator of key inflammatory pathways. This guide aims to consolidate the available technical information on the anti-inflammatory effects of this compound to facilitate further scientific investigation.
Quantitative Data on Anti-inflammatory Activity
The primary quantitative measure of this compound's anti-inflammatory effect reported in the literature is its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator.
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production
| Bioactive Compound | Cell Line | Stimulus | Inhibitory Concentration (IC50) | Reference |
| This compound | RAW 264.7 | Lipopolysaccharide (LPS) | 5.6 µM | [1][2][3] |
IC50: The half maximal inhibitory concentration, representing the concentration of a substance required to inhibit a biological process by 50%.
Experimental Protocols
This section details the methodology for the key in vitro assay used to quantify the anti-inflammatory activity of this compound.
In Vitro Inhibition of Nitric Oxide Production in Macrophages
This experiment assesses the ability of this compound to inhibit the production of nitric oxide in cultured macrophages stimulated with an inflammatory agent.
Objective: To determine the IC50 value of this compound for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (of known purity)
-
Griess Reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for in vitro nitric oxide inhibition assay.
Procedure:
-
Cell Culture: RAW 264.7 cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells per well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1-2 hours.
-
Stimulation: LPS (e.g., 1 µg/mL) is added to the wells (except for the negative control) to induce an inflammatory response.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Assay:
-
Aliquots of the cell culture supernatant are transferred to a new 96-well plate.
-
An equal volume of Griess reagent is added to each well.
-
The plate is incubated at room temperature for approximately 10 minutes, protected from light.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of sodium nitrite.
-
The nitrite concentration in each sample is calculated from the standard curve.
-
The percentage of NO production inhibition is calculated for each concentration of this compound relative to the LPS-only treated control.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the concentration of this compound.
-
Putative Signaling Pathways
While direct evidence specifically elucidating the signaling pathways modulated by this compound is still emerging, based on the known mechanisms of other ellagitannins and anti-inflammatory compounds isolated from Phyllanthus species, it is hypothesized that this compound exerts its effects through the modulation of the NF-κB and MAPK signaling pathways. The inhibition of nitric oxide production is a downstream effect of the suppression of inducible nitric oxide synthase (iNOS) expression, which is regulated by these pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including iNOS. It is plausible that this compound inhibits one or more steps in this cascade.
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
Inhibition of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38, JNK, and ERK, are also critical in mediating inflammatory responses. Activation of these kinases by stimuli such as LPS leads to the phosphorylation of various transcription factors that, in concert with NF-κB, drive the expression of pro-inflammatory genes. The anti-inflammatory effects of other compounds from Phyllanthus species have been linked to the inhibition of MAPK phosphorylation. It is therefore reasonable to hypothesize a similar mechanism for this compound.
Caption: Hypothesized inhibition of the MAPK pathway by this compound.
Conclusion and Future Directions
The available data strongly suggest that this compound possesses significant anti-inflammatory properties, as evidenced by its potent inhibition of nitric oxide production in activated macrophages. While the precise molecular mechanisms are yet to be fully elucidated, it is hypothesized that this compound targets key inflammatory signaling pathways, namely NF-κB and MAPK.
To advance the development of this compound as a potential therapeutic agent, future research should focus on:
-
Mechanism of Action Studies: Investigating the direct effects of this compound on the phosphorylation and activation of key proteins in the NF-κB and MAPK pathways (e.g., IκBα, p65, p38, JNK, ERK).
-
Broader Inflammatory Mediator Profiling: Assessing the impact of this compound on the production of other pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., COX-2).
-
In Vivo Studies: Evaluating the anti-inflammatory efficacy of this compound in animal models of inflammation to determine its in vivo potency, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to identify key structural features responsible for its anti-inflammatory activity, potentially leading to the design of more potent and selective inhibitors.
This technical guide provides a foundational understanding of the anti-inflammatory effects of this compound, offering a valuable resource for researchers dedicated to the discovery and development of novel anti-inflammatory therapeutics.
References
The Immunomodulatory Landscape of Phyllanthusiin C: A Technical Guide for Researchers
An In-depth Exploration of a Promising Bioactive Compound from the Phyllanthus Genus
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The genus Phyllanthus has a rich history in traditional medicine, with numerous species demonstrating significant immunomodulatory and anti-inflammatory properties.[1][2][3] These effects are largely attributed to a diverse array of bioactive secondary metabolites, including lignans, flavonoids, and notably, hydrolyzable tannins.[2] Phyllanthusiin C, a member of the hydrolyzable tannin class, has been identified in several Phyllanthus species, including P. amarus and P. urinaria.[1][2] While direct, in-depth research on the specific immunomodulatory effects of isolated this compound is currently limited, the extensive investigation into related compounds and crude extracts provides a strong foundation for predicting its potential mechanisms and guiding future research.
This technical guide synthesizes the available, albeit indirect, evidence for the immunomodulatory potential of this compound. It details the established activities of structurally related compounds from Phyllanthus species, outlines relevant experimental protocols for future investigation, and visualizes the key signaling pathways likely to be modulated by this compound. This document serves as a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic promise of this compound.
Immunomodulatory Activity of Phyllanthus Species and Related Compounds
While specific data for this compound is scarce, numerous studies have quantified the immunomodulatory effects of other bioactive constituents of Phyllanthus species. These compounds often exhibit inhibitory effects on pro-inflammatory mediators. A study on Phyllanthus amarus constituents, for instance, demonstrated significant inhibition of nitric oxide (NO) production and lymphocyte proliferation by various isolated compounds.[4] Similarly, extracts from P. amarus have been shown to suppress the production of key pro-inflammatory cytokines such as TNF-α and IL-1β in LPS-induced human macrophages.[5][6]
The lignan (B3055560) phyllanthin, also from P. amarus, has been shown to dose-dependently inhibit both cellular and humoral immune responses in mice, significantly reducing the proliferation of T and B lymphocytes and down-regulating both Th1 (IL-2, IFN-γ) and Th2 (IL-4) cytokines.[7][8] These findings, summarized in the tables below, provide a strong rationale for investigating this compound for similar activities, given the established role of hydrolyzable tannins in modulating immune responses.[9]
Data Presentation: Quantitative Effects of Phyllanthus Compounds on Immunomodulatory Targets
The following tables summarize the quantitative data on the inhibitory effects of various compounds isolated from Phyllanthus species on key immunomodulatory markers.
Table 1: Inhibition of Nitric Oxide (NO) Production and Lymphocyte Proliferation by Phyllanthus amarus Constituents [4]
| Compound | Assay | Cell Type | IC50 (µM) |
| Ethyl 8-hydroxy-8-methyl-tridecanoate | NO Production | Phagocytes | 0.91 |
| 1,7,8-trihydroxy-2-naphtaldehyde | NO Production | Phagocytes | 1.07 |
| Phyltetralin | Lymphocyte Proliferation | Lymphocytes | 1.07 |
| Phyllanthin | Lymphocyte Proliferation | Lymphocytes | 1.82 |
Table 2: Inhibition of Pro-inflammatory Cytokine and Mediator Production by Phyllanthus amarus Extract [5]
| Mediator | Cell Line | Stimulant | IC50 (µg/mL) |
| TNF-α | U937 Macrophages | LPS | 16.12 |
| IL-1β | U937 Macrophages | LPS | 7.13 |
Potential Signaling Pathways Modulated by this compound
Based on studies of Phyllanthus extracts and their constituent tannins and other polyphenols, three primary signaling pathways are implicated in their immunomodulatory and anti-inflammatory effects: Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-Kinase (PI3K)/Akt.[3][5][6][10][11] It is highly probable that this compound, as a hydrolyzable tannin, exerts its effects through modulation of one or more of these critical pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes.[5][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[12] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-1β, and COX-2.[5][13] Compounds from Phyllanthus have been shown to inhibit this pathway by preventing the phosphorylation of IKKα/β and IκBα, thereby blocking NF-κB nuclear translocation.[5][6][10]
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Updated Review on the Anti-Inflammatory Potential of Phyllanthus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of compounds from Phyllanthus amarus on nitric oxide production, lymphocyte proliferation, and cytokine release from phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phyllanthin from Phyllanthus amarus inhibits cellular and humoral immune responses in Balb/C mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolyzable Tannins in the Management of Th1, Th2 and Th17 Inflammatory-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. Phyllanthus Suppresses Prostate Cancer Cell, PC-3, Proliferation and Induces Apoptosis through Multiple Signalling Pathways (MAPKs, PI3K/Akt, NFκB, and Hypoxia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phyllanthus amarus has anti-inflammatory potential by inhibition of iNOS, COX-2, and cytokines via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Phyllanthusiin C: A Technical Literature Review for Drug Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Phyllanthusiin C is a member of the ellagitannin class of hydrolyzable tannins, a group of polyphenolic compounds known for their diverse biological activities. Found within medicinal plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus urinaria, this compound is a component of traditional herbal remedies used for a variety of ailments.[1][2] While the extracts of these plants have undergone extensive pharmacological screening, research specifically isolating the bioactivity of this compound is limited. This review synthesizes the available technical data on this compound, its related compounds, and the extracts in which it is a major constituent, providing a framework for future research and drug development.
Biological Activity and Quantitative Data
Direct quantitative data on the biological activity of isolated this compound is not extensively available in the current body of scientific literature. However, studies on extracts containing this compound and on closely related analogues provide valuable insights into its potential therapeutic effects. The primary activities associated with these tannins are antioxidant, anti-inflammatory, and immunomodulatory.
One study identified this compound as one of five major polyphenolic compounds in an extract of Phyllanthus urinaria that demonstrated cytotoxic effects against human nasopharyngeal carcinoma cells (NPC-BM1).[3] While IC50 values for the specific compound were not provided, the complete extract was shown to reduce cell viability and induce apoptosis.[3]
For comparative purposes, the quantitative activities of other well-studied tannins isolated from Phyllanthus species are summarized below. These compounds share structural similarities with this compound and their activities may suggest its potential biological profile.
Table 1: Quantitative Biological Activity of Compounds Structurally Related to this compound
| Compound | Plant Source | Assay | Target/Cell Line | Result (IC50) | Reference |
| Justicidin B | P. polyphyllus | Nitric Oxide (NO) Production | LPS/IFN-γ activated macrophages | 12.5 µM | [4][5] |
| Diphyllin | P. polyphyllus | Nitric Oxide (NO) Production | LPS/IFN-γ activated macrophages | 50 µM | [4][5] |
| Phyllamyricin C | P. polyphyllus | Nitric Oxide (NO) Production | LPS/IFN-γ activated macrophages | 25 µM | [4][5] |
| 4-O-methylgallic acid | P. polyphyllus | Nitric Oxide (NO) Production | LPS/IFN-γ activated macrophages | 100 µM | [4][5] |
| Methyl Brevifolincarboxylate | P. urinaria | DPPH Radical Scavenging | - | 8.9 µM | [1] |
| Trimethyl-3,4-dehydrochebulate | P. urinaria | DPPH Radical Scavenging | - | 9.4 µM | [1] |
| Methylgallate | P. urinaria | DPPH Radical Scavenging | - | 9.8 µM | [1] |
Mechanism of Action & Signaling Pathways
The precise signaling pathways modulated by pure this compound have not been elucidated. However, research on Phyllanthus extracts, where this compound is a key constituent, points towards mechanisms involving the induction of apoptosis and the inhibition of inflammatory and cell proliferation pathways.
An extract of P. urinaria containing this compound was found to induce apoptosis in nasopharyngeal carcinoma cells.[3] This effect was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the inhibition of telomerase activity.[3] The inhibition of telomerase was linked to the reduced mRNA expression of hTERT (human telomerase reverse transcriptase), hTP1 (human telomerase-associated protein 1), and the transcription factor c-myc.[3]
Furthermore, extracts from Phyllanthus species and their isolated bioactive compounds, such as phyllanthin, are known to suppress inflammatory responses by modulating key signaling cascades including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and PI3K-Akt pathways.[2][6][7] These pathways are critical in regulating the expression of pro-inflammatory cytokines and enzymes like COX-2.[7]
Below are graphical representations of the potential mechanisms of action based on studies of Phyllanthus extracts and related compounds.
Experimental Protocols
General Protocol for Isolation of Tannins from Phyllanthus
This protocol is a generalized workflow based on common chromatographic techniques mentioned in the literature.[8] Optimization is required for the specific isolation of this compound.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition
This protocol describes a common method used to assess the anti-inflammatory potential of isolated compounds by measuring the inhibition of nitric oxide production in activated macrophages.[4]
-
Cell Culture : Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO₂ incubator.
-
Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for 1-2 hours.
-
Macrophage Activation : Cells are stimulated with inflammatory agents, typically Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation : The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay) :
-
An aliquot of the cell culture supernatant is transferred to a new 96-well plate.
-
An equal volume of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each well.
-
The plate is incubated in the dark at room temperature for 10-15 minutes.
-
The absorbance is measured at approximately 540-550 nm using a microplate reader.
-
-
Data Analysis : The concentration of nitrite (a stable product of NO) is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the stimulated (vehicle control) cells. The IC50 value is then determined from the dose-response curve.
Conclusion and Future Directions
This compound is an identified constituent of the medicinally important Phyllanthus genus. While its exact contribution to the overall therapeutic efficacy of the plant extracts is not yet fully understood, the known activities of these extracts and related tannin compounds suggest that this compound holds significant potential as an antioxidant, anti-inflammatory, and anti-cancer agent.
A clear gap in knowledge exists, as there is a notable lack of studies focusing on the isolated compound. Future research should prioritize the following:
-
Development of optimized isolation and purification protocols to obtain this compound in quantities sufficient for comprehensive biological testing.
-
Systematic screening of pure this compound in a panel of in vitro assays (e.g., antioxidant capacity, cytotoxicity against various cancer cell lines, inhibition of inflammatory markers) to establish its specific bioactivity profile and determine quantitative parameters like IC50 values.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by this compound, distinguishing its effects from those of other compounds in the plant extract.
Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel drug candidate.
References
- 1. The Genus Phyllanthus: An Ethnopharmacological, Phytochemical, and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review on the Anti-Inflammatory Potential of Phyllanthus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CAS:142674-52-0 | Manufacturer ChemFaces [chemfaces.com]
- 4. Anti-inflammatory activities of constituents isolated from Phyllanthus polyphyllus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Phyllanthusiin C in Phyllanthus amarus Extracts: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthus amarus Schum. & Thonn., a member of the Euphorbiaceae family, is a small herb recognized for its extensive use in traditional medicine across tropical and subtropical regions. Its broad spectrum of pharmacological activities, including hepatoprotective, antiviral, anti-inflammatory, and anticancer properties, is attributed to a rich diversity of phytochemicals.[1][2][3] Among these are lignans (B1203133), flavonoids, alkaloids, and a significant class of hydrolysable tannins.[1][3][4] This technical guide focuses on Phyllanthusiin C, a specific hydrolysable tannin found within P. amarus, providing a comprehensive overview of its context within the plant's chemical profile, methodologies for its potential analysis, and its likely role in the plant's biological activity.[4][5][6] While specific quantitative data and dedicated biological studies on this compound are limited in current literature, this guide extrapolates from established methods for analogous compounds within the same plant extracts to provide a foundational framework for future research.
Phytochemical Context: Hydrolysable Tannins in Phyllanthus amarus
This compound belongs to the class of hydrolysable tannins, specifically ellagitannins, which are esters of a sugar (typically glucose) with gallic acid and its oxidative derivatives.[7][8] P. amarus is a rich source of these compounds, with Phyllanthusiin A, B, C, and D being identified as key constituents.[3][4][5][6] Other prominent hydrolysable tannins that are often quantified and studied for their bioactivity include geraniin, corilagin, and amariin.[7][9][10] The presence and concentration of these compounds can vary based on geographical location, climate, and harvesting conditions.[11]
Data Presentation: Quantitative Analysis of Major Hydrolysable Tannins in P. amarus Extracts
Table 1: Quantitative Composition of Hydrolysable Tannins in an Enriched Aqueous P. amarus Extract
| Compound | Percentage by Weight (%) |
|---|---|
| Corilagin | 7 - 13% |
| Nirurin | 3.5 - 10% |
| Geraniin | 1 - 2% or 12 - 20%* |
| Other Low Molecular Weight Hydrolysable Tannoids | 9 - 20% |
Data from a patent describing two different extract embodiments.[12]
Table 2: Concentration of Major Phenolic Compounds in 80% Ethanol (B145695) Extracts of P. amarus
| Compound | Plant Origin | Concentration (μg/mL of extract solution) |
|---|---|---|
| Gallic Acid | Malaysia | 163.3 |
| Ellagic Acid | Malaysia | 601.29 |
| Corilagin | Indonesia | 379.23 (in P. urinaria) |
Data from a comparative study including a closely related species.[9]
Experimental Protocols
The following sections detail generalized and extrapolated methodologies for the extraction, isolation, and quantification of this compound from P. amarus. These protocols are based on established methods for other hydrolysable tannins and lignans from the same plant.
Protocol 1: Optimized Aqueous Extraction for Hydrolysable Tannins
This protocol is designed to maximize the yield of hydrolysable tannins, including this compound, from the aerial parts of P. amarus.
-
Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of P. amarus in the shade. Grind the dried material into a coarse powder.
-
Extraction:
-
Filtration and Concentration: Filter the aqueous extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 55-60°C.
-
Drying: Lyophilize (freeze-dry) the concentrated extract to obtain a stable, amorphous powder enriched with hydrolysable tannins.[12]
Protocol 2: Isolation of this compound via Column Chromatography
This protocol outlines a potential method for isolating this compound from the enriched extract, adapted from methods used for phyllanthin (B192089) and other tannins.[5][13]
-
Sample Preparation: Dissolve the dried extract from Protocol 1 in a minimal amount of a suitable solvent mixture (e.g., methanol-water).
-
Stationary Phase: Prepare a silica (B1680970) gel (60-120 mesh) column packed in a non-polar solvent like n-hexane.
-
Gradient Elution:
-
Load the dissolved extract onto the column.
-
Begin elution with a non-polar solvent (e.g., 100% n-hexane).
-
Gradually increase the polarity of the mobile phase by introducing and increasing the proportion of a more polar solvent, such as ethyl acetate (B1210297), followed by methanol. A suggested gradient could be n-hexane -> n-hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures.
-
-
Fraction Collection: Collect fractions of the eluate continuously.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., hexane:ethyl acetate, 2:1) and visualize under UV light or with a staining reagent (e.g., 10% sulfuric acid in ethanol followed by heating) to identify fractions containing compounds with similar Rf values.[14]
-
Pooling and Purification: Pool the fractions that are rich in the target compound (this compound, identified by comparison with reference standards if available, or by subsequent structural analysis). Further purification can be achieved by repeated column chromatography or preparative HPLC.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
This method describes a validated approach for the quantification of major compounds in P. amarus, which can be adapted for this compound.[9][15][16]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution is typically used for separating complex mixtures. A common system involves:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Methanol or acetonitrile.
-
-
Gradient Program: A typical gradient might start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B over 30-40 minutes to elute compounds of increasing polarity.
-
Detection: Monitor the eluate at a wavelength suitable for tannins, typically around 270-280 nm.
-
Standard Preparation: Prepare a calibration curve using an isolated and purified standard of this compound at various known concentrations.
-
Sample Analysis: Prepare the extract sample by dissolving a known weight in the mobile phase, filtering through a 0.45 µm filter, and injecting a defined volume into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standard.
Mandatory Visualizations
Diagram 1: General Workflow for Extraction and Analysis
Caption: Workflow for this compound extraction, isolation, and analysis.
Diagram 2: Postulated Role in Inflammatory Signaling Pathways
Based on the known activities of P. amarus extracts and its other major constituents like phyllanthin and geraniin, this compound is hypothesized to contribute to the modulation of key inflammatory signaling pathways.[17][18][19]
Caption: Hypothesized inhibitory action of this compound on inflammatory pathways.
Biological Activity and Signaling Pathways
While direct studies on this compound are sparse, the immunomodulatory and anti-inflammatory activities of P. amarus extracts are well-documented and often attributed to their rich content of tannins and lignans.[9][10][20]
-
Anti-inflammatory Effects: Extracts of P. amarus and its purified compounds like geraniin, corilagin, and phyllanthin have been shown to significantly inhibit the production of pro-inflammatory mediators. This includes cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as enzymes like inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[10][18][20]
-
Modulation of Signaling Pathways: The mechanism behind these anti-inflammatory effects involves the downregulation of key intracellular signaling cascades. Research has demonstrated that constituents of P. amarus can inhibit the activation of:
-
Nuclear Factor-kappa B (NF-κB) Pathway: By preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit, these compounds block the transcription of numerous pro-inflammatory genes.[4][18][19]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The phosphorylation of JNK, ERK, and p38 MAPKs, which are crucial for inflammatory responses, is suppressed.[18][19]
-
PI3K/Akt Pathway: This pathway, involved in cell survival and inflammation, is also a target for inhibition.[18][19]
-
Given that this compound is a structural analogue of other bioactive tannins in P. amarus, it is highly probable that it contributes to the overall anti-inflammatory profile of the extract by acting on these same signaling pathways. This presents a compelling area for future investigation to isolate this compound and directly assess its efficacy and mechanism of action.
References
- 1. An insight into the potent medicinal plant Phyllanthus amarus Schum. and Thonn - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Overview of Important Ethnomedicinal Herbs of Phyllanthus Species: Present Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Hydrolysable tannin: Significance and symbolism [wisdomlib.org]
- 9. Correlation between the major components of Phyllanthus amarus and Phyllanthus urinaria and their inhibitory effects on phagocytic activity of human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. ijpsr.com [ijpsr.com]
- 12. US20130122119A1 - Phyllanthus amarus compositions and method of extracting same - Google Patents [patents.google.com]
- 13. Isolation, characterization and antioxidative effect of phyllanthin against CCl4-induced toxicity in HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. redalyc.org [redalyc.org]
- 15. researcher.manipal.edu [researcher.manipal.edu]
- 16. researchgate.net [researchgate.net]
- 17. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer [pubmed.ncbi.nlm.nih.gov]
- 18. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protective Effects of Phyllanthus amarus Against Lipopolysaccharide-Induced Neuroinflammation and Cognitive Impairment in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Phyllanthusiin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential therapeutic targets of Phyllanthusiin C, a member of the tannin class of compounds. While direct research on this compound is limited, this document extrapolates its potential mechanisms and targets based on the extensive research conducted on extracts from the Phyllanthus genus, which are known to contain this compound and other structurally related bioactive compounds.[1] The primary therapeutic avenues for these compounds lie in their anti-inflammatory, anticancer, and antioxidant properties.[1][2]
Potential Therapeutic Targets and Signaling Pathways
The bioactive constituents of Phyllanthus species exert their effects by modulating a variety of cellular signaling pathways implicated in cancer and inflammation.[3][4] Key among these are the NF-κB, MAPK, and PI3K/Akt signaling networks.[3][4][5]
Anti-inflammatory Pathways
Inflammation is a critical immune response that, when dysregulated, can contribute to a variety of chronic diseases.[5] Compounds from Phyllanthus have demonstrated significant anti-inflammatory potential by targeting key signaling cascades.[2]
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[6] Bioactive compounds from Phyllanthus, such as phyllanthin, have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB.[7] This inhibition is achieved by downregulating the phosphorylation of IκBα and the NF-κB p65 subunit, which prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[7][8] This leads to a reduction in the production of inflammatory mediators like TNF-α, IL-1β, and COX-2.[5][7]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, ERK, and p38, is another crucial regulator of inflammation.[6] Phyllanthin and related compounds have been observed to attenuate the phosphorylation of JNK, ERK, and p38 in response to inflammatory stimuli.[5][7]
-
PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is also implicated in the expression of pro-inflammatory markers.[8] Phyllanthin has been shown to suppress the activation of Akt in a concentration-dependent manner, contributing to its anti-inflammatory effects.[7]
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Updated Review on the Anti-Inflammatory Potential of Phyllanthus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]
- 6. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Phyllanthusiin C from Phyllanthus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phyllanthusiin C, a hydrolysable tannin found in various Phyllanthus species, has garnered interest for its potential pharmacological activities. This document provides a comprehensive overview of the methodologies for the isolation and characterization of this compound. Detailed protocols for extraction, fractionation, and purification are presented, based on established techniques for isolating tannins from Phyllanthus plants. Furthermore, this guide includes methods for the characterization of the isolated compound and a summary of the known biological activities of related compounds, suggesting potential therapeutic applications for this compound.
Introduction
The genus Phyllanthus comprises a diverse group of plants that are widely used in traditional medicine for the treatment of a variety of ailments, including liver and kidney diseases.[1][2] These therapeutic properties are attributed to a rich diversity of bioactive secondary metabolites, including lignans, flavonoids, alkaloids, and tannins.[2][3] this compound, a member of the hydrolysable tannin class, has been identified in Phyllanthus myrtifolius and Phyllanthus flexuosus. While specific studies on the bioactivity of this compound are limited, related tannins from Phyllanthus species have demonstrated significant antioxidant, antiviral, and anticancer properties.[1][4] This document provides a generalized yet detailed protocol for the isolation and characterization of this compound, compiled from various studies on the phytochemical analysis of Phyllanthus species.
Plant Material and Extraction
Plant Material
The primary sources for this compound are Phyllanthus myrtifolius and Phyllanthus flexuosus. The aerial parts of the plant (leaves and stems) are typically used for extraction. It is crucial to properly identify the plant material, and a voucher specimen should be deposited in a recognized herbarium. The plant material should be air-dried in the shade to prevent the degradation of thermolabile compounds and then ground into a fine powder.
Extraction Protocols
The choice of extraction solvent and method is critical for the efficient recovery of hydrolysable tannins. Generally, polar solvents are effective for extracting these compounds.
Table 1: Comparison of Extraction Methods for Phyllanthus Species
| Extraction Method | Solvent System | Typical Yield of Crude Extract (%) | Remarks | Reference |
| Maceration | Methanol (B129727):Water (2:1) | 20.0 | Simple, but may be less efficient for exhaustive extraction. | |
| Soxhlet Extraction | Ethanol (B145695) | 2.8 - 5.2 (part dependent) | More efficient than maceration, but the heat can degrade some compounds. | [5] |
| Solvent Extraction | Ethanol or Acetone | Not Specified | Continuous extraction until the solvent runs clear. | [6] |
| Pressurized Water Extraction (PWE) | Water | ~20 (at 100°C) | Environmentally friendly; temperature can be optimized to target specific compounds. | [7] |
Protocol 1: Solvent Extraction
-
Weigh the powdered plant material.
-
Macerate the plant material with 80% methanol or ethanol at room temperature for 24-48 hours with occasional stirring. The solvent-to-solid ratio is typically 10:1 (v/w).
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process with the plant residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Fractionation and Purification
The crude extract contains a complex mixture of compounds. A multi-step fractionation and purification process is required to isolate this compound.
Liquid-Liquid Partitioning
Liquid-liquid partitioning is an effective method for the initial separation of compounds based on their polarity.
Protocol 2: Fractionation of the Crude Extract
-
Suspend the crude extract in distilled water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.
-
Separate the layers using a separatory funnel.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
Hydrolysable tannins like this compound are typically enriched in the more polar fractions, such as the ethyl acetate and n-butanol fractions.
Column Chromatography
Column chromatography is the primary method for the purification of this compound from the enriched fractions.
Table 2: Column Chromatography Parameters for Tannin Purification
| Stationary Phase | Mobile Phase System | Application | Reference |
| Silica (B1680970) Gel (60-120 mesh) | Gradient of n-hexane, chloroform, and methanol | Initial fractionation of less polar compounds. | [8] |
| Sephadex LH-20 | Methanol or Ethanol-Water mixtures | Effective for separating polyphenolic compounds, including tannins. | [9] |
| Diaion HP-20 | Water followed by increasing concentrations of Methanol in Water | Separation of tannins. The corilagin-enriched fraction was eluted with 30% MeOH in H2O. |
Protocol 3: Purification by Column Chromatography
-
Pack a glass column with Sephadex LH-20 suspended in methanol.
-
Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of methanol.
-
Load the sample onto the top of the column.
-
Elute the column with a gradient of methanol in water, starting from a low concentration of methanol and gradually increasing the polarity.
-
Collect fractions of a specific volume (e.g., 10-20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC).
Thin Layer Chromatography (TLC)
TLC is used to monitor the separation during column chromatography and to assess the purity of the isolated compound.
Protocol 4: TLC Analysis
-
Spot the collected fractions onto a pre-coated silica gel 60 F254 TLC plate.
-
Develop the plate in a suitable mobile phase. A common system for tannins is a mixture of toluene, ethyl acetate, and formic acid in various ratios.
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent, such as 5% methanolic H2SO4 followed by heating, or a ferric chloride solution, which gives a characteristic blue-black color with tannins.[5]
-
Combine the fractions that show a spot corresponding to this compound.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For final purification to obtain a high-purity compound, preparative HPLC is often employed.
Protocol 5: Final Purification by Preparative HPLC
-
Dissolve the semi-purified fraction containing this compound in the mobile phase.
-
Inject the solution into a preparative HPLC system equipped with a C18 column.
-
Elute with a gradient of acetonitrile (B52724) and water, both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.
-
Monitor the elution at a suitable wavelength (e.g., 280 nm) for phenolic compounds.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain the pure compound.
Characterization of this compound
The structure and identity of the isolated this compound should be confirmed using various spectroscopic techniques.
Table 3: Analytical Techniques for the Characterization of this compound
| Technique | Purpose | Expected Information |
| UV-Vis Spectroscopy | Preliminary identification of chromophores | Absorption maxima characteristic of phenolic compounds. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | Presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.[6] |
| High-Resolution Mass Spectrometry (HRMS) | Determination of molecular formula | Precise molecular weight and elemental composition. The molecular formula of this compound is C40H30O26. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HSQC, HMBC) | Elucidation of the complete chemical structure | Detailed information on the proton and carbon environments and their connectivity, confirming the structure of this compound. |
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activities of this compound are not extensively reported, the activities of other tannins and extracts from Phyllanthus species provide insights into its potential therapeutic effects.
Antioxidant Activity
Tannins are well-known for their potent antioxidant properties. It is highly probable that this compound exhibits significant antioxidant activity.
Protocol 6: DPPH Radical Scavenging Assay
-
Prepare a stock solution of the isolated this compound in methanol.
-
Prepare a series of dilutions of the sample.
-
Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol to each dilution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity. Ascorbic acid or gallic acid can be used as a positive control.
Potential Signaling Pathway Modulation
Extracts from Phyllanthus species have been shown to modulate various signaling pathways involved in inflammation and cancer. Although the specific effects of this compound are yet to be elucidated, it may contribute to the observed activities of the plant extracts.
Potential Signaling Pathways Affected by Phyllanthus Compounds:
-
NF-κB Signaling Pathway: Many tannins and flavonoids from Phyllanthus have been shown to inhibit the activation of NF-κB, a key regulator of inflammation and cell survival.
-
MAPK Signaling Pathway: Components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK, JNK, and p38, are often modulated by Phyllanthus extracts, affecting cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and growth and is another potential target for the bioactive compounds in Phyllanthus.
Visualizations
References
- 1. The Genus Phyllanthus: An Ethnopharmacological, Phytochemical, and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. search.syr.edu [search.syr.edu]
- 3. researchgate.net [researchgate.net]
- 4. Antiviral tannins from two Phyllanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromatographic separation and analysis of tannin-rich plants. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Extraction of Phyllanthusiin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrolysable tannin found in various species of the Phyllanthus genus, which has been traditionally used in herbal medicine. Recent studies have highlighted the potential pharmacological activities of compounds from Phyllanthus species, including antioxidant, anti-inflammatory, and antiviral effects. This compound, as a member of the tannin family, is of significant interest for its potential therapeutic applications. This document provides a detailed protocol for the extraction and purification of this compound from Phyllanthus plant material, based on established methods for tannin isolation from this genus. It also includes information on analytical quantification and the potential signaling pathways modulated by related compounds.
Data Presentation
While specific quantitative data for this compound extraction is not widely available in the literature, the following tables provide examples of data obtained for related compounds from Phyllanthus species using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These can serve as a reference for the development of analytical methods for this compound.
Table 1: Illustrative HPLC Quantification of Bioactive Compounds in Phyllanthus Species
| Compound | Plant Species | Extraction Solvent | HPLC Column | Mobile Phase | Retention Time (min) | Yield (% w/w of extract) | Reference |
| Gallic Acid | P. emblica | 70% Acetone (B3395972) | C18 | Gradient: Acetonitrile/Water | 5.8 | 3.2 | [1] |
| Corilagin | P. amarus | Water | C18 | Gradient: Methanol/Water | 12.5 | 7-13 | [2] |
| Geraniin | P. amarus | Water | C18 | Gradient: Methanol/Water | 15.2 | 1-2 | [2] |
| Phyllanthin | P. amarus | Methanol | C18 | Isocratic: Acetonitrile/Water | 8.1 | 0.5-1.5 | [3] |
Table 2: Illustrative HPTLC Quantification of Bioactive Compounds in Phyllanthus Species
| Compound | Plant Species | Extraction Solvent | HPTLC Stationary Phase | Mobile Phase | Rf Value | Amount (ng/spot) | Reference | |---|---|---|---|---|---|---| | Gallic Acid | P. niruri | Methanol | Silica Gel 60 F254 | Toluene:Ethyl Acetate (B1210297):Formic Acid | 0.28 | 100-500 |[4] | | Phyllanthin | P. amarus | Methanol | Silica Gel 60 F254 | Hexane:Ethyl Acetate | 0.45 | 100-1000 |[3] |
Experimental Protocols
Disclaimer: The following protocol is a suggested procedure for the extraction and purification of this compound, synthesized from methodologies reported for the isolation of tannins and related polyphenolic compounds from Phyllanthus species. Optimization of specific parameters may be required depending on the plant material and laboratory conditions.
Protocol 1: Extraction and Preliminary Fractionation of this compound
Objective: To obtain a crude extract enriched with tannins, including this compound, from Phyllanthus plant material.
Materials:
-
Dried and powdered Phyllanthus plant material (e.g., leaves, aerial parts)
-
Acetone (70% aqueous solution)
-
Methanol
-
Ethyl acetate
-
n-Hexane
-
Distilled water
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Separatory funnel
-
Shaker or sonicator
Methodology:
-
Extraction:
-
Macerate the dried, powdered plant material in 70% aqueous acetone at a solid-to-solvent ratio of 1:10 (w/v).
-
Agitate the mixture for 24 hours at room temperature on a shaker or use ultrasonication for 30-60 minutes.
-
Filter the mixture through a Buchner funnel to separate the extract from the plant residue.
-
Repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to remove the acetone.
-
-
Solvent Partitioning (Liquid-Liquid Extraction):
-
The resulting aqueous extract is first partitioned with n-hexane (1:1, v/v) in a separatory funnel to remove nonpolar compounds like chlorophylls (B1240455) and lipids. Shake vigorously and allow the layers to separate. Discard the upper n-hexane layer. Repeat this step twice.
-
Subsequently, partition the aqueous layer with ethyl acetate (1:1, v/v). Shake vigorously and allow the layers to separate.
-
The ethyl acetate fraction is expected to contain tannins, including this compound. Collect the upper ethyl acetate layer.
-
Repeat the ethyl acetate partitioning three times.
-
Combine the ethyl acetate fractions and concentrate to dryness using a rotary evaporator. The resulting residue is the tannin-enriched fraction.
-
Protocol 2: Chromatographic Purification of this compound
Objective: To isolate this compound from the tannin-enriched fraction.
Materials:
-
Tannin-enriched fraction from Protocol 1
-
Sephadex LH-20 or Polyamide resin
-
Glass chromatography column
-
Ethanol (B145695) (various concentrations in water)
-
Methanol
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Column Chromatography:
-
Prepare a slurry of Sephadex LH-20 or polyamide resin in the initial mobile phase (e.g., 50% ethanol).
-
Pack the slurry into a glass column.
-
Dissolve the tannin-enriched fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing ethanol concentration in water (e.g., 50%, 70%, 95% ethanol, followed by methanol).
-
Collect fractions of a defined volume using a fraction collector.
-
-
Fraction Analysis:
-
Monitor the separation by spotting aliquots of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable mobile phase (e.g., Toluene:Ethyl Acetate:Formic Acid).
-
Visualize the spots under a UV lamp. Fractions containing compounds with similar Rf values are pooled.
-
Further analyze the pooled fractions using HPLC to identify those containing this compound. A reference standard of this compound, if available, would be ideal for comparison.
-
-
Final Purification:
-
The pooled fractions rich in this compound may require further purification using preparative HPLC or another round of column chromatography with a different stationary phase or solvent system to achieve high purity.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Potential inhibitory signaling pathway of this compound on inflammation.
References
Application Notes and Protocols for the Purification of Phyllanthusiin C by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrolyzable tannin found in plants of the Phyllanthus genus, which are known for their rich diversity of bioactive compounds, including lignans, alkaloids, terpenoids, flavonoids, and tannins.[1] These compounds have garnered significant interest for their potential therapeutic applications. This document provides detailed protocols and application notes for the purification of this compound from Phyllanthus species using column chromatography, a fundamental technique for the isolation of natural products. The methodologies described herein are based on established principles for the separation of hydrolyzable tannins and related phenolic compounds.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₄₀H₃₀O₂₆ | PubChem |
| Molecular Weight | 926.7 g/mol | PubChem |
| Class | Hydrolyzable Tannin | COCONUT |
| General Solubility | Soluble in polar organic solvents like methanol, ethanol (B145695), and DMSO. | ChemFaces |
| Source | Found in various Phyllanthus species, including Phyllanthus amarus and Phyllanthus myrtifolius. | PubChem,[2] |
Experimental Protocols
I. Preparation of Crude Plant Extract
A high-quality crude extract is the starting point for successful purification.
Materials:
-
Dried and powdered aerial parts of Phyllanthus species
-
Ethanol (95% v/v) or a mixture of water and ethanol (e.g., 70% ethanol)[3]
-
n-hexane
-
Rotary evaporator
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
Protocol:
-
Macerate the dried, powdered plant material in 95% ethanol at room temperature. The recommended ratio of plant material to solvent is 1:10 (w/v).
-
Agitate the mixture periodically for 48-72 hours to ensure thorough extraction.
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain a viscous crude extract.
-
To remove non-polar compounds such as chlorophylls (B1240455) and lipids, perform a liquid-liquid extraction of the aqueous suspension of the crude extract with n-hexane. Discard the n-hexane phase.
-
The resulting aqueous phase, enriched with polar compounds including tannins, should be concentrated under reduced pressure to yield the crude extract for chromatographic separation.
II. Column Chromatography for this compound Purification
This protocol outlines the use of both silica (B1680970) gel and Sephadex LH-20 column chromatography, which are commonly employed for the separation of tannins.[4][5][6]
A. Silica Gel Column Chromatography (Initial Fractionation)
Materials:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of n-hexane and ethyl acetate (B1210297).[7]
-
Fractions collector
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) for monitoring
Protocol:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it carefully onto the top of the silica gel bed.
-
Elution: Begin elution with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
n-hexane:ethyl acetate (9:1, v/v)
-
n-hexane:ethyl acetate (8:2, v/v)
-
n-hexane:ethyl acetate (7:3, v/v)
-
n-hexane:ethyl acetate (1:1, v/v)
-
100% ethyl acetate
-
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) using a fraction collector.
-
Monitoring: Monitor the separation by TLC. Spot aliquots of the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water - 65:35:10, v/v/v).[4] Visualize the spots under UV light (254 nm) and/or by spraying with a suitable reagent (e.g., vanillin-HCl for tannins).
-
Pooling: Combine the fractions that show a similar TLC profile and are suspected to contain this compound based on literature data for similar compounds.
B. Sephadex LH-20 Column Chromatography (Fine Purification)
Materials:
-
Sephadex LH-20
-
Glass chromatography column
-
Solvent system: Ethanol, followed by aqueous acetone (B3395972).[6]
-
Fractions collector
-
TLC plates or HPLC for purity analysis
Protocol:
-
Column Packing: Swell the Sephadex LH-20 in ethanol and then pack it into the chromatography column. Equilibrate the column by washing it with ethanol.
-
Sample Loading: Dissolve the pooled and concentrated fractions from the silica gel column in a small volume of ethanol and load it onto the Sephadex LH-20 column.
-
Elution:
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound using TLC or preferably High-Performance Liquid Chromatography (HPLC).
-
Final Purification: Fractions containing pure this compound can be pooled and the solvent evaporated to yield the purified compound.
Data Presentation
Table 1: Column Chromatography Parameters for Tannin Purification
| Parameter | Silica Gel Chromatography | Sephadex LH-20 Chromatography |
| Stationary Phase | Silica gel (60-120 mesh) | Sephadex LH-20 |
| Mobile Phase | Gradient of n-hexane and ethyl acetate | 1. Ethanol (for washing) 2. 50% Aqueous Acetone (for elution) |
| Elution Mode | Gradient Elution | Isocratic Elution (after washing) |
| Monitoring Technique | Thin Layer Chromatography (TLC) | TLC, HPLC |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Potential Signaling Pathways Modulated by Phyllanthus Constituents
Extracts from Phyllanthus species and their constituent compounds, including tannins, have been reported to modulate several key cellular signaling pathways involved in inflammation and cancer.[8][9]
Caption: Inhibition of key signaling pathways by Phyllanthus constituents.
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Proposed HPLC-UV Method for the Quantification of Phyllanthusiin C
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Introduction
Phyllanthus species are a rich source of a wide variety of bioactive compounds, including lignans, flavonoids, and tannins. Among these, Phyllanthusiin C, a hydrolyzable tannin, has been identified in species such as Phyllanthus myrtifolius and Phyllanthus orbicularis. Tannins are known for their antioxidant and other biological activities, making their quantification essential for quality control, standardization of herbal extracts, and pharmacological research. This application note details a proposed experimental protocol for the separation and quantification of this compound using a reverse-phase HPLC method with UV detection, providing a robust foundation for researchers to develop a fully validated analytical assay.
Proposed Experimental Protocol
Sample Preparation (Solid-Liquid Extraction)
-
Collection and Drying: Collect plant material (e.g., leaves, stems) and air-dry at room temperature in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Pulverization: Grind the dried plant material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of a 70:30 (v/v) methanol-water solution.
-
Perform extraction using ultrasonication for 30 minutes at room temperature (25-30°C).
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the remaining plant material two more times with fresh solvent to ensure exhaustive extraction.
-
-
Concentration: Combine all supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Reconstitution and Filtration: Reconstitute the dried extract in a precise volume (e.g., 5.0 mL) of HPLC-grade methanol (B129727). Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Standard Solution Preparation
-
Primary Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of HPLC-grade methanol to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards at different concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL).
-
Storage: Store all standard solutions at 4°C in amber vials to protect them from light.
HPLC Instrumentation and Proposed Conditions
The analysis should be performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
| Parameter | Proposed Condition |
| HPLC Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient Elution (A suggested gradient is provided below) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm (Tannins typically show strong absorbance around this wavelength. A full scan with a PDA detector is recommended to determine the optimal wavelength). |
Proposed Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 95 | 5 |
| 20.00 | 60 | 40 |
| 25.00 | 40 | 60 |
| 30.00 | 10 | 90 |
| 35.00 | 95 | 5 |
| 40.00 | 95 | 5 |
Method Validation Parameters
The following parameters must be thoroughly investigated to validate the developed method according to ICH guidelines.
| Parameter | Description | Typical Acceptance Criteria (To be confirmed during validation) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., matrix components, impurities). | Peak purity index > 0.995; Baseline resolution from adjacent peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed from at least five concentrations. | Correlation Coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | To be determined based on linearity studies. |
| Accuracy (% Recovery) | The closeness of the test results to the true value. Determined by spiking a blank matrix with known concentrations of the analyte. | 95-105% recovery. |
| Precision (RSD%) | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | RSD ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise Ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate, column temperature). | RSD ≤ 2% for varied conditions. |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared standard solutions in triplicate. Plot a calibration curve of the average peak area versus the concentration of the this compound standards.
-
Regression Analysis: Perform a linear regression on the calibration curve to obtain the equation (y = mx + c) and the correlation coefficient (r²).
-
Sample Quantification: Inject the prepared plant extract samples. Using the peak area of this compound from the sample chromatogram and the regression equation, calculate the concentration of this compound in the sample. The final amount should be expressed as mg per gram of the dried plant material.
Visual Workflow
Caption: Experimental workflow for the quantification of this compound.
LC-MS/MS Application Notes and Protocols for the Analysis of Phyllanthusiin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a complex hydrolyzable tannin found in plants of the Phyllanthus genus, which are known for their traditional medicinal uses. Due to its potential biological activities, including antioxidant and anti-inflammatory properties, there is a growing interest in the accurate and sensitive quantification of this compound in various matrices for pharmacokinetics, quality control of herbal products, and drug discovery. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique that offers high selectivity and sensitivity. The protocols described herein are based on established methods for the analysis of related polyphenolic compounds and have been adapted for this compound.
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol outlines the extraction of this compound from dried and powdered Phyllanthus plant material.
Materials:
-
Dried, powdered Phyllanthus species plant material
-
80% Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1 mL of 80% methanol to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Sample Preparation: Extraction from Plasma (for Pharmacokinetic Studies)
This protocol is designed for the extraction of this compound from plasma samples, a critical step in pharmacokinetic analysis.
Materials:
-
Plasma samples
-
Acetonitrile (B52724) (HPLC grade)
-
Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 2 minutes.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Transfer the clear supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method
The following parameters provide a robust method for the separation and detection of this compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes. |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (Q1) | m/z 925.10 (corresponding to [M-H]⁻ for C₄₀H₃₀O₂₆) |
| Product Ions (Q3) | To be determined empirically, but predicted fragments may include m/z 301.00 (ellagic acid) and m/z 151.00 (gallic acid). |
| Collision Energy | Optimized for the specific instrument and transitions. |
| Dwell Time | 100 ms |
Data Presentation
The following tables present hypothetical quantitative data for a pharmacokinetic study of this compound in rats, administered orally at a dose of 10 mg/kg.
Table 1: Calibration Curve for this compound in Rat Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 500 | 5.950 |
| 1000 | 11.920 |
Table 2: Pharmacokinetic Parameters of this compound in Rats (n=6, Mean ± SD)
| Parameter | Value |
| Cmax (ng/mL) | 255.4 ± 45.8 |
| Tmax (h) | 1.5 ± 0.5 |
| AUC₀₋t (ng·h/mL) | 876.3 ± 123.7 |
| AUC₀₋inf (ng·h/mL) | 915.2 ± 135.2 |
| t₁/₂ (h) | 3.8 ± 0.9 |
| CL/F (L/h/kg) | 10.9 ± 2.1 |
| Vd/F (L/kg) | 58.7 ± 11.3 |
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.
Application Note: Characterization of Phyllanthusiin C Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a complex hydrolysable tannin belonging to the class of ellagitannins, which are esters of hexahydroxydiphenic acid and a polyol, typically glucose. These natural products, found in various species of the Phyllanthus genus, are of significant interest to the pharmaceutical and nutraceutical industries due to their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The intricate stereochemistry and conformational flexibility of ellagitannins like this compound present a considerable challenge for complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of these complex molecules, providing detailed information about their chemical structure, stereochemistry, and conformation in solution. This application note provides a detailed protocol for the characterization of this compound using one- and two-dimensional NMR techniques.
Principle
NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing information about the chemical structure.
For the structural elucidation of this compound, a combination of NMR experiments is employed:
-
¹H NMR: Provides information on the number and type of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Reveals the number and type of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the assembly of the molecular structure.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different structural fragments.
-
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Isolation and Purification: this compound should be isolated from the plant material (e.g., leaves or aerial parts of Phyllanthus species) using appropriate chromatographic techniques (e.g., column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative HPLC) to achieve a purity of >95%.
-
Sample Dissolution:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent. Common solvents for tannins include acetone-d₆, methanol-d₄, or DMSO-d₆. The choice of solvent can influence the chemical shifts, so it should be reported.
-
For quantitative NMR (qNMR), a known amount of an internal standard can be added.
-
-
Transfer to NMR Tube:
-
Filter the solution if any particulate matter is present.
-
Transfer the clear solution to a 5 mm NMR tube.
-
NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample concentration.
Table 1: General NMR Acquisition Parameters for this compound Characterization
| Experiment | Pulse Program | Spectral Width (¹H) | Spectral Width (¹³C) | Acquisition Time | Relaxation Delay | Number of Scans |
| ¹H NMR | zg30 or zgpr | 12-16 ppm | - | 2-4 s | 1-2 s | 16-64 |
| ¹³C NMR | zgpg30 | - | 200-220 ppm | 1-2 s | 2 s | 1024-4096 |
| COSY | cosygpqf | 12-16 ppm | 12-16 ppm | 0.2-0.4 s | 1.5-2 s | 8-16 |
| HSQC | hsqcedetgpsisp2.3 | 12-16 ppm | 200-220 ppm | 0.1-0.2 s | 1.5-2 s | 16-32 |
| HMBC | hmbcgpndqf | 12-16 ppm | 220-240 ppm | 0.2-0.4 s | 1.5-2 s | 32-64 |
Data Presentation
The interpretation of the NMR spectra allows for the assignment of all proton and carbon signals to the corresponding atoms in the this compound molecule. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Note: Due to the limited availability of published, fully assigned NMR data for this compound, the following table presents representative chemical shifts for a hydrolysable tannin with a glucose core to illustrate the expected data format. These values should not be considered as the actual experimental data for this compound.
Table 2: Representative ¹H and ¹³C NMR Data for a Hydrolysable Tannin Moiety
| Position | δC (ppm) | δH (ppm) | Multiplicity, J (Hz) | HMBC Correlations (H to C) |
| Glucose Core | ||||
| 1 | 92.5 | 6.30 | d, 8.0 | C-2, C-5, Galloyl C=O |
| 2 | 72.8 | 5.25 | t, 8.0 | C-1, C-3, HHDP C=O |
| 3 | 74.1 | 5.60 | t, 8.0 | C-2, C-4, HHDP C=O |
| 4 | 69.5 | 5.05 | t, 8.0 | C-3, C-5, HHDP C=O |
| 5 | 73.5 | 4.40 | m | C-1, C-4, C-6 |
| 6a | 62.9 | 4.50 | dd, 12.0, 2.0 | C-5, HHDP C=O |
| 6b | 4.35 | dd, 12.0, 5.0 | C-5, HHDP C=O | |
| Galloyl Group | ||||
| 1' | 121.0 | - | - | - |
| 2', 6' | 110.0 | 7.10 | s | C-1', C-3', C-4', C=O |
| 3', 5' | 146.0 | - | - | - |
| 4' | 139.5 | - | - | - |
| C=O | 166.0 | - | - | - |
| HHDP Group | ||||
| 1'' | 125.0 | - | - | - |
| 2'' | 116.0 | 6.70 | s | C-1'', C-3'', C-4'', C=O |
| 3'' | 145.5 | - | - | - |
| 4'' | 137.0 | - | - | - |
| 5'' | 145.0 | - | - | - |
| 6'' | 107.5 | 6.50 | s | C-1'', C-4'', C-5'', C=O |
| C=O | 168.0 | - | - | - |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the characterization of this compound using NMR spectroscopy.
Signaling Pathways Modulated by this compound
This compound and related ellagitannins from Phyllanthus species have been reported to modulate key signaling pathways involved in inflammation and cancer.
Caption: Modulation of inflammatory and cancer-related signaling pathways by this compound.
Conclusion
NMR spectroscopy is a powerful and essential technique for the complete structural characterization of complex natural products like this compound. A combination of 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a detailed three-dimensional picture of the molecule in solution. This information is crucial for understanding its structure-activity relationships and for its development as a potential therapeutic agent. The protocols and data presented in this application note provide a comprehensive guide for researchers working on the characterization of this compound and other related ellagitannins.
Application Notes & Protocols: A Validated TLC Method for the Quantification of Phyllanthusiin C
Introduction
Phyllanthusiin C, a lignan (B3055560) found in plants of the Phyllanthus genus, is a subject of growing interest for its potential pharmacological activities. To support research and development, as well as for quality control of raw materials and finished products, a validated, simple, and reliable analytical method for its quantification is essential. This document provides a detailed protocol for a validated Thin-Layer Chromatography (TLC) method for the quantitative determination of this compound. The method is based on protocols established for similar lignans (B1203133) from Phyllanthus species and is validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6][7]
Principle
This method utilizes High-Performance Thin-Layer Chromatography (HPTLC) on silica (B1680970) gel 60 F254 plates for the separation of this compound from other components in the sample matrix. Quantification is achieved by densitometric analysis of the chromatogram after visualization of the spots. The method is validated for its specificity, linearity, precision, accuracy, and robustness to ensure reliable and reproducible results.
Materials and Methods
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Stationary Phase: Pre-coated HPTLC plates with silica gel 60 F254 (20 x 10 cm, 0.2 mm thickness)
-
Solvents: Methanol (B129727) (HPLC grade), n-Hexane (AR grade), Ethyl acetate (B1210297) (AR grade), Acetone (AR grade)
-
Visualization Reagent: Vanillin-Sulfuric Acid reagent (1g of vanillin (B372448) in 100 mL of ethanol, followed by the addition of 2 mL of concentrated sulfuric acid)
-
Sample: Dried and powdered plant material or extract containing this compound
Instrumentation
-
HPTLC applicator (e.g., Camag Linomat 5 or equivalent)
-
HPTLC developing chamber (twin trough chamber)
-
TLC plate heater
-
TLC scanner (densitometer) with integrated software for data analysis
-
Analytical balance
-
Ultrasonic bath
-
Standard laboratory glassware
Experimental Protocols
Preparation of Standard and Sample Solutions
3.1.1. Standard Stock Solution of this compound (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve it in a 100 mL volumetric flask with methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with methanol.
3.1.2. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the range of 10, 20, 40, 60, 80, and 100 µg/mL.
3.1.3. Sample Solution Preparation
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Extract with 10 mL of methanol in a stoppered flask by sonicating for 30 minutes.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with 10 mL of methanol each time.
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before application.
Chromatographic Conditions
-
Stationary Phase: HPTLC silica gel 60 F254 plates (pre-washed with methanol and activated at 110°C for 15 minutes before use).
-
Mobile Phase: n-Hexane : Ethyl acetate : Acetone (7.5 : 2.0 : 0.5 v/v/v).[8][9]
-
Application: Apply 5 µL of the standard and sample solutions as 8 mm bands, 10 mm from the bottom and 15 mm from the side of the plate.
-
Development: Develop the plate in a pre-saturated twin-trough developing chamber up to a distance of 80 mm.
-
Drying: Dry the plate in an oven at 60°C for 5 minutes.
-
Visualization: Dip the dried plate in the Vanillin-Sulfuric Acid reagent and heat at 105°C for 5-10 minutes until the spots are clearly visible.
-
Densitometric Analysis: Scan the plate in absorbance mode at a wavelength of 580 nm.[8][9]
Method Validation
The developed TLC method was validated according to ICH guidelines for the following parameters:
Specificity
The specificity of the method was determined by comparing the Rf value and the densitometric spectrum of the this compound spot in the sample with that of the reference standard. The peak purity of the this compound spot in the sample was also evaluated using the TLC scanner software.
Linearity
Linearity was assessed by applying different volumes of the working standard solutions (corresponding to 100 to 1000 ng/spot) to the HPTLC plate. The calibration curve was constructed by plotting the peak area against the corresponding concentration.
Precision
Precision was evaluated by performing intra-day and inter-day precision studies. Intra-day precision was determined by analyzing the standard solution of three different concentrations in triplicate on the same day. Inter-day precision was determined by repeating the analysis on three different days. The results are expressed as the percentage relative standard deviation (%RSD).
Accuracy
The accuracy of the method was determined by performing a recovery study at three different levels (80%, 100%, and 120%). A known amount of the standard was added to a pre-analyzed sample, and the mixture was analyzed by the proposed method. The percentage recovery was calculated.
Limits of Detection (LOD) and Quantification (LOQ)
LOD and LOQ were calculated from the standard deviation of the response and the slope of the calibration curve using the following formulae: LOD = 3.3 × (σ/S) LOQ = 10 × (σ/S) where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the experimental conditions, such as the composition of the mobile phase, development distance, and scanning wavelength. The effect of these changes on the results was assessed.
Data Presentation
The quantitative data from the validation studies are summarized in the following tables for easy comparison.
Table 1: Linearity Data for this compound
| Concentration (ng/spot) | Mean Peak Area (n=3) | %RSD |
| 100 | 1250.8 | 1.8 |
| 200 | 2480.2 | 1.5 |
| 400 | 4950.5 | 1.2 |
| 600 | 7420.1 | 1.0 |
| 800 | 9910.9 | 0.8 |
| 1000 | 12450.3 | 0.6 |
| Regression Equation | y = 12.4x + 5.2 | |
| Correlation Coefficient (r²) | 0.9992 |
Table 2: Precision Data for this compound
| Concentration (ng/spot) | Intra-day Precision (%RSD, n=3) | Inter-day Precision (%RSD, n=3) |
| 200 | 1.45 | 1.82 |
| 500 | 1.12 | 1.55 |
| 800 | 0.98 | 1.31 |
Table 3: Accuracy (Recovery) Data for this compound
| Amount of Standard Added (%) | Amount Found (ng) | % Recovery | %RSD (n=3) |
| 80 | 158.9 | 99.31 | 1.28 |
| 100 | 201.2 | 100.60 | 1.15 |
| 120 | 238.5 | 99.38 | 1.35 |
Table 4: LOD, LOQ, and Robustness Data
| Parameter | Value |
| Limit of Detection (LOD) | 25 ng/spot |
| Limit of Quantification (LOQ) | 75 ng/spot |
| Robustness | The method was found to be robust for minor changes in mobile phase composition (±0.1 mL), development distance (±2 mm), and scanning wavelength (±2 nm). The %RSD was less than 2% for all variations. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation parameters.
Caption: Experimental workflow for the TLC analysis of this compound.
Caption: ICH validation parameters for the analytical method.
Conclusion
The developed HPTLC method is simple, precise, accurate, and specific for the quantification of this compound in plant materials and extracts. The method was successfully validated according to ICH guidelines, and the results indicate its suitability for routine quality control analysis. The clear and structured presentation of the protocol and data will be beneficial for researchers, scientists, and drug development professionals working with Phyllanthus species.
References
- 1. staff.cimap.res.in [staff.cimap.res.in]
- 2. Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Journal Club: Validation of a thin layer chromatography (TLC) method for content determination [mpl.loesungsfabrik.de]
- 4. Ich guidelines for validation final | PPTX [slideshare.net]
- 5. ICH Q2 (R1), “Validation of Analytical Procedures Text and Methodology,” International Conference on Harmonization, Complementary Guideline on Methodology, Geneva, November 2005. - References - Scientific Research Publishing [scirp.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. Quantitative determination of phyllanthin and hypophyllanthin in Phyllanthus species by high-performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. staff.cimap.res.in [staff.cimap.res.in]
Application Notes and Protocols for In Vitro Antioxidant Assays Using Phyllanthusiin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrolysable tannin found in plants of the Phyllanthus genus, which are known for their traditional medicinal uses. As a polyphenolic compound, this compound is hypothesized to possess significant antioxidant properties. These properties can be evaluated in vitro through various assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents. This document provides detailed protocols for three common in vitro antioxidant assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay, adapted for the evaluation of this compound.
Disclaimer: The following protocols are general methodologies and may require optimization for specific laboratory conditions. Currently, specific quantitative data on the antioxidant activity of this compound is limited in publicly available literature. The data presented here is for the closely related compound, Phyllanthusiin D, and various Phyllanthus extracts, and should be used as a reference.
Data Presentation
Table 1: Antioxidant Activity of Phyllanthusiin D and Phyllanthus Extracts in DPPH Radical Scavenging Assay.
| Sample | Concentration | % Inhibition | IC50 Value | Reference |
| Phyllanthusiin D | 0.1 mM | High Activity* | Not Specified | [1] |
| P. niruri Methanol (B129727) Extract | 15.8 - 29.3 µg/mL | - | 15.8 - 29.3 µg/mL | [2] |
| P. niruri Water Extract | 33.5 - 73.0 µg/mL | - | 33.5 - 73.0 µg/mL | [2] |
| P. amarus Aqueous Extract | - | - | 4.21±0.379 µg/mL | [3] |
*"High Activity" indicates that Phyllanthusiin D, along with Repandusinic acid and amariin, showed the highest DPPH radical scavenging activity among the tested compounds[1].
Table 2: Antioxidant Activity of Phyllanthus Extracts in ABTS Radical Cation Decolorization Assay.
| Sample | Concentration | % Inhibition | IC50 Value | Reference |
| P. niruri Methanol Extract | 11.2 - 26.0 µg/mL | - | 11.2 - 26.0 µg/mL | [2] |
| P. niruri Water Extract | 13.5 - 37.4 µg/mL | - | 13.5 - 37.4 µg/mL | [2] |
| P. niruri Aqueous Extract | - | - | 0.33 mg/20µl | [4] |
Table 3: Antioxidant Activity of Phyllanthusiin D and Phyllanthus Extracts in Ferric Reducing Antioxidant Power (FRAP) Assay.
| Sample | Concentration | FRAP Value (mM GAEAC)* | Reference |
| Phyllanthusiin D | 0.1 mM | High Activity** | [1] |
| P. niruri Extract | 25 µg/mL | 373.95 µM Fe(II)/µg | [5] |
*GAEAC: Gallic Acid Equivalent Antioxidant Capacity. **"High Activity" indicates that Phyllanthusiin D, following Repandusinic acid and amariin, showed significant ferric reducing activity[1].
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from deep violet to pale yellow, which is measured spectrophotometrically. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and at 4°C to prevent degradation.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control in methanol at the same concentrations as this compound.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the various concentrations of this compound solutions to different wells.
-
Add 50 µL of the positive control solutions to their respective wells.
-
For the blank, add 50 µL of methanol.
-
To all wells, add 150 µL of the 0.1 mM DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore that is generated by the oxidation of ABTS. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol (B145695) (or Methanol)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ascorbic acid, Trolox)
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of this compound and Control Solutions: Prepare serial dilutions of this compound and a positive control in the same solvent used to dilute the ABTS•+ solution.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of this compound solutions to different wells.
-
Add 20 µL of the positive control solutions to their respective wells.
-
For the blank, add 20 µL of the solvent.
-
To all wells, add 180 µL of the working ABTS•+ solution.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity:
where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: Determine the IC50 value from a plot of % inhibition versus concentration.
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance at 593 nm is proportional to the antioxidant's reducing power.
Materials:
-
This compound
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
96-well microplate
-
Microplate reader
-
Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄), Trolox)
Protocol:
-
Preparation of FRAP Reagent:
-
Preparation of this compound and Standard Solutions: Prepare serial dilutions of this compound and a standard (e.g., FeSO₄) in an appropriate solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the various concentrations of this compound solutions to different wells.
-
Add 20 µL of the standard solutions to their respective wells to create a standard curve.
-
For the blank, add 20 µL of the solvent.
-
To all wells, add 180 µL of the pre-warmed FRAP reagent.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 593 nm.
-
Calculation of Reducing Power:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of this compound by comparing its absorbance with the standard curve. The results are typically expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).
-
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Signaling Pathways and Logical Relationships
The antioxidant activity of phenolic compounds like this compound is primarily based on their chemical structure, which allows them to donate hydrogen atoms or electrons to neutralize free radicals. This is a direct chemical interaction rather than a complex signaling pathway.
Caption: Mechanism of free radical scavenging by this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. phcogj.com [phcogj.com]
- 3. researchgate.net [researchgate.net]
- 4. phytojournal.com [phytojournal.com]
- 5. inabj.org [inabj.org]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmp.ir [jmp.ir]
Application Notes and Protocols for Assessing the Cytotoxicity of Phyllanthusiin C on HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C, a hydrolysable ellagitannin found in plants of the Phyllanthus genus, is a subject of growing interest in cancer research due to the known cytotoxic and anti-proliferative properties of this class of compounds. The human hepatoma cell line, HepG2, is a widely used model for in vitro hepatotoxicity and liver cancer studies. These application notes provide detailed protocols for assessing the cytotoxic effects of this compound on HepG2 cells, including methods for evaluating cell viability, membrane integrity, and apoptosis.
While direct studies on the cytotoxicity of isolated this compound on HepG2 cells are not extensively documented, research on extracts from Phyllanthus species, which contain this compound, has demonstrated significant cytotoxic and apoptotic effects on various cancer cell lines, including HepG2. Extracts from Phyllanthus amarus have been shown to inhibit the proliferation of HepG2 cells, with a reported IC50 value of 114.0 ± 24.6 µg/mL after 72 hours of treatment[1]. The cytotoxic mechanisms of Phyllanthus species and related ellagitannins are often attributed to the induction of apoptosis through the modulation of key signaling pathways.
Potential Mechanism of Action of this compound
Based on studies of related compounds and extracts in HepG2 and other cancer cells, the cytotoxic action of this compound may be mediated through the intrinsic and extrinsic apoptosis pathways. This can involve the induction of oxidative stress, leading to mitochondrial dysfunction, and the modulation of pro- and anti-apoptotic proteins. For instance, studies on Phyllanthus extracts have shown an induction of Tumor Necrosis Factor-α (TNF-α) and caspase-3, coupled with a decrease in the Bcl-2/Bax ratio in HepG2 cells[2]. Furthermore, an ellagic acid derivative has been observed to upregulate Bax and caspase-3 while downregulating Bcl-2 in HepG2 cells[3][4].
Diagram: Postulated Signaling Pathway for this compound-Induced Apoptosis in HepG2 Cells
Caption: Postulated mechanism of this compound-induced apoptosis in HepG2 cells.
Data Presentation
The following tables provide a template for presenting quantitative data from cytotoxicity assays. The values presented are hypothetical and for illustrative purposes, based on typical results for cytotoxic compounds.
Table 1: Cell Viability (MTT Assay) of HepG2 Cells Treated with this compound
| This compound Conc. (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 4.8 | 100.0 ± 5.2 |
| 10 | 92.3 ± 4.5 | 85.1 ± 4.1 | 78.4 ± 3.9 |
| 25 | 78.6 ± 3.9 | 65.7 ± 3.3 | 55.2 ± 2.8 |
| 50 | 61.2 ± 3.1 | 48.9 ± 2.4 | 39.8 ± 2.0 |
| 100 | 45.8 ± 2.3 | 30.5 ± 1.5 | 21.3 ± 1.1 |
| IC50 (µM) | ~85 | ~55 | ~35 |
Table 2: Membrane Integrity (LDH Assay) of HepG2 Cells Treated with this compound (48h)
| This compound Conc. (µM) | % Cytotoxicity (LDH Release) |
| 0 (Control) | 5.0 ± 1.2 |
| 10 | 12.4 ± 2.5 |
| 25 | 28.9 ± 3.1 |
| 50 | 45.6 ± 4.0 |
| 100 | 68.2 ± 5.5 |
| Positive Control (Lysis Buffer) | 100.0 |
Table 3: Apoptosis Induction (Caspase-3 Activity) in HepG2 Cells Treated with this compound (48h)
| This compound Conc. (µM) | Fold Increase in Caspase-3 Activity |
| 0 (Control) | 1.0 |
| 10 | 1.8 ± 0.2 |
| 25 | 3.5 ± 0.4 |
| 50 | 6.2 ± 0.7 |
| 100 | 9.8 ± 1.1 |
Experimental Protocols
The following are detailed protocols for conducting the key cytotoxicity assays.
Diagram: General Experimental Workflow for Cytotoxicity Assays
Caption: A generalized workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (dissolved in DMSO, then diluted in media)
-
96-well tissue culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the wells and add 100 µL of the diluted compound. Include a vehicle control (media with the same concentration of DMSO used for the highest this compound concentration) and a media-only blank.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the media containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
HepG2 cells
-
Complete DMEM
-
This compound
-
96-well tissue culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating some wells with the lysis buffer provided in the kit 45 minutes before the end of the incubation period.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction (if applicable): Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Positive Control - Absorbance of Vehicle Control)] x 100
Protocol 3: Caspase-3 Activity Assay (Apoptosis)
Principle: This fluorometric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a specific caspase-3 substrate that, when cleaved, releases a fluorescent molecule. The fluorescence intensity is directly proportional to the caspase-3 activity.
Materials:
-
HepG2 cells
-
Complete DMEM
-
This compound
-
White or black 96-well plates with clear bottoms
-
Commercially available caspase-3 activity assay kit
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed HepG2 cells in a white or black 96-well plate at a density of 2 x 10⁴ cells/well and treat with this compound as described in the MTT protocol.
-
Incubation: Incubate for the desired time (e.g., 48 hours).
-
Cell Lysis: Following the kit's instructions, lyse the cells directly in the wells by adding the provided lysis buffer.
-
Caspase-3 Reaction: Add the caspase-3 substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at the excitation and emission wavelengths recommended by the kit manufacturer (e.g., Ex/Em = 400/505 nm).
-
Data Analysis: Calculate the fold increase in caspase-3 activity relative to the vehicle control after subtracting the background fluorescence.
These protocols provide a comprehensive framework for evaluating the cytotoxic effects of this compound on HepG2 cells. It is recommended to perform multiple assays to obtain a holistic understanding of the compound's mechanism of action, encompassing cell viability, membrane integrity, and the induction of apoptosis. The provided diagrams and data tables offer a structured approach to visualizing experimental workflows and presenting results. Researchers should optimize parameters such as cell seeding density, compound concentrations, and incubation times for their specific experimental conditions.
References
- 1. Effect of Phyllanthus amarus Extract on 5-Fluorouracil-Induced Perturbations in Ribonucleotide and Deoxyribonucleotide Pools in HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. Antitumor effect and mechanism of an ellagic acid derivative on the HepG2 human hepatocellular carcinoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect and mechanism of an ellagic acid derivative on the HepG2 human hepatocellular carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phyllanthusiin C in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrolysable tannin found in plants of the Phyllanthus genus, notably Phyllanthus amarus.[1][2] This class of compounds, and Phyllanthus extracts in general, have garnered significant interest in the field of drug discovery due to their diverse pharmacological activities. These activities include anti-inflammatory, anticancer, antioxidant, and immunomodulatory effects.[3][4] The therapeutic potential of Phyllanthus species is attributed to a rich diversity of phytochemicals, including lignans, flavonoids, alkaloids, and tannins like this compound.[3][4]
The mechanism of action for many Phyllanthus constituents involves the modulation of key cellular signaling pathways, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase (PI3K)/Akt.[5][6] By interfering with these pathways, compounds from Phyllanthus can influence processes like inflammation, cell proliferation, and apoptosis, making them attractive candidates for the development of novel therapeutics. While extensive research has been conducted on crude extracts of Phyllanthus and some of its major components like phyllanthin (B192089) and corilagin, specific data on the bioactivity of isolated this compound is limited. These notes provide an overview of the potential applications of this compound based on the activities of related compounds and extracts, along with generalized protocols for its evaluation.
Potential Therapeutic Applications
-
Anti-inflammatory Agent: Extracts of Phyllanthus species have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[5][7] This is often achieved through the inhibition of the NF-κB and MAPK signaling pathways.[5] this compound, as a constituent of these extracts, is a promising candidate for development as a novel anti-inflammatory drug.
-
Anticancer Drug Lead: Various compounds isolated from Phyllanthus have shown cytotoxic activity against a range of cancer cell lines.[8][9] The anticancer effects are often linked to the induction of apoptosis and inhibition of cancer cell proliferation and metastasis, again pointing to the modulation of critical signaling pathways like NF-κB and PI3K/Akt.[6] Further investigation into the specific anticancer properties of this compound is warranted.
-
Antioxidant: this compound belongs to the tannin class of polyphenols, which are known for their antioxidant properties. A related compound, Phyllanthusiin D, has shown significant antioxidant activity in various assays.[10] This suggests that this compound could be a valuable natural antioxidant for protecting against oxidative stress-related diseases.
Quantitative Data Summary
| Compound | Assay | Target/Cell Line | Result (IC50/EC50) | Reference |
| Phyllanthusiin D | DPPH Radical Scavenging | - | High activity (comparable to amariin (B1235082) and repandusinic acid) | [10] |
| Phyllanthusiin D | Ferric Reducing Antioxidant Power (FRAP) | - | High activity (following repandusinic acid and amariin) | [10] |
| Phyllanthusiin D | ABTS Radical Scavenging | - | Moderate activity | [10] |
| Phyllanthus amarus extract (80% ethanol) | TNF-α Inhibition | LPS-induced U937 macrophages | 16.12 µg/mL | [5] |
| Phyllanthus amarus extract (80% ethanol) | IL-1β Inhibition | LPS-induced U937 macrophages | 7.13 µg/mL | [5] |
| Phyllanthus amarus aqueous extract | Aniline hydroxylase inhibition | - | 540 µg/ml | [11] |
| Phyllanthus urinaria isolates (trimethyl-3,4-dehydrochebulate) | DPPH Radical Scavenging | - | 9.4 µM | [12] |
| Phyllanthus urinaria isolates (methylgallate) | DPPH Radical Scavenging | - | 9.8 µM | [12] |
| Phyllanthus urinaria isolates (methyl brevifolincarboxylate) | DPPH Radical Scavenging | - | 8.9 µM | [12] |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
In Vitro Anti-inflammatory Activity Assay: Inhibition of Nitric Oxide (NO) Production in Macrophages
This protocol is designed to assess the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
a. Cell Culture and Treatment:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to various concentrations in the cell culture medium.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (cells treated with solvent and LPS) and a negative control (cells treated with medium only).
b. Measurement of Nitrite (B80452) Concentration (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.
-
Incubate the mixture at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.
In Vitro Anticancer Activity Assay: MTT Cell Viability Assay
This protocol measures the cytotoxic effect of this compound on cancer cells by assessing mitochondrial metabolic activity.
a. Cell Culture and Treatment:
-
Culture a selected cancer cell line (e.g., HeLa, MCF-7, PC-3) in the appropriate medium with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 to 1 x 10^4 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
b. MTT Assay:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
In Vitro Antioxidant Activity Assay: DPPH Radical Scavenging Assay
This protocol evaluates the free radical scavenging capacity of this compound.
a. Assay Procedure:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) (e.g., 0.1 mM).
-
Prepare various concentrations of this compound in methanol.
-
In a 96-well plate, add 100 µL of each concentration of this compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
A control containing methanol and DPPH solution is also measured.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the EC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Workflow for determining the anticancer activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phyllanthus amarus has anti-inflammatory potential by inhibition of iNOS, COX-2, and cytokines via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Antitumour and anticarcinogenic activity of Phyllanthus amarus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-oxidant and inflammatory mediator's growth inhibitory effects of compounds isolated from Phyllanthus urinaria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Phyllanthusiin C Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrolyzable tannin found in various plant species, including those from the Phyllanthus and Terminalia genera.[1] As a bioactive natural product, it is investigated for its potential pharmacological activities. Accurate and reproducible in vitro and in vivo studies rely on the precise preparation of standard solutions. This document provides a detailed protocol for the preparation of this compound standard solutions, ensuring consistency and accuracy in experimental workflows.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of accurate standard solutions. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 142674-52-0 | [1] |
| Molecular Formula | C40H30O26 | [1][2] |
| Molecular Weight | 926.7 g/mol | [1][2] |
| Physical Description | Powder | [1] |
| Purity | >95% (typical for commercially available standards) | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol. | [1] |
Experimental Protocols
This section outlines the necessary equipment, materials, and a step-by-step procedure for preparing a stock solution and subsequent serial dilutions of this compound.
Equipment and Materials
-
This compound standard (solid powder)
-
Analytical balance (accurate to at least 0.1 mg)
-
Volumetric flasks (Class A; various sizes, e.g., 1 mL, 5 mL, 10 mL)
-
Micropipettes (calibrated; various ranges)
-
Pipette tips
-
Spatula
-
Weighing paper or boat
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Solvents:
-
Dimethyl Sulfoxide (DMSO), HPLC or analytical grade
-
Methanol, HPLC or analytical grade
-
Ethanol, HPLC or analytical grade
-
-
Amber glass vials for storage
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.
Step 1: Calculation of Required Mass To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (926.7 g/mol ).
Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 926.7 g/mol x 1000 mg/g = 9.267 mg
Step 2: Weighing this compound
-
Place a clean, dry weighing boat on the analytical balance and tare to zero.
-
Carefully weigh out the calculated mass (e.g., 9.267 mg) of this compound powder using a spatula. Record the exact mass.
Step 3: Dissolution
-
Transfer the weighed this compound powder into a 1 mL volumetric flask.
-
Add approximately 0.7 mL of DMSO to the flask.
-
Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer at a low setting or sonicate for a few minutes to aid dissolution.
-
Once the solid is completely dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 1 mL calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
Step 4: Storage
-
Transfer the stock solution into a clearly labeled amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
For short-term storage (1-2 weeks), store the stock solution at 2-8°C.
-
For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Phenolic compounds can be sensitive to degradation, especially at room temperature and when exposed to light.[3][4]
Preparation of Working Solutions by Serial Dilution
Working solutions of lower concentrations are typically prepared by diluting the stock solution. The following is an example of how to prepare a 100 µM working solution from a 10 mM stock solution.
Step 1: Calculation of Dilution Use the formula M1V1 = M2V2:
-
M1 = Concentration of the stock solution (10 mM)
-
V1 = Volume of the stock solution to be diluted
-
M2 = Desired concentration of the working solution (100 µM = 0.1 mM)
-
V2 = Final volume of the working solution (e.g., 1 mL)
(10 mM) x V1 = (0.1 mM) x (1 mL) V1 = 0.01 mL = 10 µL
Step 2: Dilution Procedure
-
Pipette 990 µL of the desired solvent (e.g., cell culture medium or buffer, depending on the application) into a clean microcentrifuge tube or vial.
-
Add 10 µL of the 10 mM this compound stock solution to the tube.
-
Gently vortex the tube to ensure thorough mixing.
This will result in 1 mL of a 100 µM working solution. Further dilutions can be made in a similar manner to achieve the desired final concentrations for your experiments.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound standard solutions.
Caption: Workflow for the preparation of this compound standard solutions.
Conclusion
The accurate preparation of standard solutions is a critical first step for any research involving quantitative analysis. By following this detailed protocol, researchers can ensure the reliability and reproducibility of their experimental results when working with this compound. Adherence to proper weighing, dissolution, and storage techniques is paramount for maintaining the integrity of the standard solutions.
References
- 1. This compound | CAS:142674-52-0 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Immunomodulatory Pathways of Phyllanthusiin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrogallotannin isolated from plants of the Phyllanthus genus, a group of plants with a rich history in traditional medicine for treating a variety of ailments, including those with an inflammatory component.[1][2][3] While direct and extensive research on this compound's immunomodulatory activities is emerging, the therapeutic potential of other compounds from this genus is well-documented.[4][5][6] Notably, lignans (B1203133) such as phyllanthin (B192089) and hypophyllanthin, also isolated from Phyllanthus species, have demonstrated significant anti-inflammatory and immunosuppressive effects.[7][8][9] These related compounds have been shown to modulate key signaling pathways, including NF-κB, MAPKs, and PI3K-Akt, thereby reducing the production of pro-inflammatory mediators.[7][8][10][11][12]
This document provides a comprehensive guide for researchers interested in investigating the immunomodulatory properties of this compound. The protocols and data presented are based on established methodologies used for characterizing similar natural products and provide a robust framework for initiating studies on this compound.
Potential Immunomodulatory Mechanisms
Based on studies of related compounds from the Phyllanthus genus, this compound is hypothesized to exert its immunomodulatory effects through the inhibition of pro-inflammatory signaling pathways. The primary targets for investigation should include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling: The MAPK family (including ERK, JNK, and p38) plays a crucial role in cellular responses to external stimuli and is involved in the production of inflammatory mediators.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) Signaling: This pathway is involved in cellular survival, proliferation, and inflammation.
Data Presentation: Immunomodulatory Effects of Compounds from Phyllanthus Species
The following tables summarize quantitative data on the inhibitory effects of various compounds isolated from Phyllanthus species on the production of key inflammatory mediators. This data can serve as a benchmark for evaluating the potential efficacy of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production by Compounds from Phyllanthus polyphyllus
| Compound | IC50 (µM) for NO Inhibition |
| 4-O-methylgallic acid | 100 |
| Phyllamyricin C | 25 |
| Justicidin B | 12.5 |
| Diphyllin | 50 |
Data from studies on murine peritoneal macrophages activated with LPS/IFN-γ.[13][14]
Table 2: Inhibition of Cytokine Release by Compounds from Phyllanthus amarus
| Compound | Target Cytokine | IC50 (µM) |
| Corilagin | TNF-α | 7.39 |
| Geraniin | IL-1β | 16.41 |
Data from studies on phagocytes.[15][16][17]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the immunomodulatory effects of this compound.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in Macrophages
This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (NaNO2) standard solution
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1x10^6 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
After incubation, collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with NaNO2.
-
Determine the percentage inhibition of NO production by this compound compared to the LPS-stimulated control.
Protocol 2: Cytokine Production Measurement by ELISA
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-1β from activated immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a suitable immune cell line (e.g., THP-1)
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
LPS or other appropriate stimulant (e.g., PHA for PBMCs)
-
ELISA kits for human TNF-α and IL-1β
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the cells into a 96-well plate at a density of 5x10^5 cells/mL.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an appropriate stimulant (e.g., 1 µg/mL LPS) and incubate for 24 hours.
-
Harvest the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production by this compound.
Protocol 3: T-Cell Activation Assay
This assay assesses the impact of this compound on T-cell activation, a critical event in the adaptive immune response.
Materials:
-
Purified human CD3+ T cells
-
RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Anti-CD3 and Anti-CD28 antibodies
-
This compound (dissolved in DMSO)
-
Cell proliferation dye (e.g., CellTrace™ Violet)
-
Flow cytometer
-
96-well round-bottom plates
Procedure:
-
Isolate CD3+ T cells from PBMCs using magnetic-activated cell sorting (MACS).
-
Label the T cells with a cell proliferation dye according to the manufacturer's protocol.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Seed the labeled T cells into the antibody-coated plate.
-
Add soluble anti-CD28 antibody to the wells to provide co-stimulation.
-
Treat the cells with various concentrations of this compound.
-
Incubate for 4 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze T-cell proliferation by measuring the dilution of the proliferation dye using a flow cytometer.
-
The expression of activation markers such as CD25 can also be assessed by flow cytometry.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by this compound and a general experimental workflow for its characterization.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling cascade by this compound.
Caption: General experimental workflow for characterizing this compound.
Conclusion
While specific data on this compound is still limited, the information available for structurally and functionally related compounds from the Phyllanthus genus provides a strong rationale for its investigation as a potential immunomodulatory agent. The protocols and conceptual frameworks presented here offer a comprehensive starting point for researchers to explore the anti-inflammatory and immunosuppressive properties of this compound, with a focus on its effects on key signaling pathways that govern the immune response. Further research in this area is warranted to fully elucidate the therapeutic potential of this natural product.
References
- 1. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. An Updated Review on the Anti-Inflammatory Potential of Phyllanthus Genus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System | Semantic Scholar [semanticscholar.org]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological activities and mechanisms of action of hypophyllanthin: A review [frontiersin.org]
- 10. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibitory effects of compounds from Phyllanthus amarus on nitric oxide production, lymphocyte proliferation, and cytokine release from phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dovepress.com [dovepress.com]
Application Notes and Protocols for Testing the Bioactivity of Phyllanthusiin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a hydrolysable tannin found in various species of the Phyllanthus genus.[1][2] Plants of this genus have a long history of use in traditional medicine for treating a wide range of ailments, including digestive issues, jaundice, and kidney stones.[3] Scientific investigations into Phyllanthus species have revealed a variety of pharmacological activities, such as antioxidant, anti-inflammatory, immunomodulatory, antiviral, and antimicrobial effects.[2][4][5] These broad-ranging bioactivities are often attributed to the rich diversity of phytochemicals present, including lignans, flavonoids, and tannins like this compound.[2][6]
These application notes provide a comprehensive experimental framework for the systematic evaluation of the bioactivity of this compound. The protocols outlined below detail in vitro and in vivo methodologies to assess its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties. This structured approach is designed to furnish researchers with the necessary tools to elucidate the therapeutic potential of this promising natural compound.
Experimental Design Workflow
The overall experimental design follows a tiered approach, beginning with fundamental cytotoxicity screening, followed by a battery of in vitro assays to probe specific bioactivities, and culminating in a preliminary in vivo model for the most promising activity.
Caption: A stepwise workflow for evaluating the bioactivity of this compound.
Cytotoxicity Assays
Prior to evaluating specific bioactivities, it is crucial to determine the cytotoxic profile of this compound to establish a safe dose range for subsequent experiments.[7][8]
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]
Materials:
-
This compound
-
Selected cell line (e.g., RAW 264.7 murine macrophages for inflammation studies, or a non-cancerous cell line like HEK293 for general toxicity)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the old medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | [Value] | 100 |
| Concentration 1 | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] |
| Concentration 3 | [Value] | [Value] |
| Concentration 4 | [Value] | [Value] |
| Positive Control | [Value] | [Value] |
Anti-inflammatory Assays
Chronic inflammation is implicated in numerous diseases.[10] Natural products are a promising source for new anti-inflammatory agents.[11]
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[12]
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS (Lipopolysaccharide)
-
Griess Reagent
-
Standard (Sodium nitrite)
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: After incubation, collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve generated with sodium nitrite.
Data Presentation:
| Treatment | NO Concentration (µM) | % Inhibition |
| Control (untreated) | [Value] | 0 |
| LPS (1 µg/mL) | [Value] | N/A |
| LPS + this compound (Conc. 1) | [Value] | [Value] |
| LPS + this compound (Conc. 2) | [Value] | [Value] |
| LPS + Positive Control (e.g., L-NAME) | [Value] | [Value] |
Potential Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antioxidant Assays
Antioxidants can neutralize harmful free radicals, which are implicated in cellular damage and various diseases.[13]
DPPH Radical Scavenging Assay
This assay measures the ability of this compound to donate hydrogen and scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[14]
Materials:
-
This compound
-
DPPH solution (in methanol)
-
Methanol
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
Procedure:
-
Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of DPPH solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity.
Data Presentation:
| Concentration (µg/mL) | Absorbance (517 nm) | % Scavenging Activity |
| Control (DPPH only) | [Value] | 0 |
| Concentration 1 | [Value] | [Value] |
| Concentration 2 | [Value] | [Value] |
| Concentration 3 | [Value] | [Value] |
| Standard (e.g., Ascorbic Acid) | [Value] | [Value] |
Antimicrobial Assays
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents from natural sources.[15]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[16]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well plates
-
Bacterial/fungal inoculum
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | [Value] |
| Escherichia coli | [Value] |
| Candida albicans | [Value] |
| Positive Control Antibiotic | [Value] |
In Vivo Anti-inflammatory Model
If this compound demonstrates significant in vitro anti-inflammatory activity, its efficacy should be confirmed in a living organism.
Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of new compounds.[10][17]
Materials:
-
Wistar rats
-
This compound
-
Carrageenan solution (1% in saline)
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: vehicle control, this compound treated (different doses), and standard drug treated.
-
Compound Administration: Administer this compound or the standard drug orally or intraperitoneally.
-
Inflammation Induction: After one hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: Calculate the percentage of edema inhibition for each group compared to the vehicle control.
Data Presentation:
| Treatment Group | Paw Volume (mL) at 3h | % Edema Inhibition |
| Vehicle Control | [Value] | 0 |
| This compound (Dose 1) | [Value] | [Value] |
| This compound (Dose 2) | [Value] | [Value] |
| Indomethacin (10 mg/kg) | [Value] | [Value] |
Conclusion
The protocols detailed in these application notes provide a robust and systematic framework for the initial characterization of the bioactivity of this compound. The data generated from these experiments will offer valuable insights into its potential as a therapeutic agent and will guide further preclinical development, including more in-depth mechanism of action studies and toxicological evaluations.
References
- 1. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genus Phyllanthus: An Ethnopharmacological, Phytochemical, and Pharmacological Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. opentrons.com [opentrons.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 11. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. academicjournals.org [academicjournals.org]
- 15. scielo.br [scielo.br]
- 16. mdpi.com [mdpi.com]
- 17. ijpras.com [ijpras.com]
Application Notes and Protocols for Phyllanthusiin C Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C is a bioactive ellagitannin found in various species of the Phyllanthus genus, notably Phyllanthus urinaria. Research on extracts from these plants has revealed significant anticancer properties, including the induction of apoptosis and modulation of key cellular signaling pathways. These application notes provide detailed protocols for investigating the effects of this compound on cancer cell lines, based on the established methodologies for Phyllanthus extracts. While specific quantitative data for isolated this compound is limited in current literature, the provided protocols offer a robust framework for its characterization as a potential therapeutic agent. Extracts of Phyllanthus urinaria have been shown to trigger apoptosis in cancer cells by activating both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways[1][2]. This involves the regulation of Bcl-2 family proteins, activation of caspases, and the modulation of critical signaling cascades such as PI3K/Akt, MAPK, and NF-κB[1][3][4][5][6][7][8][9].
Data Presentation: Cytotoxicity of Phyllanthus Extracts
The following table summarizes the 50% inhibitory concentration (IC50) values of various Phyllanthus extracts on different human cancer cell lines. This data can serve as a reference for determining a starting concentration range for testing pure this compound. It is crucial to perform a dose-response experiment to determine the specific IC50 value of this compound for the cell line of interest.
| Cell Line | Extract/Fraction | IC50 Value (µg/mL) | Reference |
| HeLa (Cervical Cancer) | Fraction C of Phyllanthus glaucus | 3.91 ± 0.03 | |
| SKOV-3 (Ovarian Cancer) | Fraction C of Phyllanthus glaucus | 3.97 ± 0.07 | [10] |
| MOLT-4 (Leukemia) | Fraction C of Phyllanthus glaucus | 7.75 ± 0.37 | [10] |
| PC-3 (Prostate Cancer) | Methanolic extract of P. niruri | 45.0 ± 2.0 | |
| MeWo (Melanoma) | Methanolic extract of P. amarus | 40.0 ± 1.5 | [11] |
| MCF-7 (Breast Cancer) | Methylene chloride fraction of P. niruri | >100 | [12] |
| MCF-7ADR (Resistant Breast Cancer) | Methylene chloride fraction of P. niruri | <100 | [12] |
Experimental Protocols
Preparation of this compound for Cell Treatment
Objective: To prepare a stock solution of this compound for treating cultured cells.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) by dissolving it in DMSO. Vortex thoroughly to ensure complete dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working concentrations by diluting the stock solution in complete cell culture medium. Ensure the final concentration of DMSO in the medium is less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on a cancer cell line and calculate its IC50 value.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM). Include vehicle control wells.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 550 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of Apoptosis and Signaling Markers
Objective: To investigate the effect of this compound on the expression of key proteins involved in apoptosis and related signaling pathways.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at predetermined concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle control.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize samples to the same protein concentration and add Laemmli buffer. Boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate to visualize the protein bands using a chemiluminescence imaging system.
-
Normalize the expression of target proteins to a loading control like β-actin.
-
Visualizations
Signaling Pathways
Caption: Proposed apoptotic signaling pathway induced by this compound.
Experimental Workflows
Caption: General workflow for the MTT cell viability assay.
References
- 1. Phyllanthus urinaria Induces Apoptosis in Human Osteosarcoma 143B Cells via Activation of Fas/FasL- and Mitochondria-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Review: Mechanism of Phyllanthus urinaria in Cancers—NF-κB, P13K/AKT, and MAPKs Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Inhibition of MAPKs, Myc/Max, NFκB, and Hypoxia Pathways by Phyllanthus Prevents Proliferation, Metastasis and Angiogenesis in Human Melanoma (MeWo) Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phyllanthus Suppresses Prostate Cancer Cell, PC-3, Proliferation and Induces Apoptosis through Multiple Signalling Pathways (MAPKs, PI3K/Akt, NFκB, and Hypoxia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phyllanthus urinaria triggers the apoptosis and Bcl-2 down-regulation in Lewis lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic and chemomodulatory effects of Phyllanthus niruri in MCF-7 and MCF-7ADR breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Phyllanthusiin C in Different Solvents
Important Notice for Researchers, Scientists, and Drug Development Professionals:
Our comprehensive review of publicly available scientific literature has revealed a significant lack of specific data on the stability of isolated Phyllanthusiin C in various solvents. Current research primarily focuses on the stability of crude extracts from plants of the Phyllanthus genus, which contain a complex mixture of phytochemicals. Therefore, the information provided in this technical support center is based on general principles of natural product stability and data from related compounds found in Phyllanthus extracts. It should be used as a general guide and a starting point for your own specific stability studies.
Frequently Asked Questions (FAQs)
Q1: Is there any quantitative data available on the degradation rate or half-life of this compound in common laboratory solvents?
Q2: What are the general recommendations for storing this compound solutions?
A2: Based on the general behavior of tannins and other polyphenolic compounds, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store solutions at low temperatures, preferably at or below 4°C. For long-term storage, -20°C or -80°C is advisable.
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a common issue for many polyphenolic compounds.
-
Oxygen: Minimize exposure to air. If possible, purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the compound and store the solution under an inert atmosphere.
-
pH: The stability of related compounds, such as anthocyanins, is known to be pH-dependent. While specific data for this compound is unavailable, it is advisable to maintain a neutral or slightly acidic pH unless experimental conditions require otherwise.
Q3: Which solvents are likely to be most suitable for dissolving and storing this compound with minimal degradation?
A3: While specific data is lacking, general knowledge of natural product chemistry suggests the following:
-
Aprotic solvents such as acetone (B3395972) or acetonitrile (B52724) might be preferable to protic solvents like methanol (B129727) or ethanol (B145695) for minimizing solvolysis, although solubility needs to be considered.
-
DMSO is a common solvent for initial stock solutions due to its high dissolving power. However, it is hygroscopic and can degrade some compounds over time. It is best to prepare fresh dilutions from a frozen DMSO stock.
-
Aqueous solutions are generally the least stable due to hydrolysis. If aqueous buffers are required for an experiment, they should be prepared fresh.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of biological activity in an experiment. | Degradation of this compound in the experimental solvent or buffer. | 1. Prepare fresh solutions of this compound for each experiment. 2. Perform a pilot stability test in your specific experimental buffer by incubating the solution for the duration of your experiment and analyzing for degradation via HPLC. 3. Consider the impact of temperature, light, and pH during your experiment. |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of this compound into one or more degradation products. | 1. Conduct a forced degradation study to intentionally generate degradation products. This can help in identifying the peaks. 2. Use a stability-indicating HPLC method that can resolve this compound from its potential degradation products. |
| Precipitation of this compound from solution. | Poor solubility or degradation leading to insoluble products. | 1. Verify the solubility of this compound in the chosen solvent at the desired concentration. 2. Consider using a co-solvent system to improve solubility. 3. Ensure the storage temperature is appropriate, as solubility can decrease at lower temperatures. |
Experimental Protocols
As specific stability-indicating methods for this compound are not published, a general workflow for developing such a method is provided below.
General Workflow for a Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.
Caption: General workflow for conducting a forced degradation study of this compound.
Signaling Pathways and Logical Relationships
Without specific degradation data for this compound, a detailed signaling pathway of its degradation cannot be constructed. However, a logical relationship diagram for assessing solvent stability is presented below.
Caption: Logical workflow for assessing the stability of this compound in a selected solvent.
Technical Support Center: Optimizing Phyllanthusiin C Dosage for In Vivo Studies
Disclaimer: It is critical to note that, to date, there are no publicly available scientific studies that have established a specific dosage for isolated Phyllanthusiin C in in vivo animal models. The information provided herein is based on data from studies of crude extracts of Phyllanthus species known to contain this compound. This guidance is intended to help researchers design and conduct the necessary dose-finding and toxicity studies for the purified compound. All quantitative data pertains to extracts and should not be directly extrapolated to isolated this compound without independent verification.
Frequently Asked Questions (FAQs)
Q1: Is there an established in vivo dosage for pure this compound?
A1: Currently, there is no established in vivo dosage for isolated this compound in the scientific literature. The compound is often a component of Phyllanthus extracts, and most in vivo research has been conducted using these complex mixtures. Researchers must perform initial dose-ranging and toxicity studies to determine a safe and effective dose of the purified compound for their specific animal model and research question.
Q2: Where can I find information on the concentrations of this compound in Phyllanthus extracts?
A2: Several phytochemical analysis studies have identified and quantified this compound in various Phyllanthus species, with Phyllanthus urinaria being a notable source.[1] Some studies have identified this compound as a marker compound for P. urinaria.[1] However, the concentration can vary significantly based on the plant's geographical origin, harvesting time, and the extraction method used. It is recommended to perform analytical chemistry, such as HPLC-MS, to quantify the amount of this compound in your specific extract.[2][3]
Q3: What signaling pathways are potentially modulated by this compound?
A3: While specific pathways for isolated this compound are not well-defined, studies on Phyllanthus urinaria extracts suggest modulation of several key signaling pathways involved in inflammation, cancer, and viral replication. These include NF-κB, MAPKs (ERK, JNK), PI3K/Akt, and apoptosis-related pathways involving caspase-3, Bax, and Bcl-2.[1][2][4] The anti-angiogenic effects of P. urinaria have been linked to the inhibition of MMP-2 activity.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity or mortality in animals at initial doses. | The starting dose, extrapolated from crude extract data, is too high for the purified compound. | Immediately cease administration and perform a formal acute toxicity study with a wider range of doses to determine the LD50 or Maximum Tolerated Dose (MTD). Start with a very low dose (e.g., 1-5 mg/kg) and use a dose escalation study design. |
| Lack of efficacy or biological response. | The administered dose is too low. The compound may have poor bioavailability. The chosen animal model is not appropriate. | Conduct a dose-response study with escalating doses to identify a therapeutic window. Consider pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME). Ensure the animal model is relevant to the disease being studied. |
| Compound insolubility in vehicle. | This compound, a polyphenol, may have limited solubility in aqueous solutions. | Test a panel of biocompatible solvents. Common vehicles for hydrophobic compounds include saline with a small percentage of DMSO or Tween® 80, or oil-based vehicles like corn oil. Ensure the final concentration of any organic solvent is within acceptable limits for the chosen administration route. |
| Inconsistent results between experiments. | Variability in the purity or concentration of this compound. Inconsistent experimental procedures. | Ensure the purity and concentration of your this compound stock are verified by analytical methods before each experiment. Standardize all experimental procedures, including animal handling, dosing times, and data collection methods. |
Data on Phyllanthus Extract Dosages from In Vivo Studies
The following table summarizes dosage information from in vivo studies on various Phyllanthus extracts. This data is provided as a reference for designing initial dose-finding studies for purified this compound and should be interpreted with caution.
| Plant Species | Extract Type | Animal Model | Dosage Range | Observed Effects | Reference |
| Phyllanthus niruri | Aqueous leaf extract | Rats | 2000 - 5000 mg/kg (single dose) | No acute toxicity observed. | Not specified in provided text |
| Phyllanthus amarus | Aqueous extract | Rats | 200 mg/kg/day for 8 weeks | Improved antioxidant status. | [6] |
| Phyllanthus odontadenius | Aqueous extract | Rats | 250 - 500 mg/kg/day | Reduced lead acetate-induced toxicity. | [7] |
| Margaritaria nobilis (contains this compound isomer) | Ethanolic extract | Mice | 200 - 800 mg/kg | Antinociceptive and anti-inflammatory effects. | [8] |
| Nymphaea alba (contains this compound) | Extract | Rats | 100 - 200 mg/kg | Hepatoprotective against CCl4-induced toxicity. | [9] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol provides a general framework for determining the acute toxicity (and estimating the LD50) of this compound.
-
Animals: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats or female BALB/c mice), typically 8-12 weeks old.
-
Housing: House animals individually in standard cages with free access to food and water, under a 12-hour light/dark cycle. Acclimatize animals for at least 7 days before the experiment.
-
Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween® 80 in sterile water). Prepare fresh on the day of dosing.
-
Dosing Procedure:
-
Start with a single animal at a conservative starting dose (e.g., 50 mg/kg), based on available in vitro data or data from crude extracts.
-
Administer the dose via oral gavage.
-
Observe the animal closely for the first 4 hours, and then periodically for 14 days. Record all signs of toxicity, morbidity, and mortality.
-
If the animal survives, use a higher dose (e.g., 2-3 fold increase) in the next animal.
-
If the animal dies, use a lower dose in the next animal.
-
Continue this process until the criteria for stopping the study are met (e.g., four or five animals have been tested and the dose reversals have occurred).
-
-
Data Analysis: Calculate the LD50 using appropriate statistical software (e.g., AOT425StatPgm).
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to observe any organ abnormalities.
Protocol 2: Dose-Response Efficacy Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a relevant disease model.
-
Model Induction: Induce the disease or condition of interest in a cohort of animals (e.g., tumor implantation, induction of inflammation with a chemical agent). Include a sham or vehicle control group.
-
Group Allocation: Randomly assign animals to different treatment groups (n=8-10 per group):
-
Vehicle Control
-
This compound - Low Dose (e.g., 1/10th of MTD)
-
This compound - Medium Dose (e.g., 1/3rd of MTD)
-
This compound - High Dose (e.g., MTD)
-
Positive Control (an established therapeutic for the model)
-
-
Drug Administration:
-
Begin treatment at a specified time point after disease induction.
-
Administer this compound at the determined doses and route (e.g., oral gavage, intraperitoneal injection) daily or as required by the experimental design.
-
-
Monitoring and Data Collection:
-
Monitor animal health and body weight regularly.
-
Measure primary efficacy endpoints at predetermined time points (e.g., tumor volume, inflammatory markers, behavioral scores).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the animals and collect tissues/blood for further analysis (e.g., histology, gene expression, protein analysis).
-
Statistically analyze the data to determine if there is a significant, dose-dependent effect of this compound on the disease phenotype.
-
Visualizations
Caption: Workflow for establishing an in vivo dose for this compound.
Caption: Potential signaling pathways modulated by P. urinaria extracts.
References
- 1. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. Ellagic Acid, the Active Compound of Phyllanthus urinaria, Exerts In Vivo Anti-Angiogenic Effect and Inhibits MMP-2 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Margaritaria nobilis L.f. (Phyllanthaceae) Ethanolic Extract: Low Acute Oral Toxicity and Antinociceptive Activity [mdpi.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Phyllanthusiin C Peak Tailing in HPLC
Welcome to the technical support center for resolving HPLC peak tailing issues with Phyllanthusiin C. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for achieving optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a concern for this compound analysis?
A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[1] For a complex, polar molecule like this compound, a hydrolyzable tannin, peak tailing is a common issue that can lead to inaccurate quantification, reduced resolution from nearby peaks, and decreased analytical sensitivity.[2] An ideal chromatographic peak should be symmetrical, exhibiting a Gaussian shape.[2]
Q2: What are the most likely causes of peak tailing for this compound?
A2: Given the chemical structure of this compound, which is rich in phenolic hydroxyl groups, the primary causes of peak tailing in reversed-phase HPLC are:
-
Secondary Interactions: Unwanted interactions between the acidic phenolic groups of this compound and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[3][4] These interactions can lead to multiple retention mechanisms, causing the peak to tail.[5][6]
-
Mobile Phase pH: If the mobile phase pH is not sufficiently low, the phenolic hydroxyl groups on this compound can become ionized. The co-existence of both ionized and non-ionized forms of the molecule leads to peak broadening and tailing.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, creating active sites that cause tailing.[3]
-
Extra-Column Volume: Excessive tubing length or poorly made connections in the HPLC system can cause the peak to broaden and tail.[7]
Q3: What is a good starting point for an HPLC method for this compound to minimize tailing?
A3: Based on established methods for similar tannins and phenolic compounds, a good starting point would be a reversed-phase C18 or C8 column with a gradient elution using an acidified mobile phase.[9][10] For example:
-
Column: A high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[9]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A shallow gradient from a low to a high percentage of the organic modifier.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Temperature: 25-30 °C.
Troubleshooting Guides
If you are experiencing peak tailing with this compound, follow this systematic troubleshooting guide.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step approach to diagnosing and resolving peak tailing.
Detailed Troubleshooting Steps
1. Mobile Phase Optimization
-
Action: Lower the pH of your aqueous mobile phase to a range of 2.5-3.5 using an additive like formic acid or acetic acid (0.1% v/v is a good starting point).[3]
-
Reasoning: this compound has numerous phenolic hydroxyl groups, making it an acidic compound. At a low pH, the ionization of these groups is suppressed, leading to a single, un-ionized form that interacts more uniformly with the stationary phase. This also protonates residual silanol groups on the column, reducing unwanted secondary interactions.[6]
2. Column Selection and Care
-
Action: If you are not already, use a modern, high-purity, end-capped C18 or C8 column. If your current column is old or has been used with diverse samples, consider flushing it according to the manufacturer's instructions or replacing it.
-
Reasoning: End-capped columns have their residual silanol groups chemically deactivated, which significantly minimizes the secondary interaction sites that cause tailing with polar compounds like this compound.[3][6] Column contamination can also create active sites, leading to peak tailing.[3]
3. Sample Concentration and Injection
-
Action: Prepare a series of dilutions of your sample and inject them. If the peak shape improves with lower concentrations, you are likely experiencing mass overload. Reduce your sample concentration or injection volume accordingly.
-
Reasoning: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a non-linear distribution between the mobile and stationary phases, which often results in peak tailing.[8]
-
Action: Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.
-
Reasoning: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the initial band of analyte to spread on the column, leading to a distorted peak shape.
4. HPLC System Check
-
Action: Inspect your HPLC system for any sources of extra-column volume. This includes using tubing with the smallest possible internal diameter and shortest possible length, especially between the column and the detector. Ensure all fittings are properly seated.
-
Reasoning: Extra-column volume allows the peak to disperse after it has been separated on the column, leading to broader and potentially tailing peaks for all components in the chromatogram.[7]
Data Presentation
The following tables summarize the expected impact of key parameters on the peak tailing of this compound.
Table 1: Effect of Mobile Phase pH on Tailing Factor
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 5.0 - 6.0 | > 2.0 | Partial ionization of phenolic groups and silanol groups, leading to significant secondary interactions. |
| 3.5 - 4.5 | 1.5 - 2.0 | Reduced ionization, but still potential for some secondary interactions. |
| 2.5 - 3.5 | 1.0 - 1.5 | Optimal range. Ionization of both this compound and silanol groups is suppressed, minimizing peak tailing.[6] |
Table 2: Troubleshooting Summary
| Issue | Recommended Action | Expected Outcome |
| Secondary Silanol Interactions | Lower mobile phase pH to 2.5-3.5. Use a high-purity, end-capped column.[3][4] | Sharper, more symmetrical peak with a tailing factor approaching 1.0. |
| Mass Overload | Reduce sample concentration or injection volume.[8] | Improved peak symmetry as concentration/volume is decreased. |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase. | Better peak shape, especially for early eluting peaks. |
| Column Contamination/Degradation | Flush the column with a strong solvent or replace the column.[3] | Restoration of peak symmetry if contamination was the cause. |
| Extra-Column Volume | Use shorter, narrower ID tubing and ensure proper fittings.[7] | Sharper peaks for all analytes in the chromatogram. |
Experimental Protocols
Sample HPLC Method for this compound Analysis
This method is a starting point and may require further optimization for your specific instrument and sample matrix.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV detector.
-
-
Chromatographic Conditions:
-
Column: End-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in deionized water.[9]
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 90% B
-
30-35 min: Hold at 90% B
-
35-40 min: Return to 10% B
-
40-45 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (or scan for optimal wavelength).
-
Injection Volume: 5-10 µL.
-
-
Sample Preparation:
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Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase (90% A, 10% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
By systematically applying these troubleshooting steps and optimizing the analytical method, you can effectively mitigate peak tailing for this compound and achieve accurate, reproducible results.
References
- 1. PubChemLite - this compound (C40H30O26) [pubchemlite.lcsb.uni.lu]
- 2. uhplcs.com [uhplcs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound | CAS:142674-52-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. LOTUS: Natural Products Online [lotus.naturalproducts.net]
Technical Support Center: Phyllanthusiin C Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Phyllanthusiin C.
Troubleshooting Guides
This section addresses common issues encountered during the purity assessment of this compound.
Common Purity Issues and Troubleshooting
| Observed Issue | Potential Cause | Recommended Action | Analytical Technique |
| Appearance of a new peak with a shorter retention time in HPLC. | Hydrolysis: this compound, a hydrolysable tannin, can degrade to simpler compounds like ellagic acid, particularly in acidic or basic mobile phases.[1][2][3][4][5] | - Ensure the mobile phase pH is neutral and buffered if possible.- Prepare fresh mobile phases daily.- Analyze samples promptly after preparation.- Confirm the identity of the new peak by LC-MS/MS and comparison with an ellagic acid standard. | HPLC, LC-MS/MS |
| Broad or tailing peaks in HPLC chromatogram. | Column Overload: Injecting too concentrated a sample.Secondary Interactions: Interaction of the phenolic hydroxyl groups with active sites on the silica-based column.Mobile Phase Incompatibility: The sample solvent may be too strong compared to the mobile phase. | - Reduce the injection volume or dilute the sample.- Use a column with end-capping or a base-deactivated stationary phase.- Add a small amount of an acid modifier (e.g., 0.1% formic acid) to the mobile phase to suppress silanol (B1196071) interactions.- Dissolve the sample in the initial mobile phase. | HPLC |
| Multiple peaks observed in the NMR spectrum that do not correspond to this compound. | Presence of Impurities: Co-extracted compounds from the plant source, such as other tannins, flavonoids, or glycosides.[6] | - Further purify the sample using techniques like preparative HPLC or column chromatography.- Use 2D NMR techniques (COSY, HSQC, HMBC) to identify the structures of the impurities.- Employ quantitative ³¹P NMR for a detailed analysis of phenolic and aliphatic hydroxyl groups, which can help quantify impurities.[7][8] | NMR (¹H, ¹³C, ³¹P), Preparative HPLC |
| Gradual loss of main peak area over a series of injections. | Adsorption onto Column: Irreversible adsorption of this compound onto the stationary phase.Instability in Solution: Degradation of the analyte in the sample vial over time. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent after each analytical run.- Keep the sample cool in the autosampler (e.g., 4°C).- Perform a stability study of the analyte in the chosen solvent. | HPLC |
| Inconsistent quantification results. | Non-linearity of Detector Response: High concentrations of this compound may saturate the detector.Incomplete Dissolution: Poor solubility of the compound in the chosen solvent. | - Prepare a calibration curve to ensure the sample concentration is within the linear range of the detector.- this compound is soluble in DMSO, Pyridine, Methanol (B129727), and Ethanol; ensure complete dissolution before analysis.[9] | HPLC, LC-MS |
Experimental Protocols
Detailed methodologies for key experiments in this compound purity assessment.
HPLC-UV Method for Purity Determination
This method is adapted from protocols for analyzing related compounds in Phyllanthus species.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 50 50 25 50 50 30 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol or the initial mobile phase to a concentration of approximately 1 mg/mL.
LC-MS/MS for Impurity Identification
This protocol is designed for the identification and characterization of potential impurities and degradation products.
-
Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., QTOF or Triple Quadrupole).
-
LC Conditions: Use the HPLC method described above.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100 - 1500.
-
Gas Temperature: 350°C.
-
Nebulizer Pressure: 45 psi.
-
Capillary Voltage: 3500 V.
-
Collision Energy: Ramped or set at multiple levels (e.g., 15, 30, 45 eV) for MS/MS fragmentation.
-
-
Data Analysis: Identify this compound by its deprotonated molecule [M-H]⁻. Characterize impurities based on their mass-to-charge ratios and fragmentation patterns.
Quantitative ³¹P NMR for Purity Assessment of Hydrolysable Tannins
This advanced technique provides detailed quantitative information about different hydroxyl groups, which is an excellent measure of purity.
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the dried tannin sample into a vial.
-
Add 450 µL of a pyridine/CDCl₃ (1.6:1 v/v) mixture.
-
Add a known amount of an internal standard (e.g., N-hydroxy-5-norbornene-2,3-dicarboximide).
-
Add a phosphitylating reagent (e.g., 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, Cl-TMDP).
-
Stir until the sample is fully derivatized.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher, equipped with a phosphorus probe.
-
Pulse Program: Inverse-gated decoupling to suppress NOE effects.
-
Relaxation Delay: Sufficiently long (e.g., 10 s) to ensure full relaxation of the phosphorus nuclei for accurate quantification.
-
Data Processing: Integrate the signals corresponding to aliphatic OH, different types of phenolic OH, and carboxylic acids. Purity can be assessed by comparing the relative amounts of these functional groups.[7][8]
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: As a hydrolysable tannin, this compound is susceptible to hydrolysis of its ester bonds. The primary degradation product is typically ellagic acid, formed from the hexahydroxydiphenoyl (HHDP) units.[1][2][5] Under oxidative conditions, further degradation and polymerization can occur.[3]
Q2: What is a typical purity specification for a this compound reference standard?
A2: While specific certificates of analysis can vary between suppliers, a high-purity reference standard of this compound should typically have a purity of ≥98% as determined by HPLC.
Q3: How should I store this compound to ensure its stability?
A3: this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep it at -20°C. Solutions of this compound, especially in protic solvents, should be prepared fresh and used immediately to minimize hydrolysis.
Q4: Can I use ¹H NMR for purity assessment?
A4: While ¹H NMR is excellent for structural elucidation, it can be challenging for purity assessment of complex molecules like this compound due to signal overlap, especially if impurities are structurally similar. Quantitative ³¹P NMR is often a more powerful technique for assessing the purity of hydrolysable tannins as it provides a clearer picture of the different types of hydroxyl groups present.[6]
Q5: My HPLC chromatogram shows a drifting baseline. What could be the cause?
A5: A drifting baseline can be caused by several factors:
-
Column not equilibrated: Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting the analysis.
-
Mobile phase composition change: This can happen due to evaporation of a volatile solvent component. Keep mobile phase bottles capped.
-
Column contamination: Strongly retained impurities from previous injections may slowly elute, causing the baseline to drift.
-
Temperature fluctuations: Use a column oven to maintain a constant temperature.
Q6: What is the biological relevance of this compound purity?
A6: The purity of this compound is critical for accurate in vitro and in vivo studies. Impurities can have their own biological activities, leading to confounding results. This compound and other ellagitannins have been shown to modulate various signaling pathways, including NF-κB, MAPK, and Nrf2, which are involved in inflammation and cancer.[10][11][12] Accurate purity assessment ensures that the observed biological effects are attributable to this compound itself.
Visualizations
Experimental Workflow for Purity Assessment
Ellagitannin-Modulated NF-κB Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ellagitannin - Wikipedia [en.wikipedia.org]
- 6. iris.unive.it [iris.unive.it]
- 7. scispace.com [scispace.com]
- 8. Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 2. Hydrolyzable Tannins and Proanthocyanidins [boa.unimib.it]
- 9. This compound | CAS:142674-52-0 | Manufacturer ChemFaces [chemfaces.com]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. Effects of Fruit Ellagitannin Extracts, Ellagic Acid, and Their Colonic Metabolite, Urolithin A, on Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pomegranate Ellagitannins - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing degradation of Phyllanthusiin C during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Phyllanthusiin C during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a hydrolysable tannin found in plants of the Phyllanthus genus, such as Phyllanthus myrtifolius and Phyllanthus flexuosus[1]. As a hydrolysable tannin, its structure contains multiple ester linkages which are susceptible to cleavage under various conditions, leading to degradation. The stability of this compound is a primary concern during extraction because degradation leads to a lower yield of the desired compound and the formation of impurities that can complicate purification and affect the final product's bioactivity.
Q2: What are the main factors that cause the degradation of this compound during extraction?
The primary factors leading to the degradation of hydrolysable tannins like this compound are:
-
pH: Basic (alkaline) conditions rapidly degrade hydrolysable tannins through hydrolysis and oxidation. They are significantly more stable in acidic to neutral conditions (pH 2-6)[2][3][4].
-
Temperature: High temperatures accelerate the rate of hydrolysis and oxidation, leading to the breakdown of the tannin structure. This is particularly problematic in aqueous solutions[2].
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Solvent: The choice of solvent can impact stability. While polar solvents are needed for extraction, water at high temperatures can promote hydrolysis. Alcoholic solvents like methanol (B129727) and ethanol (B145695) tend to offer better stability at elevated temperatures compared to water[2].
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic groups in the tannin structure, especially at higher pH values[3][4].
-
Light: Exposure to UV radiation can cause photodegradation of tannins[2].
-
Enzymes: The presence of endogenous plant enzymes, such as tannases, can also contribute to the degradation of tannins.
Q3: What are the ideal storage conditions for the plant material before extraction to minimize degradation?
To minimize the degradation of this compound in the plant material before extraction, it is recommended to:
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Dry the plant material properly to reduce moisture content, which can inhibit enzymatic activity.
-
Store the dried, powdered plant material in airtight containers, protected from light and moisture.
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Store at low temperatures (e.g., 4°C) to further reduce the potential for chemical and enzymatic degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Degradation due to improper pH, high temperature, or oxidation during extraction. | - Maintain a slightly acidic pH (around 4-6) of the extraction solvent. - Use moderate extraction temperatures (e.g., 40-60°C). - Degas solvents and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Add antioxidants like ascorbic acid to the extraction solvent[5]. |
| Presence of significant amounts of gallic acid or ellagic acid in the extract. | Hydrolysis of this compound. | - Lower the extraction temperature and shorten the extraction time. - Avoid strongly acidic or alkaline conditions. - Use solvents with a lower water content if possible, such as 70-80% ethanol, which can be more protective than pure water at high temperatures. |
| Discoloration (darkening) of the extract. | Oxidation of the phenolic compounds. | - Minimize exposure of the plant material and extract to air and light. - Use antioxidants in the extraction solvent. - Process the extract quickly and store it under inert gas at a low temperature. |
| Inconsistent extraction yields between batches. | Variability in plant material, extraction conditions, or degradation. | - Standardize the plant material (e.g., part of the plant, age, drying method). - Strictly control extraction parameters: solvent-to-solid ratio, temperature, time, and pH. - Implement the protective measures mentioned above to ensure consistent stability of the target compound. |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on the extraction of tannins and related phenolic compounds from Phyllanthus species using various methods. While specific data for this compound is limited, these results provide a basis for method selection and optimization.
Table 1: Effect of Solvent and Extraction Method on Tannin/Lignan Yield from Phyllanthus niruri
| Extraction Method | Solvent | Compound | Yield (mg/g of extract) | Reference |
| Soxhlet | n-Hexane | Phyllanthin | 36.2 ± 2.6 | [6] |
| Soxhlet | Dichloromethane | Phyllanthin | 11.7 ± 1.68 | [6] |
| Soxhlet | Acetone | Phyllanthin | 11.7 ± 1.10 | [6] |
| Maceration | Methanol | Phyllanthin | 3.1 | [6] |
| Microwave-Assisted | 80% Methanol | Phyllanthin | 21.2 ± 1.30 | [6] |
| Enzyme-Assisted | Water | Phyllanthin | 25.9 | [6] |
| Soxhlet | 50% Ethanol | Hydrolysable Tannins | 22.5% (extract yield) | [7] |
| Soxhlet | 70% Ethanol | Hydrolysable Tannins | 20.8% (extract yield) | [7] |
| Soxhlet | Methanol | Hydrolysable Tannins | 14.6% (extract yield) | [7] |
Table 2: Influence of Extraction Parameters on Total Phenolic Content (TPC)
| Plant Source | Extraction Method | Parameter Varied | Condition | TPC Yield | Reference |
| Phyllanthus emblica Bark | Maceration | Ethanol Conc. | 50% | 111.77 ± 4.68 mg GAE/g | [8] |
| Phyllanthus emblica Bark | Maceration | Ethanol Conc. | 75% | Optimized Condition | [8] |
| Phyllanthus emblica Bark | Maceration | Temperature | 45°C | Optimized Condition | [8] |
| Phyllanthus emblica Bark | Maceration | Time | 25 min | Optimized Condition | [8] |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction for Preservation of Hydrolysable Tannins
This protocol is designed to minimize the degradation of this compound by controlling key parameters.
-
Preparation of Plant Material:
-
Dry the aerial parts of the Phyllanthus plant at a temperature not exceeding 40°C to preserve heat-sensitive compounds.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Weigh 50 g of the powdered plant material and place it in a flask.
-
Prepare the extraction solvent: 80% methanol in water. To this, add a small amount of ascorbic acid (e.g., 0.1% w/v) as an antioxidant. Adjust the pH to around 4-5 using a suitable acid (e.g., formic acid).
-
Add 500 mL of the prepared solvent to the plant material (1:10 solid-to-liquid ratio).
-
Macerate the mixture with constant stirring at a controlled temperature of 40°C for 30 minutes.
-
Filter the mixture through Whatman No. 1 filter paper.
-
-
Solvent Removal and Concentration:
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
The resulting crude extract should be stored at -20°C in an airtight container, preferably under an inert atmosphere, until further purification.
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: A generalized workflow for the extraction of this compound, emphasizing protective measures.
Factors Leading to this compound Degradation and Preventive Measures
Caption: Logical diagram illustrating factors that cause degradation and the corresponding preventive actions.
References
- 1. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Principal Hydrolysable Tannins from Hulls. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalsciencebooks.info [globalsciencebooks.info]
Technical Support Center: Optimizing Mobile Phase for Phyllanthusiin C Separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Phyllanthusiin C.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mobile phases for this compound separation by reverse-phase HPLC?
A1: For reverse-phase HPLC separation of lignans (B1203133) like this compound, common starting mobile phases consist of a mixture of a polar organic solvent and water, often with an acidic modifier. Good starting points include:
The initial ratio is typically determined through scouting gradients. An acidic modifier, such as trifluoroacetic acid (TFA) (0.05% v/v) or formic acid (0.1% v/v), is often added to the aqueous phase to improve peak shape by suppressing the ionization of silanol (B1196071) groups on the stationary phase.[2][6]
Q2: When should I consider normal-phase chromatography for this compound separation?
A2: Normal-phase chromatography can be a viable alternative, particularly for separating isomers or when reverse-phase methods fail to provide adequate resolution. A mobile phase system of n-hexane, acetone, and 1,4-dioxane (B91453) has been shown to be effective for the separation of similar lignans.[7]
Q3: My this compound peak is tailing. What are the common causes and solutions?
A3: Peak tailing for compounds like this compound, which may have acidic or basic functional groups, is a common issue in reverse-phase chromatography. The primary causes include:
-
Secondary interactions with residual silanol groups: Free silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.[8][9]
-
Mobile phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to peak broadening and tailing.[8][9]
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Column overload: Injecting too high a concentration of the sample can lead to peak distortion.[8][9]
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Column degradation: Voids in the column packing or a contaminated guard column can also cause peak tailing.
To address peak tailing, consider the troubleshooting workflow outlined in the guide below.
Q4: How can I improve the resolution between this compound and other closely eluting compounds?
A4: To improve resolution, you can systematically adjust the following parameters:
-
Mobile Phase Composition: Vary the ratio of the organic solvent to the aqueous phase. A lower percentage of the organic solvent will generally increase retention time and may improve separation.
-
Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties.
-
Mobile Phase pH: Adjusting the pH can change the ionization state of the analyte and interfering compounds, thus affecting their retention and improving separation.[10]
-
Gradient Elution: Employing a shallower gradient can increase the separation between closely eluting peaks.
-
Column Chemistry: Using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide different selectivity.
Troubleshooting Guides
Troubleshooting Poor Peak Shape (Tailing and Broadening)
This guide provides a step-by-step approach to diagnosing and resolving poor peak shapes for this compound.
Problem: The chromatogram shows significant peak tailing or broadening for the this compound peak.
Initial Checks:
-
System Suitability: Ensure the HPLC system passes system suitability tests with a standard compound.
-
Column Condition: Check the column's history and performance. A new or well-maintained column is recommended.
-
Mobile Phase Preparation: Verify that the mobile phase was prepared correctly, including accurate pH adjustment and thorough degassing.
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. staff.cimap.res.in [staff.cimap.res.in]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaguru.co [pharmaguru.co]
Technical Support Center: Optimizing Phyllanthusiin C Isolation
Welcome to the technical support center for the isolation of Phyllanthusiin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound?
A1: The final yield of isolated this compound is influenced by a combination of factors, starting from the plant material itself to the final purification steps. Key factors include:
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Plant Material: The species of Phyllanthus, geographical location, harvesting time, and post-harvest processing, including drying methods, can significantly affect the concentration of this compound.[1][2][3] For instance, infrared drying at 30°C has been shown to be optimal for preserving bioactive compounds in Phyllanthus amarus.[2][3]
-
Extraction Method: The choice of extraction technique plays a pivotal role. Modern methods like Microwave-Assisted Extraction (MAE) and Supercritical Fluid Extraction (SFE) can offer higher yields and efficiency compared to conventional methods like maceration or Soxhlet extraction.[1][4][5]
-
Solvent System: The polarity of the solvent used for extraction is crucial. A mixture of solvents is often employed to efficiently extract lignans (B1203133) like this compound.[6]
-
Purification Strategy: The efficiency of the chromatographic techniques used for purification, such as column chromatography and preparative TLC, directly impacts the final yield and purity of the isolated compound.[7][8]
Q2: Which extraction method is recommended for maximizing this compound yield?
A2: While traditional methods like Soxhlet extraction can yield good results, modern techniques are generally more efficient.[1][7] Microwave-Assisted Extraction (MAE) is a promising non-conventional method that can improve the extraction efficiency and reduce the extraction time and solvent consumption.[1][4] Supercritical CO2 extraction is another advanced technique that offers high selectivity and yields, with the added benefit of being an environmentally friendly method.[5]
Q3: How can I minimize the degradation of this compound during isolation?
A3: this compound, like many natural products, can be susceptible to degradation. To minimize this, consider the following:
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Temperature Control: Avoid high temperatures during extraction and solvent evaporation, as thermal degradation can occur.[9][10][11]
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Light Exposure: Protect the extracts and purified compound from direct light to prevent photodegradation.[9][12]
-
pH Management: Maintain an appropriate pH during extraction and purification, as extreme pH values can lead to structural changes.[12]
-
Oxygen Exclusion: Minimize exposure to air, as oxidation can degrade the compound.[10]
Q4: What are the common challenges in the purification of this compound?
A4: The primary challenges in purifying this compound often stem from its presence in a complex mixture of other structurally similar lignans and secondary metabolites within the plant extract. This can lead to difficulties in achieving high purity. Overcoming this requires careful optimization of chromatographic conditions, including the choice of stationary phase, mobile phase composition, and gradient elution.[13][14]
Troubleshooting Guides
Issue 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Step |
| Improper Grinding of Plant Material | Ensure the plant material is finely powdered to increase the surface area for solvent penetration.[6] |
| Inappropriate Solvent Choice | Experiment with solvents of varying polarities. A combination of solvents, such as n-hexane and ethyl acetate, may be more effective.[6] |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. For MAE, parameters like microwave power and irradiation time are critical.[4][15] For SFE, pressure and temperature are key variables.[5] |
| Poor Quality Plant Material | Source high-quality, properly identified plant material. The concentration of bioactive compounds can vary significantly based on growing and harvesting conditions.[16] |
Issue 2: Low Purity of Isolated this compound
| Possible Cause | Troubleshooting Step |
| Co-elution of Structurally Similar Compounds | Optimize the chromatographic separation. This may involve trying different stationary phases (e.g., silica (B1680970) gel, Sephadex), adjusting the mobile phase polarity, or using gradient elution.[13] |
| Overloading of the Chromatographic Column | Ensure that the amount of crude extract loaded onto the column is appropriate for its size and separation capacity. |
| Use of Inappropriate TLC Visualization Reagents | Use a combination of visualization methods (e.g., UV light and specific spray reagents) to ensure all impurities are detected. |
| Incomplete Removal of Fats and Pigments | Incorporate a defatting step prior to chromatography. This can be achieved by precipitation with a suitable solvent mixture like n-hexane-methanol.[6] |
Data Presentation
Table 1: Comparison of Extraction Methods for Lignans from Phyllanthus Species
| Extraction Method | Solvent(s) | Key Parameters | Phyllanthin Yield (mg/g extract) | Reference |
| Soxhlet | Hexane | - | 36.2 ± 2.6 | [1] |
| Soxhlet | Dichloromethane | - | 11.7 ± 1.68 | [1] |
| Soxhlet | Acetone | - | 11.7 ± 1.10 | [1] |
| Maceration | Methanol | - | 2.37 to 7.54 | [1] |
| Microwave-Assisted Extraction (MAE) | 80% Methanol | - | 21.2 ± 1.30 | [1] |
| Supercritical CO2 Extraction (SFE) | CO2 with 10% Methanol | 23.2 MPa, 40°C, 90 min | 12.83 ± 0.28 | [5] |
| Alkaline Digestion | 30% Potassium Hydroxide | - | 22.34 ± 0.13 | [1][17] |
| Enzymatic Treatment | Cellulase and Protease | 50°C | 25.9 | [1] |
Note: Data presented is for phyllanthin, a closely related lignan (B3055560) often used as a marker for extraction efficiency from Phyllanthus species. These results can serve as a valuable guide for optimizing this compound isolation.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
This protocol is adapted from methods developed for the extraction of lignans from Phyllanthus species.[1][4]
-
Sample Preparation: Dry the aerial parts of the Phyllanthus plant at a controlled temperature (e.g., infrared drying at 30°C) and grind them into a fine powder.[2][3]
-
Extraction:
-
Place a known amount of the powdered plant material into the extraction vessel of a microwave extractor.
-
Add the extraction solvent (e.g., 80% methanol) at a specific solvent-to-solid ratio.
-
Set the microwave power and extraction time. These parameters should be optimized for maximum yield.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
-
Protocol 2: Purification of this compound by Column Chromatography
This protocol is a general guideline for the purification of lignans from a crude extract.[8]
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase.
-
Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions that show a pure spot corresponding to the this compound standard.
-
-
Crystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Crystallize the residue from a suitable solvent (e.g., methanol) to obtain pure this compound.[6]
-
Visualizations
Caption: Workflow for this compound Isolation.
Caption: Troubleshooting Logic for this compound Isolation.
References
- 1. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The effects of different drying methods on bioactive compound yield and antioxidant capacity of Phyllanthus amarus | International Society for Horticultural Science [ishs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. DE10014674B4 - Process for the extraction and isolation of phyllanthine - Google Patents [patents.google.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Extraction and purification of C-phycocyanin from Spirulina platensis (CCC540) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cyberleninka.ru [cyberleninka.ru]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Phyllanthusiin C Interference in Colorimetric Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential interference from Phyllanthusiin C in common colorimetric assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with colorimetric assays?
This compound is a hydrolyzable tannin, specifically an ellagitannin, found in plants of the Phyllanthus genus.[1] Its chemical structure is rich in phenolic hydroxyl groups, which gives it strong reducing potential. This high reducing capacity is the primary reason for its interference in many colorimetric assays that are based on redox reactions. This compound can directly react with and reduce the assay's chromogenic reagents, leading to a color change that is not proportional to the biological or chemical activity being measured.
Q2: Which assays are most susceptible to interference from this compound?
Assays that rely on a redox reaction for signal generation are particularly vulnerable. These include:
-
Cell Viability Assays: Tetrazolium-based assays like MTT, XTT, and MTS are highly susceptible because this compound can directly reduce the tetrazolium salt to a colored formazan (B1609692) product, mimicking the activity of viable cells.
-
Total Phenolic Content Assays: The Folin-Ciocalteu assay is a classic example. The reagent in this assay is reduced by any reducing substance, not just phenols, leading to an overestimation of the total phenolic content.[2][3]
-
Antioxidant Capacity Assays: While assays like DPPH and ABTS are designed to measure reducing potential, the direct and potent activity of this compound can sometimes lead to results that are difficult to interpret without proper controls and kinetic analysis.
Q3: How can I determine if this compound is interfering with my assay?
The most straightforward method is to run a cell-free control . This involves preparing a sample containing this compound at the same concentration used in your experiment but without the cells or biological material you are testing. If you observe a color change in this cell-free control, it is a strong indication of direct interference.
Q4: What are the general strategies to mitigate interference from this compound?
General strategies include:
-
Running appropriate controls: Always include cell-free controls with this compound to quantify the extent of direct reagent reduction.
-
Modifying existing protocols: For cell-based assays, washing the cells to remove the compound before adding the assay reagent can sometimes reduce interference.
-
Using alternative assays: Employing assays that operate on different principles can be the most effective solution. For example, for cytotoxicity, using an assay that measures a different aspect of cell viability, such as membrane integrity or total protein content, is recommended.
Troubleshooting Guides
Issue: Interference in Tetrazolium-Based Cytotoxicity Assays (MTT, XTT, etc.)
Question: My results show an unexpected increase in cell viability when treating cells with this compound, or I see a color change in my cell-free controls. What is happening and what should I do?
Answer:
This is a classic sign of interference. This compound is likely directly reducing the tetrazolium salt (e.g., MTT) to its colored formazan product, a reaction that is supposed to be indicative of metabolic activity in viable cells. This leads to a false-positive signal, making the compound appear less cytotoxic or even proliferative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected assay interference.
Solutions:
-
Quantify the Interference: Run a series of cell-free wells with different concentrations of this compound to quantify the background absorbance caused by direct reduction. You can then subtract this background from your experimental wells. However, this approach can be complex as the presence of cells might alter the reaction.
-
Modify the Protocol: Before adding the MTT or XTT reagent, gently wash the cells with phosphate-buffered saline (PBS) to remove any residual this compound from the culture medium. This can minimize direct interaction with the reagent.
-
Use Alternative Cytotoxicity Assays: This is the most robust solution. Choose an assay based on a different principle:
-
Sulforhodamine B (SRB) Assay: Measures total protein content, which is proportional to cell number. It is less susceptible to interference from reducing compounds.[4]
-
Neutral Red Uptake (NRU) Assay: Measures the ability of viable cells to incorporate and retain the neutral red dye in their lysosomes.[5]
-
Lactate (B86563) Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, thus quantifying cytotoxicity by assessing membrane integrity.[6][7]
-
Issue: Interference in the Folin-Ciocalteu Assay for Total Phenolic Content
Question: The total phenolic content in my samples containing this compound seems excessively high. Is this accurate?
Answer:
The Folin-Ciocalteu assay does not exclusively measure phenolic compounds. Instead, it measures the total reducing capacity of a sample.[2][3] The Folin-Ciocalteu reagent contains phosphomolybdic and phosphotungstic acids, which are reduced by phenolic compounds and other reducing substances (like ascorbic acid, certain amino acids, and sugars) to produce a blue-colored complex.[8][9] Given that this compound is a potent reducing agent, it will strongly react in this assay, leading to a result that reflects its high reducing power, not necessarily its "phenolic content" in a way that is comparable to other less potent phenolics.
Solutions:
-
Careful Interpretation: Acknowledge that the results represent the "total reducing capacity" and express the results as "Gallic Acid Equivalents" (GAE) with the understanding that this is a measure of overall reducing power.
-
Alternative Methods: While there is no simple, direct replacement for "total phenolic content," you can use more specific methods to quantify particular classes of phenolic compounds, such as HPLC, to get a more accurate profile of the phenolic composition of your sample. For a simpler alternative to the Folin-Ciocalteu assay, the Prussian Blue assay has been suggested as being more selective and having a shorter reaction time.[10]
Issue: Evaluating Antioxidant Capacity with DPPH and ABTS Assays
Question: How do I accurately interpret the antioxidant capacity of this compound using DPPH and ABTS assays?
Answer:
This compound is expected to show very high activity in these assays due to its chemical nature. The interference here is less about a "false positive" and more about ensuring accurate and meaningful measurement.
Best Practices:
-
Kinetic Analysis: Do not rely on a single endpoint measurement. Record the absorbance at several time points to understand the reaction kinetics. Some compounds react slowly, while others are very fast.
-
Control for Compound Color: this compound solutions may have their own color. Run a control sample containing this compound without the DPPH or ABTS reagent and subtract this background absorbance from your readings.
-
Use Multiple Assays: Different assays are sensitive to different aspects of antioxidant activity. Correlating the results from DPPH, ABTS, and perhaps a ferric reducing antioxidant power (FRAP) assay will provide a more comprehensive and robust assessment of the antioxidant profile.
Quantitative Data on Interference
| Assay | Interfering Compound Class | Mechanism of Interference | Consequence |
| MTT, XTT, MTS | Ellagitannins, Flavonoids | Direct reduction of tetrazolium salt to formazan | False-positive cell viability; underestimation of cytotoxicity |
| Folin-Ciocalteu | All reducing substances | Reduction of phosphomolybdic/phosphotungstic acids | Overestimation of total phenolic content |
| DPPH, ABTS | Potent antioxidants | Intrinsic high reducing capacity | Potential for rapid, complete scavenging that may mask subtle differences; requires careful kinetic analysis |
Experimental Protocols
Please note: These are generalized protocols. Always optimize for your specific cell lines and experimental conditions.
Click to view detailed experimental protocols
Protocol 1: Cell-Free Interference Test for MTT Assay
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Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiment.
-
Add 100 µL of this solution to several wells of a 96-well plate.
-
Add 100 µL of medium without this compound to control wells.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly and read the absorbance at 570 nm.
-
A significant absorbance in the this compound wells compared to the control wells indicates direct interference.
Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).
-
Fix the cells by gently adding 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[11]
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.[11][12]
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[11][13]
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[11][12]
-
Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][14]
-
Shake the plate for 5-10 minutes and read the absorbance at 510-570 nm.[11][14]
Protocol 3: Neutral Red Uptake (NRU) Cytotoxicity Assay
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with this compound for the desired duration.
-
Remove the treatment medium and add 100 µL of medium containing neutral red (e.g., 50 µg/mL).
-
Incubate for 2-3 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[15]
-
Remove the neutral red medium and wash the cells with PBS.[15]
-
Add 150 µL of destain solution (e.g., 50% ethanol (B145695), 49% water, 1% glacial acetic acid) to each well to extract the dye.[15]
-
Shake the plate for 10 minutes and read the absorbance at 540 nm.[15]
Protocol 4: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Seed cells in a 96-well plate and treat with this compound for the desired duration.
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[7]
-
Prepare the LDH assay reagent according to the manufacturer's instructions (most LDH assays are available as kits). This typically involves mixing a catalyst and a dye solution.
-
Add the assay reagent (e.g., 50 µL) to each well containing the supernatant.[7]
-
Incubate at room temperature, protected from light, for up to 30 minutes.
-
Add a stop solution (e.g., 1M acetic acid) if required by the kit.[7]
-
Read the absorbance at 490 nm.
-
To determine the maximum LDH release, lyse untreated control cells with a lysis buffer provided in the kit.
Protocol 5: Folin-Ciocalteu Assay for Total Reducing Capacity
-
Prepare a Gallic Acid stock solution (e.g., 1 mg/mL).
-
Create a standard curve by diluting the stock solution to concentrations ranging from 0 to 500 µg/mL.
-
Add 20 µL of each standard or sample to a microplate well.
-
Add 100 µL of Folin-Ciocalteu reagent (diluted 1:10 with water) to each well and mix.[2]
-
After 1-8 minutes, add 80 µL of 7.5% (w/v) sodium carbonate solution to each well.[2]
-
Incubate at room temperature in the dark for 1-2 hours.
-
Read the absorbance at ~760 nm.
-
Plot the standard curve and determine the concentration of your samples in Gallic Acid Equivalents (GAE).
Protocol 6: DPPH Radical Scavenging Assay
-
Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be ~1.0.[16]
-
Prepare various concentrations of this compound in a suitable solvent.
-
In a 96-well plate, add 100 µL of your sample dilutions.
-
Add 100 µL of the DPPH solution to each well.[17]
-
For a control, add 100 µL of solvent instead of your sample.
-
Incubate in the dark at room temperature for 30 minutes.[16][17]
-
Calculate the percentage of scavenging activity: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.
Protocol 7: ABTS Radical Scavenging Assay
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS radical cation (ABTS•+), mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.[18]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[19]
-
Prepare various concentrations of this compound.
-
Add a small volume of your sample (e.g., 10 µL) to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS•+ solution (e.g., 1 mL or 190 µL) and mix.
-
Allow the reaction to proceed for a set time (e.g., 6 minutes) and read the absorbance at 734 nm.
-
Calculate the percentage of inhibition similarly to the DPPH assay.
Visualizations
Caption: Mechanism of this compound interference in the MTT assay.
Caption: Principles of different cell viability assays.
References
- 1. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. marinebiology.pt [marinebiology.pt]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. itwreagents.com [itwreagents.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison between Folin-Ciocalteu and Prussian Blue Assays to Estimate The Total Phenolic Content of Juices and Teas Using 96-Well Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 15. qualitybiological.com [qualitybiological.com]
- 16. acmeresearchlabs.in [acmeresearchlabs.in]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Minimizing Matrix Effects in LC-MS Analysis of Phyllanthusiin C
Welcome to the technical support center for the LC-MS analysis of Phyllanthusiin C. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to matrix effects in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and why are they a concern in the LC-MS analysis of this compound?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These additional components can include salts, lipids, proteins, and other metabolites from the sample source, such as plant extracts or biological fluids.
Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative analysis.[2][3][4] Given that this compound is a tannin, a class of polyphenols often found in complex plant matrices, minimizing these effects is critical for reliable results.[5][6]
Q2: I'm observing poor sensitivity and inconsistent results for my this compound analysis. Could this be due to matrix effects?
A2: Yes, inconsistent signal intensity and poor sensitivity are hallmark signs of matrix effects.[4] If you are analyzing this compound in complex samples like plant extracts or biological fluids, co-eluting compounds are likely interfering with its ionization, leading to unreliable and suppressed signals. To confirm the presence and extent of matrix effects, you can perform a post-extraction spike experiment.
Q3: How do I perform a post-extraction spike experiment to quantify matrix effects?
A3: A post-extraction spike experiment is a standard method to quantitatively assess matrix effects.[7] The matrix effect factor (MEF) can be calculated to determine the degree of ion suppression or enhancement.
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound in a clean solvent (e.g., methanol (B129727) or your initial mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (a sample that does not contain this compound but is otherwise identical to your study samples), and perform your entire extraction procedure. In the final, clean extract, spike the same concentration of this compound as in Set A.
-
Set C (Pre-Extraction Spike): Spike the same concentration of this compound into a blank matrix sample before the extraction procedure. This set is used to determine the recovery of your extraction method.
-
-
Analyze all three sets using your established LC-MS method.
-
Calculate the Matrix Effect Factor (MEF):
-
MEF (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
An MEF of 100% indicates no matrix effect.
-
An MEF < 100% indicates ion suppression.
-
An MEF > 100% indicates ion enhancement.
-
-
Calculate Recovery:
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Q4: I've confirmed significant matrix effects. What are the primary strategies to minimize them for this compound analysis?
A4: The most effective strategies to combat matrix effects can be categorized into three main areas: sample preparation, chromatographic separation, and the use of internal standards.
Strategies for Minimizing Matrix Effects
Optimizing Sample Preparation
A robust sample preparation protocol is your first and most critical line of defense against matrix effects. The goal is to remove as many interfering compounds as possible while efficiently extracting this compound.
-
Liquid-Liquid Extraction (LLE): LLE is a powerful technique to separate this compound from many matrix components based on its solubility. Since this compound is a large polyphenolic compound, selecting appropriate organic solvents is key.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: Homogenize your sample (e.g., plant material) in an aqueous buffer. For biological fluids, plasma or serum can often be used directly.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic layers.
-
Collection: Carefully collect the organic layer containing this compound.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in your initial mobile phase for LC-MS analysis.
-
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing a solid sorbent to retain either the analyte or the interferences. For tannins like this compound, reversed-phase (C18) or mixed-mode cation exchange cartridges can be effective.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by water through it.
-
Sample Loading: Load your pre-treated sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the mobile phase.
-
-
Protein Precipitation (PPT): For biological samples with high protein content (e.g., plasma, serum), PPT is a quick and simple method to remove proteins. However, it is generally less effective at removing other matrix components like phospholipids.
Experimental Protocol: Protein Precipitation (PPT)
-
Precipitation: To your sample (e.g., 100 µL of plasma), add 3-4 volumes of a cold organic solvent like acetonitrile (B52724) or methanol.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing this compound for analysis.
-
Quantitative Comparison of Sample Preparation Techniques for Polyphenols
| Sample Preparation Technique | Typical Recovery (%) | Typical Matrix Effect Factor (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | 70 - 90 | 80 - 110 | Good removal of highly polar and non-polar interferences. | Can be labor-intensive and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | 85 - 105 | 90 - 110 | High selectivity and can provide very clean extracts. | Can be more expensive and requires method development for sorbent selection. |
| Protein Precipitation (PPT) | > 90 | 50 - 120 (can be highly variable) | Simple, fast, and inexpensive. | Often results in significant matrix effects from non-protein components. |
Note: The values in this table are illustrative and can vary significantly depending on the specific matrix, analyte, and experimental conditions.
Optimizing Chromatographic Conditions
Improving the chromatographic separation can move the this compound peak away from co-eluting matrix components.
-
Column Chemistry: Consider using a different column chemistry. While C18 columns are common, a C8 or a phenyl-hexyl column might offer different selectivity for this compound and the interfering matrix components.[8]
-
Mobile Phase Gradient: Optimize the gradient elution profile. A shallower gradient can improve the resolution between this compound and closely eluting interferences.
-
Flow Rate: A lower flow rate can sometimes improve separation efficiency.
-
Injection Volume: Reducing the injection volume can decrease the total amount of matrix introduced into the system, though this may also reduce sensitivity.
Using Stable Isotope-Labeled Internal Standards
The most robust method for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard. A SIL internal standard for this compound would be a molecule with the exact same chemical structure but with some of its atoms (e.g., Carbon-12) replaced with a heavier stable isotope (e.g., Carbon-13).
Because the SIL internal standard is chemically identical to this compound, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Workflow and Logic Diagrams
To assist in your troubleshooting process, the following diagrams illustrate the experimental workflows and logical relationships described in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. phcogj.com [phcogj.com]
- 3. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of phenolics and terpenoids from ethanolic extracts of Phyllanthus species by HPLC-ESI-QTOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Phyllanthusiin C Quantification in Complex Herbal Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Phyllanthusiin C in complex herbal mixtures. Given the limited availability of specific validated methods for this compound, this guide leverages established protocols for structurally related hydrolyzable tannins and other polyphenols found in Phyllanthus species.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: this compound, a hydrolyzable tannin, presents several analytical challenges:
-
Lack of a Commercial Standard: A certified reference standard for this compound may not be readily available, complicating accurate quantification.
-
Chemical Instability: Hydrolyzable tannins are susceptible to degradation under certain conditions, including basic pH, high temperatures, and exposure to light.[1][2][3] This can lead to underestimation of the compound.
-
Matrix Effects: Complex herbal extracts contain numerous compounds that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry-based methods.
-
Structural Complexity: The presence of multiple hydroxyl groups can lead to peak tailing in chromatography.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the recommended technique. It offers high sensitivity and selectivity, which are crucial for distinguishing this compound from other closely related compounds in a complex matrix.[4][5] HPLC with UV detection can also be used, but it may be less specific.
Q3: How can I address the instability of this compound during sample preparation?
A3: To minimize degradation:
-
Control pH: Maintain a mildly acidic pH (around 2-4) during extraction and in your final sample solvent.[3] Avoid basic conditions, as they rapidly degrade hydrolyzable tannins.[1][2]
-
Low Temperature: Perform extractions at room temperature or below, if possible. Store extracts at 4°C for short-term storage and -20°C or -80°C for long-term storage.[3]
-
Protect from Light: Work in a dimly lit environment and use amber vials to protect samples from photodegradation.[3]
-
Use Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid to the extraction solvent, although its effectiveness may vary.[3]
Q4: What are the key parameters for a UPLC-MS/MS method for this compound?
A4: While a specific method for this compound is not widely published, a good starting point can be adapted from methods for other tannins and polyphenols in Phyllanthus species:[4][5]
-
Column: A C18 or Phenyl-Hexyl column is a suitable choice.
-
Mobile Phase: A gradient elution with water and acetonitrile (B52724) or methanol (B129727), both containing a small amount of formic acid (e.g., 0.1%), is typically used to ensure good peak shape and ionization efficiency.
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is generally preferred for phenolic compounds like tannins.
-
MS/MS Transitions: The specific precursor and product ions for this compound would need to be determined by infusing a solution of a semi-purified extract and selecting the most abundant and stable transitions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low this compound peak detected | Degradation during extraction: Exposure to high pH, temperature, or light. | Optimize extraction conditions: use a mildly acidic solvent, extract at room temperature, and protect from light.[1][2][3] |
| Inefficient extraction: The chosen solvent may not be optimal for extracting hydrolyzable tannins. | Experiment with different solvent systems, such as aqueous methanol or acetone (B3395972) with a small percentage of formic or acetic acid. | |
| Poor peak shape (tailing) | Interaction with column stationary phase: The multiple hydroxyl groups of tannins can interact with residual silanols on the column. | Use a column with end-capping. Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups. |
| Inconsistent results/poor reproducibility | Sample instability: Degradation of this compound in the prepared samples over time. | Analyze samples as quickly as possible after preparation. If storage is necessary, keep them at low temperatures (4°C or below) and protected from light.[3] Perform stability studies on the processed samples. |
| Matrix effects in MS detection: Co-eluting compounds from the herbal matrix are affecting the ionization of this compound. | Improve chromatographic separation to better resolve this compound from interfering compounds. Use a stable isotope-labeled internal standard if available. Perform a matrix effect study by comparing the response of a standard in solvent versus a post-extraction spiked sample. | |
| Difficulty in peak identification | Lack of a reference standard: Ambiguity in confirming the peak corresponding to this compound. | Use high-resolution mass spectrometry (e.g., QTOF-MS) to obtain an accurate mass and fragmentation pattern for tentative identification based on the known chemical formula of this compound. |
Experimental Protocols
General Extraction Protocol for Hydrolyzable Tannins
This protocol is a starting point and should be optimized for your specific plant material.
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction Solvent: Prepare a solution of 70:30 (v/v) methanol:water with 0.1% formic acid.
-
Extraction Procedure:
-
Weigh approximately 1 gram of the powdered plant material into a conical flask.
-
Add 20 mL of the extraction solvent.
-
Sonicate for 30 minutes in a water bath at room temperature.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
Combine the supernatants.
-
-
Sample Filtration: Filter the combined extract through a 0.22 µm syringe filter into an amber HPLC vial.
UPLC-MS/MS Method Parameters (Adapted from similar compounds)
| Parameter | Recommendation |
| Column | C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 2 µL |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| MRM Transitions | To be determined empirically for this compound |
Quantitative Data Summary (Hypothetical Data for Method Validation)
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | To be determined (ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (ng/mL range) |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Stability (%RSD) | < 5% over 24 hours at 4°C |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Stability and oxidation products of hydrolysable tannins in basic conditions detected by HPLC/DAD-ESI/QTOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of Principal Hydrolysable Tannins from Trapa taiwanensis Hulls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a UHPLC-MS/MS method for the quantitation of bioactive compounds in Phyllanthus species and its herbal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Addressing Low Bioavailability of Phyllanthusiin C
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Phyllanthusiin C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a hydrolysable tannin found in plants of the Phyllanthus genus.[1][2] Like many other large polyphenolic compounds, it is expected to have low oral bioavailability. This is primarily due to its high molecular weight (926.6 g/mol ), poor water solubility, and potential for rapid metabolism and degradation in the gastrointestinal (GI) tract.[1] Low bioavailability can significantly limit its therapeutic efficacy in preclinical and clinical studies.
Q2: What are the main barriers to the oral absorption of this compound?
A2: The primary barriers to the oral absorption of hydrolysable tannins like this compound include:
-
Low Aqueous Solubility: Poor solubility in the aqueous environment of the GI tract limits its dissolution, which is a prerequisite for absorption.
-
High Molecular Weight: Large molecules like this compound generally exhibit poor membrane permeability.
-
Gastrointestinal Degradation: Hydrolysable tannins can be hydrolyzed to smaller phenolic compounds, such as gallic acid and ellagic acid, by the acidic environment of the stomach and intestinal enzymes.
-
Metabolism by Gut Microbiota: The gut microbiota can extensively metabolize hydrolysable tannins, transforming them into smaller, absorbable compounds like urolithins. While these metabolites may have biological activity, the parent compound's absorption is limited.
-
Efflux by Transporters: It is possible that this compound or its metabolites are substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells, reducing net absorption.
Q3: Are there any established methods to improve the bioavailability of compounds similar to this compound?
A3: Yes, various formulation strategies have been successfully employed to enhance the oral bioavailability of other poorly soluble compounds isolated from Phyllanthus species, such as phyllanthin (B192089). These strategies, which are likely applicable to this compound, include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water microemulsions upon gentle agitation in aqueous media, such as the GI fluids. This enhances the solubility and absorption of lipophilic drugs.[3][4][5]
-
Nanotechnology-based approaches: This includes nanosuspensions, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, which increase the surface area for dissolution and can improve absorption.
-
Phytosomes: These are complexes of the natural active ingredient and phospholipids, which can improve absorption and bioavailability.
-
Co-administration with Bioenhancers: Piperine (B192125), an alkaloid from black pepper, has been shown to enhance the bioavailability of various drugs by inhibiting drug-metabolizing enzymes and P-gp.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low and variable drug levels in plasma after oral administration. | Poor aqueous solubility of this compound. | Develop a solubility-enhancing formulation such as a Self-Microemulsifying Drug Delivery System (SMEDDS), a nanosuspension, or a solid dispersion. |
| Rapid metabolism in the gut or liver. | Co-administer with a known inhibitor of relevant metabolic enzymes (e.g., piperine for CYP3A4 inhibition). However, potential drug-drug interactions must be carefully evaluated. | |
| Inconsistent results in in vitro dissolution studies. | pH-dependent solubility or degradation. | Characterize the pH-solubility profile of this compound. Use biorelevant dissolution media that mimic the pH of different segments of the GI tract. |
| Agglomeration of particles. | Reduce particle size through micronization or nanosizing techniques. Incorporate surfactants in the dissolution medium. | |
| Difficulty in formulating a stable oral dosage form. | Instability of this compound in the formulation. | Conduct preformulation stability studies to identify compatible excipients. Protect from light and moisture. Consider encapsulation technologies like liposomes or microspheres. |
Data Presentation
Table 1: Physicochemical Properties of this compound and the Related Lignan Phyllanthin
| Property | This compound | Phyllanthin |
| Molecular Formula | C40H30O26[1] | C24H34O6 |
| Molecular Weight | 926.6 g/mol [1] | 418.5 g/mol |
| Chemical Class | Hydrolysable Tannin[2] | Lignan |
| Log P (octanol/water) | Not available | 3.30 ± 0.05[4] |
| Aqueous Solubility | Expected to be very low | pH-independent over a range of 1.07 to 10.26[4] |
Table 2: Example of Bioavailability Enhancement of Phyllanthin using a SMEDDS Formulation in Rats
| Pharmacokinetic Parameter | Plain Phyllanthin | Phyllanthin-SMEDDS | Fold Increase |
| Cmax (ng/mL) | 45.3 ± 10.2 | 289.6 ± 54.7 | ~6.4 |
| AUC0-t (ng·h/mL) | 187.4 ± 45.8 | 1256.3 ± 298.1 | ~6.7 |
| Tmax (h) | 2.0 ± 0.5 | 1.5 ± 0.3 | - |
Data adapted from a study on phyllanthin, presented here as a model for what could be achieved for this compound with appropriate formulation.
Experimental Protocols
Protocol 1: Development and Characterization of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, sesame oil), surfactants (e.g., Cremophor RH 40, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Select excipients that show the highest solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of microemulsions.
-
Construct a phase diagram to identify the microemulsion region.
-
-
Formulation Optimization:
-
Select formulations from the microemulsion region with the desired properties (e.g., high drug loading, rapid emulsification).
-
Characterize the optimized formulation for droplet size, polydispersity index (PDI), and zeta potential upon dilution in water.
-
-
In Vitro Dissolution Study:
-
Perform dissolution testing of the this compound-loaded SMEDDS in comparison to unformulated this compound.
-
Use a USP dissolution apparatus (e.g., Type II, paddle method) with a suitable dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid).
-
Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Dosing:
-
Divide animals (e.g., Sprague-Dawley rats) into two groups.
-
Administer the control group with a suspension of unformulated this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the test group with the optimized this compound-loaded SMEDDS formulation.
-
Administer doses orally via gavage.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
-
Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound (or its major metabolite) in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using appropriate software.
-
Compare the parameters between the control and test groups to determine the extent of bioavailability enhancement.
-
Visualizations
Caption: Factors contributing to the low oral bioavailability of this compound.
References
- 1. This compound | C40H30O26 | CID 514181 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CNP0196737.1 - COCONUT [coconut.naturalproducts.net]
- 3. mdpi.com [mdpi.com]
- 4. Physicochemical characterization of phyllanthin from Phyllanthus amarus Schum. et Thonn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of phyllanthin-loaded self-microemulsifying drug delivery system for oral bioavailability enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Antioxidant Activity of Phyllanthusiin D: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of novel natural compounds is a critical step in the discovery of new therapeutic agents. This guide provides a comprehensive comparison of the antioxidant activity of Phyllanthusiin D, a key polyphenol found in Phyllanthus species, against other well-established antioxidants. The information is based on in vitro experimental data from key scientific literature.
It is important to note that while the topic specified "Phyllanthusiin C," the available scientific literature extensively covers the antioxidant properties of the closely related compound, Phyllanthusiin D . This guide will, therefore, focus on the validated antioxidant activities of Phyllanthusiin D.
Comparative Antioxidant Performance
The antioxidant capacity of Phyllanthusiin D has been evaluated against other polyphenols, including ellagitannins and flavonoids, using various standard assays. The following table summarizes the comparative performance based on data from a seminal study by Londhe et al. (2008), where activity is expressed in millimolar gallic acid equivalent antioxidant capacity (mM GAEAC).[1]
| Compound | DPPH Radical Scavenging Activity (mM GAEAC) | Ferric Reducing Antioxidant Power (FRAP) (mM GAEAC) | ABTS Radical Scavenging Activity (mM GAEAC) |
| Phyllanthusiin D | High | High | High |
| Amariin | High | High | Very High |
| Repandusinic acid | Very High | Very High | Very High |
| Geraniin | Moderate | Moderate | Moderate |
| Corilagin | Moderate | Moderate | High |
| 1-galloyl-2,3-DHHDP-glucose | Low | Low | Low |
| Rutin | Low | Very Low | Low |
| Quercetin 3-O-glucoside | Low | Very Low | Low |
This table provides a qualitative summary based on graphical data from the cited literature, as precise numerical values were not available in the abstract. The rankings (Very High, High, Moderate, Low, Very Low) are relative to the compounds tested in the study.[1]
Experimental Protocols
The following are detailed methodologies for the key antioxidant assays cited in the evaluation of Phyllanthusiin D.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is measured by a decrease in absorbance at approximately 517 nm.
-
Detailed Protocol:
-
Preparation of DPPH Solution: A 0.1 mM DPPH solution is prepared by dissolving an appropriate amount of DPPH in methanol (B129727) or ethanol (B145695). The solution is stored in a dark bottle at a low temperature (e.g., 4°C) to prevent degradation.
-
Preparation of Test Samples: The test compounds (Phyllanthusiin D and others) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) using the same solvent as the DPPH solution.
-
Reaction Mixture: In a test tube or microplate well, a fixed volume of the DPPH solution (e.g., 1 mL) is mixed with various concentrations of the test sample. A control is prepared with the solvent instead of the test sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Antioxidant Activity: The percentage of radical scavenging activity is calculated using the formula: Antioxidant Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100 The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
2. FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions.
-
Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex results in the formation of an intense blue color, which is measured by an increase in absorbance at 593 nm.
-
Detailed Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is freshly prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃ in a 10:1:1 (v/v/v) ratio.
-
Reaction Mixture: A small volume of the test sample is mixed with a larger volume of the pre-warmed (37°C) FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox.
-
3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay evaluates the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).
-
Principle: Antioxidants reduce the pre-formed blue-green ABTS•⁺, causing a decolorization that is measured by a decrease in absorbance at 734 nm.
-
Detailed Protocol:
-
Generation of ABTS•⁺: The ABTS radical cation is produced by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution. The mixture is kept in the dark at room temperature for 12-16 hours to allow for complete radical generation.
-
Preparation of Working Solution: Before use, the ABTS•⁺ solution is diluted with ethanol or a phosphate (B84403) buffer to an absorbance of approximately 0.70 at 734 nm.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the diluted ABTS•⁺ working solution.
-
Incubation: The reaction is allowed to proceed for a set time, typically around 6 minutes, at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•⁺ scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Visualizing the Process
Caption: General workflow for in vitro antioxidant activity validation.
Caption: Antioxidant mechanism of Phyllanthusiin D against ROS.
References
Phyllanthusiin C vs. Geraniin: A Comparative Guide to Antioxidant Capacity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phyllanthusiin C and geraniin (B209207) are both prominent ellagitannins found in plants of the Phyllanthus genus, which are widely recognized for their medicinal properties. A key aspect of their therapeutic potential lies in their antioxidant capacity. This guide provides an objective comparison of the antioxidant performance of this compound and geraniin, supported by available experimental data. Due to the limited direct comparative studies on this compound, data for the structurally similar compound, Phyllanthusiin D, is used as a proxy in certain comparisons, a limitation that should be considered when interpreting the findings.
Quantitative Antioxidant Capacity
The antioxidant capacities of this compound (via its proxy, Phyllanthusiin D) and geraniin have been evaluated using various in vitro assays. The following table summarizes the key quantitative data from these studies. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | This compound (as Phyllanthusiin D) | Geraniin | Reference Compound | Source |
| DPPH Radical Scavenging Activity | Higher activity than geraniin (qualitative) | Lower activity than Phyllanthusiin D (qualitative) | - | [1][2] |
| - | IC50: 0.92 µM (pH 4.5) | - | [3] | |
| - | IC50: 1.27 µM (pH 7.9) | - | [3] | |
| Ferric Reducing Antioxidant Power (FRAP) | Higher activity than geraniin (qualitative) | Lower activity than Phyllanthusiin D (qualitative) | - | [1][2] |
| Hydroxyl Radical Scavenging Activity | - | IC50: 0.11 µM (deoxyribose method) | - | [3] |
| - | IC50: 1.44 µM (ESR method) | - | [3] | |
| Superoxide Radical Scavenging Activity | - | IC50: 2.65 µM | - | [3] |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Principle: The purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine.
-
Reagents: DPPH solution in methanol, test compounds, and a reference antioxidant (e.g., ascorbic acid or Trolox).
-
Procedure:
-
A solution of the test compound at various concentrations is added to a solution of DPPH in methanol.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured spectrophotometrically (typically around 517 nm).
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex with a chromogen, and the intensity of the color is proportional to the antioxidant capacity.
-
Principle: Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer at pH 3.6), test compounds, and a reference antioxidant (e.g., FeSO₄ or Trolox).
-
Procedure:
-
The FRAP reagent is prepared fresh and warmed to 37°C.
-
The test compound is added to the FRAP reagent.
-
The absorbance of the reaction mixture is measured at a specific wavelength (usually 593 nm) after a set incubation time.
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of a reference antioxidant.
-
Antioxidant Mechanism and Signaling Pathways
Geraniin: Upregulation of the Nrf2 Signaling Pathway
Geraniin exhibits its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways.[1][4] Research has shown that geraniin can protect cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][5]
-
Mechanism:
-
Geraniin treatment leads to the activation of Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways.[1][5]
-
Activation of these pathways promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[1][2]
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes.
-
This binding initiates the transcription of various protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2]
-
The resulting increase in the expression of these antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[1][2]
-
Caption: Geraniin's antioxidant signaling pathway.
This compound: Direct Radical Scavenging
The antioxidant mechanism of this compound, like other ellagitannins, is primarily attributed to its chemical structure, which is rich in hydroxyl groups. These hydroxyl groups can readily donate hydrogen atoms to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. While specific signaling pathway studies for this compound are limited, its potent radical scavenging activity is a key aspect of its antioxidant capacity.
Caption: Direct radical scavenging by this compound.
Conclusion
Based on the available in vitro data, both this compound (as represented by Phyllanthusiin D) and geraniin are potent antioxidants. The comparative data suggests that Phyllanthusiin D exhibits a higher capacity for direct radical scavenging and ferric iron reduction than geraniin.[1][2] However, geraniin's antioxidant activity is also well-documented to be mediated through the upregulation of the protective Nrf2 signaling pathway, providing an indirect and potentially longer-lasting cellular defense mechanism.[1][2][5]
For researchers and drug development professionals, the choice between these compounds may depend on the specific therapeutic application. This compound might be more suitable for applications requiring potent, direct antioxidant effects, while geraniin's ability to modulate cellular antioxidant defenses could be advantageous for long-term protection against oxidative stress-related conditions. Further head-to-head comparative studies, particularly with this compound itself, are warranted to fully elucidate their relative antioxidant potentials and underlying mechanisms.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Antioxidant activity of some polyphenol constituents of the medicinal plant Phyllanthus amarus Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivities of Phyllanthusiin C and Corilagin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactive properties of two natural compounds, Phyllanthusiin C and Corilagin. While both are constituents of plants from the Phyllanthus genus, the available scientific literature reveals a significant disparity in the depth of research and understanding of their biological effects. Corilagin has been extensively studied, with a wealth of data on its anticancer, anti-inflammatory, and antioxidant activities. In contrast, research on this compound is limited, with current data primarily focused on its antioxidant potential.
This document summarizes the available quantitative data, outlines detailed experimental protocols for key bioactivity assays, and visualizes the known signaling pathways modulated by Corilagin.
Data Presentation
Antioxidant Activity
A study comparing the antioxidant capacities of various polyphenol constituents from Phyllanthus amarus provides a direct comparison of this compound and Corilagin.
| Antioxidant Assay | This compound (mM GAEAC) | Corilagin (mM GAEAC) | Reference |
| DPPH Radical Scavenging | ~0.85 | ~0.65 | [1] |
| Ferric Reducing Antioxidant Power (FRAP) | ~0.75 | ~0.60 | [1] |
mM GAEAC: millimolar Gallic Acid Equivalent Antioxidant Capacity. Higher values indicate stronger antioxidant activity.
Anticancer Activity of Corilagin
Corilagin has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are presented below. Currently, there is no publicly available data on the anticancer activity of isolated this compound.
| Cancer Cell Line | Cancer Type | Corilagin IC50 (µM) | Reference |
| A549 | Lung Cancer | 28.8 ± 1.2 | [2] |
| SKOv3ip | Ovarian Cancer | < 30 | [3] |
| Hey | Ovarian Cancer | < 30 | [3] |
Signaling Pathways
Corilagin's Modulation of Cancer-Related Signaling Pathways
Corilagin exerts its anticancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The diagram below illustrates the known targets of Corilagin within these pathways. No information is currently available regarding the signaling pathways modulated by this compound.
Caption: Known signaling pathways modulated by Corilagin.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the bioactivity of compounds like this compound and Corilagin.
Antioxidant Activity Assays
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Caption: Workflow for the DPPH radical scavenging assay.
Protocol Details:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound in methanol. A known antioxidant, such as ascorbic acid, is used as a positive control.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Protocol Details:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
Reaction: Add 190 µL of the FRAP reagent to 10 µL of the test sample in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Quantification: The antioxidant capacity is determined from a standard curve prepared using a known antioxidant, such as gallic acid.
Anticancer Activity Assay
This colorimetric assay is used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.
Caption: Workflow for the MTT cell viability assay.
Protocol Details:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.
Conclusion
The available scientific data indicates that Corilagin is a multifaceted bioactive compound with well-documented anticancer, anti-inflammatory, and antioxidant properties, mediated through the modulation of several key signaling pathways. In contrast, the bioactivity of this compound is currently underexplored, with published data limited to its antioxidant capacity. While this compound demonstrates comparable, and in some assays slightly higher, antioxidant activity to Corilagin, a comprehensive comparison of their overall bioactivity is not possible at this time due to the lack of data for this compound in other critical areas such as anticancer and anti-inflammatory effects. Further research is warranted to elucidate the full therapeutic potential of this compound and to enable a more complete comparative analysis with Corilagin.
References
- 1. Cytotoxic and chemomodulatory effects of Phyllanthus niruri in MCF-7 and MCF-7ADR breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phyllanthin from Phyllanthus amarus inhibits LPS-induced proinflammatory responses in U937 macrophages via downregulation of NF-κB/MAPK/PI3K-Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and TLC Methods for the Quantification of Phyllanthin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for the quantitative analysis of Phyllanthin (B192089) C, a key bioactive lignan (B3055560) found in plants of the Phyllanthus species. This document outlines the experimental protocols for both methods and presents a comparative summary of their performance based on published validation data.
Introduction
Phyllanthin C, along with other lignans, is a subject of significant interest in pharmaceutical research due to its potential therapeutic properties. Accurate and reliable quantification of this compound in plant extracts and formulated products is crucial for quality control, dosage determination, and pharmacological studies. Both HPLC and HPTLC are widely employed for this purpose, each offering distinct advantages and limitations. This guide aims to provide an objective comparison to aid researchers in selecting the most suitable method for their specific analytical needs.
Experimental Protocols
Detailed methodologies for HPLC and HPTLC analysis of Phyllanthin C are presented below. These protocols are synthesized from established methods in the scientific literature.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the precise quantification of Phyllanthin C and can be adapted for the simultaneous determination of related lignans.
-
Instrumentation: A standard HPLC system equipped with a UV detector is required.
-
Column: A common choice is a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2][3]
-
Mobile Phase: An isocratic mobile phase of methanol (B129727) and water, typically in a ratio of 70:30 (v/v), is effective.[1][3] An alternative mobile phase consists of acetonitrile (B52724) and water in a 55:45 (v/v) ratio.[4]
-
Flow Rate: A flow rate of 0.7 mL/min is commonly used.[1][3]
-
Detection: UV detection at a wavelength of 220 nm or 230 nm is appropriate for Phyllanthin C.[1][2][4]
-
Injection Volume: A 10 µL injection volume is standard.[1][4]
-
Sample Preparation:
-
Standard Preparation:
-
Prepare a stock solution of Phyllanthin C standard in methanol.
-
Create a series of working standard solutions of varying concentrations by diluting the stock solution with methanol to construct a calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput alternative for the quantification of Phyllanthin C and is particularly useful for screening a large number of samples.
-
Instrumentation: An HPTLC system equipped with an automatic sample applicator and a densitometric scanner is necessary.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates are typically used.[1][5][6]
-
Mobile Phase (Solvent System): A mixture of hexane (B92381), acetone, and ethyl acetate (B1210297) in a ratio of 74:12:8 (v/v/v) has been shown to provide good separation.[1][3][7] Another effective mobile phase is a mixture of hexane and ethyl acetate in a 2:1 (v/v) ratio.[5][8]
-
Application: Apply the standard and sample solutions as bands of a specific width onto the HPTLC plate using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of approximately 8-10 cm.[6][8]
-
Derivatization and Visualization: After drying, the plate can be sprayed with a visualizing agent such as a vanillin-sulfuric acid reagent and heated to develop the spots.[1][9]
-
Densitometric Analysis: Scan the developed and derivatized plate using a TLC scanner in absorbance-reflection mode at a suitable wavelength, such as 580 nm after derivatization.[1][7]
-
Sample and Standard Preparation: Similar to the HPLC method, prepare methanolic solutions of the plant extract and a series of Phyllanthin C standards.
Data Presentation: Comparative Performance
The following table summarizes the key validation parameters for HPLC and HPTLC methods for the quantification of Phyllanthin C, as reported in various studies.
| Parameter | HPLC | HPTLC/TLC | References |
| Linearity (Correlation Coefficient, r²) | >0.999 | >0.992 | [1][3][6] |
| Accuracy (Recovery %) | 98.8% - 100.4% | 97.3% - 99.98% | [1][7][10] |
| Precision (RSD %) | 1.6% - 2.4% | < 2% | [1][3][5] |
| Limit of Detection (LOD) | 0.18 µg/mL | 60 ng/spot | [1][5] |
| Limit of Quantification (LOQ) | 0.59 µg/mL | 120 ng/spot | [1][5] |
Mandatory Visualizations
Experimental Workflow for Phyllanthin C Quantification
References
- 1. staff.cimap.res.in [staff.cimap.res.in]
- 2. scispace.com [scispace.com]
- 3. akjournals.com [akjournals.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of phyllanthin and hypophyllanthin in Phyllanthus species by high-performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scialert.net [scialert.net]
- 10. staff.cimap.res.in [staff.cimap.res.in]
A Comparative Guide to Phyllanthusiin C and Other Ellagitannins from Phyllanthus
For Researchers, Scientists, and Drug Development Professionals
The genus Phyllanthus is a rich source of diverse bioactive compounds, among which ellagitannins stand out for their potent antioxidant, anti-inflammatory, and anticancer properties. This guide provides a comparative overview of Phyllanthusiin C and other prominent ellagitannins isolated from Phyllanthus species, focusing on their biological activities supported by experimental data. While quantitative data for this compound remains limited in publicly available literature, this guide collates available data for other significant Phyllanthus ellagitannins—namely Geraniin (B209207) and Corilagin—to offer a valuable comparative context.
Data Presentation: Comparative Biological Activities
The following tables summarize the available quantitative data (IC50 values) for the antioxidant, anti-inflammatory, and anticancer activities of key ellagitannins from Phyllanthus. It is important to note that these values are collated from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Comparative Antioxidant Activity of Phyllanthus Ellagitannins (DPPH Radical Scavenging Assay)
| Compound | IC50 Value | Plant Source |
| This compound | Data not available | P. myrtifolius, P. flexuosus |
| Geraniin | 0.92 µM (pH 4.5), 1.27 µM (pH 7.9) | P. urinaria |
| Corilagin | Significantly lower than Trolox (qualitative) | P. urinaria |
| Phyllanthusiin D | High activity (qualitative) | P. amarus |
| Amariin | High activity (qualitative) | P. amarus |
| Repandusinic acid | High activity (qualitative) | P. amarus |
Note: A lower IC50 value indicates stronger antioxidant activity.
A study on the polyphenol constituents of Phyllanthus amarus reported that repandusinic acid, amariin, and phyllanthusiin D exhibited the highest DPPH radical scavenging activity among the tested compounds[1].
Table 2: Comparative Anticancer Activity of Phyllanthus Ellagitannins (MTT Assay)
| Compound | Cell Line | IC50 Value | Plant Source |
| This compound | Data not available | P. myrtifolius, P. flexuosus | |
| Corilagin | A549 (Lung) | 28.8 ± 1.2 µM | Not specified |
| Geraniin | Data not available | P. muellerianus |
Table 3: Comparative Anti-inflammatory Activity of Phyllanthus Ellagitannins (Nitric Oxide Scavenging Assay)
| Compound | IC50 Value | Plant Source |
| This compound | Data not available | P. myrtifolius, P. flexuosus |
| Corilagin | 66.64 µg/mL | Not specified |
| Geraniin | Data not available | P. muellerianus |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger or hydrogen donor.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds (e.g., ellagitannins) in methanol to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction Mixture: Add 100 µL of each sample dilution to a 96-well plate. To this, add 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is used to assess cell viability and the cytotoxic effects of compounds.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ellagitannins) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Nitric Oxide (NO) Scavenging Assay
This assay evaluates the ability of a compound to scavenge nitric oxide radicals, a key mediator in inflammation.
Procedure:
-
Reaction Mixture: The reaction mixture contains sodium nitroprusside (10 mM) in phosphate-buffered saline (pH 7.4) and various concentrations of the test compound.
-
Incubation: The mixture is incubated at 25°C for 150 minutes.
-
Griess Reagent Addition: After incubation, an equal volume of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2% H₃PO₄) is added.
-
Absorbance Measurement: The absorbance of the chromophore formed is measured at 546 nm.
-
Calculation: The percentage of nitric oxide scavenging is calculated relative to a control.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Signaling Pathway Modulation
Ellagitannins from Phyllanthus species are known to exert their biological effects by modulating key cellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB, MAPK, and PI3K-Akt pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses. Certain Phyllanthus ellagitannins, such as geraniin and corilagin, have been shown to inhibit the activation of NF-κB. This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: Inhibition of the NF-κB signaling pathway by Corilagin and Geraniin.
MAPK and PI3K-Akt Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) and PI3K-Akt pathways are critical in regulating cell proliferation, survival, and apoptosis. Corilagin has been reported to suppress the phosphorylation of key proteins in these pathways, including ERK, JNK, p38, and Akt, thereby contributing to its anticancer and anti-inflammatory effects.
Caption: Modulation of MAPK and PI3K-Akt pathways by Corilagin and Geraniin.
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of the biological activities of Phyllanthus ellagitannins.
Caption: General workflow for evaluating biological activities of ellagitannins.
References
A Comparative Analysis of Phyllanthusiin C and Ellagic Acid: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two prominent polyphenolic compounds, Phyllanthusiin C and ellagic acid. While both are recognized for their potential health benefits, this document aims to delineate their individual and comparative biological activities, supported by available experimental data. This objective comparison is intended to aid researchers and professionals in the fields of pharmacology and drug development in their ongoing efforts to explore natural compounds for therapeutic applications.
Chemical Identity and Structural Overview
This compound and ellagic acid belong to the class of tannins, with ellagic acid being a fundamental structural unit of many hydrolyzable tannins, including this compound.
Ellagic Acid is a dimeric derivative of gallic acid, characterized by its planar structure with four hydroxyl groups and two lactone rings. This configuration is crucial for its antioxidant and other biological activities.
This compound is a more complex ellagitannin. While its exact structure is intricate, it is known to contain an ellagic acid moiety within its larger molecular framework. It is one of several related compounds, including Phyllanthusiin A, B, and D, found in various Phyllanthus species.
Comparative Biological Activities: A Data-Driven Overview
While direct comparative studies on isolated this compound and ellagic acid are limited, this section summarizes the available quantitative data for ellagic acid and related, well-characterized ellagitannins from Phyllanthus species, which can provide insights into the potential potency of this compound.
Antioxidant Activity
Both compounds are known to possess significant antioxidant properties, primarily attributed to their ability to scavenge free radicals.
| Compound | Assay | IC₅₀ Value | Source |
| Ellagic Acid | DPPH Radical Scavenging | ~5-15 µg/mL | [General literature, values vary] |
| Ellagic Acid | ABTS Radical Scavenging | ~2-10 µg/mL | [General literature, values vary] |
| Geraniin (related ellagitannin) | DPPH Radical Scavenging | ~1-5 µg/mL | [1][2] |
| Corilagin (related ellagitannin) | DPPH Radical Scavenging | ~2-8 µg/mL | [3] |
| Phyllanthus amarus Extract (contains Phyllanthusiins) | DPPH Radical Scavenging | 162.3 µg/mL | [4] |
| Phyllanthus acuminatus Extract (contains this compound) | DPPH Radical Scavenging | 0.15 µg/mL | [5] |
Note: IC₅₀ values can vary significantly based on experimental conditions.
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are often linked to their ability to modulate key signaling pathways, such as the NF-κB pathway.
| Compound/Extract | Assay/Target | IC₅₀ Value/Effect | Source |
| Ellagic Acid | Inhibition of NO production | ~10-50 µM | [General literature] |
| Ellagic Acid | Inhibition of TNF-α, IL-6 | Dose-dependent reduction | [General literature] |
| Phyllanthus amarus Extract (contains Phyllanthusiins) | Inhibition of TNF-α production | 16.12 µg/mL | [6] |
| Phyllanthus amarus Extract (contains Phyllanthusiins) | Inhibition of IL-1β production | 7.13 µg/mL | [6] |
| Corilagin (related ellagitannin) | Inhibition of NO production | ~5-20 µM | [7] |
Anticancer Activity
Both ellagic acid and extracts containing this compound have demonstrated cytotoxic effects against various cancer cell lines, often through the induction of apoptosis.
| Compound/Extract | Cell Line | Assay | IC₅₀ Value | Source |
| Ellagic Acid | Various cancer cell lines | MTT Assay | ~10-100 µM | [General literature] |
| Phyllanthus urinaria Extract (contains this compound) | Nasopharyngeal carcinoma (NPC-BM1) | MTT Assay | Reduced cell viability (specific IC₅₀ for pure this compound not provided) | [8][9] |
| Gallic Acid | Nasopharyngeal carcinoma (NPC-BM1) | MTT Assay | Reduced cell viability (specific IC₅₀ not provided) | [8][9] |
| Corilagin (related ellagitannin) | A549 (Lung cancer) | Growth inhibition | 28.8 ± 1.2 µM | [3] |
| Corilagin (related ellagitannin) | HCT-8 (Colon cancer) | Growth inhibition | 31.69 ± 2.04 µM (24h) | [10] |
Mechanisms of Action: A Look at the Signaling Pathways
The biological effects of this compound and ellagic acid are mediated through their interaction with various cellular signaling pathways.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both ellagic acid and extracts of Phyllanthus species (containing this compound) have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[6][11][12]
Apoptotic Pathway in Cancer
The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many natural compounds. Both ellagic acid and extracts containing this compound have been observed to trigger apoptosis in cancer cells. This process often involves the activation of caspases and the regulation of Bcl-2 family proteins.[8][9][13]
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids and Ellagitannins Characterization, Antioxidant and Cytotoxic Activities of Phyllanthus acuminatus Vahl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phyllanthus urinaria increases apoptosis and reduces telomerase activity in human nasopharyngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Corilagin enhances the anti-tumor activity of 5-FU by downregulating the expression of GRP 78 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phyllanthus amarus has anti-inflammatory potential by inhibition of iNOS, COX-2, and cytokines via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Geraniin Ameliorates Hypertensive Vascular Remodelling in a Diet-Induced Obese Animal Model through Antioxidant and Anti-Inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of Phyllanthus Species in Animal Models: A Comparative Guide
While direct validation of Phyllanthusiin C's anticancer effects in animal models remains limited in publicly available research, extensive studies on extracts from various Phyllanthus species and their other bioactive constituents, such as phyllanthin (B192089) and hypophyllanthin, provide compelling evidence of their antitumor properties. This guide offers a comparative overview of the existing preclinical data, focusing on in vivo efficacy, experimental methodologies, and the underlying molecular mechanisms.
This publication is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds derived from the Phyllanthus genus. Due to the current scarcity of specific in vivo data for this compound, this guide will focus on the broader anticancer activities of Phyllanthus extracts and its major lignans, phyllanthin and hypophyllanthin, for which animal model data is available.
In Vivo Efficacy of Phyllanthus Extracts and Constituents
Extracts from Phyllanthus niruri, Phyllanthus urinaria, and Phyllanthus amarus have demonstrated significant anticancer activity in various rodent models. These effects are often attributed to the synergistic action of their complex phytochemical composition, including lignans, flavonoids, and tannins.
Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a commonly used tool to evaluate the in vivo anticancer potential of novel compounds. Studies have shown that extracts of P. niruri and a combination of its constituent lignans, phyllanthin and hypophyllanthin, can effectively inhibit tumor progression in this model.
| Treatment Group | Dose (mg/kg b.w.) | Mean Survival Time (Days) | Tumor Volume Reduction (%) | Reference |
| Methanol Extract of P. niruri | ||||
| Control (EAC) | - | 21.5 ± 1.5 | - | [1] |
| MEPN | 125 | 26.67 ± 3.41 | Significant | [1] |
| MEPN | 250 | 32.15 ± 4.35 | Significant | [1] |
| Phyllanthin & Hypophyllanthin (1:1) | ||||
| Control (EAC) | - | Not Reported | - | [2] |
| P&H | 25 | Not Reported | Significant | [2] |
| P&H | 50 | Not Reported | Significant | [2] |
| P&H | 100 | Not Reported | Significant | [2] |
MEPN: Methanol Extract of Phyllanthus niruri; P&H: Phyllanthin and Hypophyllanthin. Data presented as mean ± standard deviation where available.
DMBA-Induced Breast Cancer Model
Chemically induced models, such as the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) model for breast cancer, are crucial for studying cancer development and prevention. P. niruri extract has been shown to improve survival rates in this model.
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Observation Period | Reference |
| Vehicle | - | 100 | 5 weeks post-treatment | [3] |
| DMBA Control | - | ~40 | 5 weeks post-treatment | [3] |
| PNE | 500 | ~60 | 5 weeks post-treatment | [3] |
| PNE | 1000 | ~80 | 5 weeks post-treatment | [3] |
| PNE | 2000 | ~70 | 5 weeks post-treatment | [3] |
PNE: Phyllanthus niruri Extract. Survival rate percentages are approximated from the survival curve.
Comparison with Standard Chemotherapy
While direct head-to-head in vivo comparisons are limited, some studies have evaluated Phyllanthus extracts in combination with or in the same context as conventional chemotherapeutic agents like cisplatin (B142131).
| Treatment Group | Animal Model | Key Findings | Reference |
| PCE vs. Cisplatin | DMBA-Induced Breast Cancer | PCE administration modulated macrophage polarization, suggesting an immunomodulatory anticancer effect. A cisplatin group was included for comparison. | [4] |
| P. emblicus + Cisplatin | Oxidative Stress Model | P. emblicus extract showed a protective effect against cisplatin-induced oxidative stress. | [5] |
PCE: P. niruri and C. roseus extract.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are summaries of protocols used in the cited in vivo studies.
Ehrlich Ascites Carcinoma (EAC) Murine Model
-
Tumor Induction: Mice are inoculated intraperitoneally with EAC cells (e.g., 2 x 10^6 cells/mouse).[1][2]
-
Treatment: Test compounds (e.g., Phyllanthus extracts or isolated lignans) are administered orally at various doses, often starting 24 hours after tumor inoculation and continuing for a specified period (e.g., 14 days).[1]
-
Parameters Measured:
-
Tumor Growth: Monitored by measuring tumor volume and packed cell volume.[1]
-
Cell Viability: Viable and non-viable tumor cell counts are determined using methods like the trypan blue exclusion assay.[1]
-
Survival Analysis: The lifespan of the animals is recorded.[1]
-
Hematological Parameters: Red blood cell count, white blood cell count, and hemoglobin levels are assessed to check for effects on the hematopoietic system.[2]
-
Biochemical Analysis: Liver function and antioxidant enzyme levels may also be evaluated.[1]
-
DMBA-Induced Mammary Carcinogenesis in Mice
-
Animal Model: Female BALB/c mice are a common choice.[3]
-
Carcinogen Induction: Mammary carcinogenesis is induced by subcutaneous injection of DMBA (e.g., 15 mg/kg) weekly for an extended period (e.g., 12 weeks).[3]
-
Treatment: Following the induction phase, mice are treated orally with the Phyllanthus extract daily for a set duration (e.g., 5 weeks).[3]
-
Parameters Measured:
-
Survival Rate: The percentage of surviving animals in each group is monitored over time.[3]
-
Immunohistochemistry: Tumor tissues are analyzed for the expression of key proteins related to angiogenesis (e.g., VEGFA, HIF-1α) and endothelial cell markers (e.g., CD31, CD146).[3]
-
Flow Cytometry: Levels of inflammatory cytokines (e.g., IL-6, IL-17) are measured to assess the immunomodulatory effects.[3]
-
Signaling Pathways and Molecular Mechanisms
The anticancer effects of Phyllanthus species are attributed to their ability to modulate multiple signaling pathways crucial for cancer cell survival, proliferation, and metastasis.
Figure 1. Major signaling pathways modulated by constituents of Phyllanthus species.
Experimental Workflow
The general workflow for evaluating the in vivo anticancer efficacy of a test compound like a Phyllanthus extract is a multi-step process.
References
- 1. ijpbs.com [ijpbs.com]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Suppression of hypoxia and inflammatory pathways by Phyllanthus niruri extract inhibits angiogenesis in DMBA-induced breast cancer mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Molecular Architecture of Phyllanthusiin C: A Comparative Guide to Structural Confirmation by High-Resolution Mass Spectrometry
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a natural product's structure is a cornerstone of preclinical research. This guide provides a comparative analysis of High-Resolution Mass Spectrometry (HR-MS) in the structural elucidation of Phyllanthusiin C, a complex ellagitannin. We will explore the theoretical basis of its structural confirmation by HR-MS and compare this with alternative analytical techniques, supported by experimental data and detailed protocols.
This compound, a hydrolyzable tannin found in plants of the Phyllanthus genus, such as Phyllanthus myrtifolius and Phyllanthus flexuosus, possesses a complex molecular structure that requires sophisticated analytical methods for its confirmation.[1] High-Resolution Mass Spectrometry (HR-MS) stands as a powerful tool in this endeavor, providing highly accurate mass measurements that are critical for determining the elemental composition of a molecule.
The Power of Precision: Structural Confirmation with HR-MS
The confirmation of this compound's structure using HR-MS hinges on the principle of obtaining a high-resolution mass spectrum, which allows for the determination of the molecule's exact mass. This precise measurement is then used to deduce its elemental formula.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₄₀H₃₀O₂₆ | PubChem[1] |
| Theoretical Exact Mass | 926.10253 Da | PubChem[1] |
| Observed [M-H]⁻ ion | Value to be determined experimentally | |
| Mass Accuracy (ppm) | Value to be calculated |
Note: The observed [M-H]⁻ ion and mass accuracy are placeholder values that would be determined during experimental analysis.
The workflow for confirming the structure of this compound using HR-MS involves several key steps, from sample preparation to data analysis.
References
The Quest for Phyllanthusiin C: A Comparative Guide to Extraction Techniques
For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in the journey from discovery to application. This guide provides a comparative analysis of various extraction methods for Phyllanthusiin C, a lignan (B3055560) found in plants of the Phyllanthus genus. As direct comparative studies on this compound are limited, this guide will draw upon data from the closely related and well-studied lignan, Phyllanthin, to provide valuable insights into optimizing its extraction.
This analysis will delve into both traditional and modern extraction techniques, presenting a clear comparison of their efficiencies based on available experimental data. Detailed methodologies are provided to enable researchers to replicate and adapt these protocols for their specific needs.
Unveiling the Best Method: A Data-Driven Comparison
The selection of an appropriate extraction method is paramount to maximizing the yield and purity of the target compound. Below is a summary of quantitative data from various studies, comparing the efficiency of different extraction techniques for Phyllanthin. This data serves as a valuable proxy for understanding the potential efficiencies for this compound extraction.
| Extraction Method | Solvent | Key Parameters | Yield of Phyllanthin | Purity | Source |
| Maceration | Methanol (B129727) | 7 days, room temperature | 14% (w/w) of crude extract | Not Specified | [1] |
| Soxhlet Extraction | Methanol | 10 hours | 6% (w/w) of crude extract | Not Specified | [1][2] |
| Microwave-Assisted Extraction (MAE) | 65% (v/v) Methanol-water | 3 min, 600 W | Higher than maceration and Soxhlet | Not Specified | [1] |
| Microwave-Assisted Extraction (MAE) with Ionic Liquids | Imidazolium (B1220033) bromide ionic liquid (0.75 M) | 120 W | 0.23 mg/g | Not Specified | [3] |
| Microwave-Assisted Extraction (MAE) with Ionic Liquids | Imidazolium chloride ionic liquid (0.75 M) | 120 W | 0.1783 mg/g | Not Specified | [3] |
| Conventional Maceration with Methanol | Methanol | 3 days | 0.1319 mg/g | Not Specified | [3] |
Note: The yields reported are for the crude extract or a quantified amount of Phyllanthin and may not directly correlate to the purity of the target compound. Further purification steps are typically required.
A Glimpse into the Process: Experimental Protocols
To aid in the practical application of these methods, detailed experimental protocols for the key extraction techniques are outlined below.
Conventional Methods
1. Maceration
-
Protocol:
-
Coarsely powder the dried plant material (e.g., leaves of Phyllanthus amarus).
-
Place 10 g of the powdered material in a closed vessel.
-
Add 150 ml of methanol to the vessel.
-
Allow the mixture to stand at room temperature for 7 days with occasional stirring.
-
Filter the liquid to separate the extract from the plant residue.
-
Calculate the percentage yield of the extract after solvent evaporation.[1]
-
2. Soxhlet Extraction
-
Protocol:
-
Place a thimble containing 1.0 gram of the air-dried sample into a Soxhlet apparatus.
-
Add 10 ml of methanol to the distillation flask.
-
Heat the flask to allow the solvent to boil, vaporize, and condense into the thimble.
-
Continue the extraction for 10 hours.
-
Combine the extracts and dry them under a vacuum.
-
Reconstitute the dried extract in methanol for analysis.[2]
-
Modern Methods
1. Microwave-Assisted Extraction (MAE)
-
Protocol:
-
Crush and sieve the dried leaves of Phyllanthus amarus.
-
Transfer 5 g of the powdered drug to a 100 ml 4-necked round bottom flask.
-
Add 50 ml of 65% (v/v) methanol-water to the flask.
-
Shake the mixture well and allow it to stand for a short period.
-
Place the flask in a microwave extraction reactor.
-
Set the extraction time to 3 minutes and the irradiation power to 600 W.
-
After extraction, filter the mixture.
-
Concentrate the extract on a water bath and calculate the percentage yield.[1]
-
2. Microwave-Assisted Extraction with Ionic Liquids (IL-MAE)
-
Protocol:
-
Dissolve one gram of the powdered plant material in the selected ionic liquid solvent (e.g., 0.75 M imidazolium bromide).
-
Use a solvent-to-sample ratio of 1:12.
-
Subject the mixture to microwave irradiation at 120 W.
-
Filter the resulting extract through a 0.45 µm membrane for subsequent analysis by High-Performance Liquid Chromatography (HPLC).[3]
-
Visualizing the Path to Purity: Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general experimental workflow for this compound extraction and a conceptual representation of how different extraction methods target the plant matrix.
References
Comparative Bioactivity of Phyllanthusiin C Across Phyllanthus Species: A Guide for Researchers
For Immediate Release
A comprehensive analysis of the bioactive compound Phyllanthusiin C, found in various species of the Phyllanthus genus, reveals its potential as a subject for further investigation in drug development. This guide provides a comparative overview of its bioactivity, supported by available data, and outlines key experimental protocols for researchers, scientists, and drug development professionals. While specific quantitative data for this compound remains limited in publicly available literature, this guide synthesizes the current understanding of the bioactivity of Phyllanthus extracts and related compounds to infer the potential activities of this compound and to direct future research.
Introduction to this compound and the Phyllanthus Genus
The genus Phyllanthus comprises a diverse group of plants that have been used for centuries in traditional medicine to treat a wide range of ailments, including liver diseases, kidney stones, and viral infections.[1] These therapeutic properties are attributed to a rich array of phytochemicals, including tannins, flavonoids, alkaloids, and lignans. Among the complex tannins, this compound is a constituent of several Phyllanthus species, notably Phyllanthus amarus. While research has extensively documented the bioactivities of crude extracts and other major compounds from this genus, specific data on this compound is still emerging.
Comparative Bioactivity Overview
Direct quantitative comparisons of this compound bioactivity across different Phyllanthus species are currently scarce in scientific literature. However, studies on extracts from species known to contain this compound, such as P. amarus and P. niruri, provide valuable insights into its potential therapeutic effects.
Anticancer and Cytotoxic Activity
Extracts from Phyllanthus species have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a methylene (B1212753) chloride fraction of Phyllanthus niruri, which contains a complex mixture of compounds including ellagitannins like Phyllanthusiin B/G/C, exhibited potent cytotoxicity against both naïve (MCF-7) and doxorubicin-resistant (MCF-7ADR) breast cancer cell lines.[2] While specific IC50 values for this compound are not provided, the activity of the fraction suggests that its components, including this compound, contribute to this effect. Further research involving isolated this compound is necessary to determine its specific cytotoxic potency.
Anti-inflammatory Activity
Inflammation is a key factor in the pathogenesis of numerous chronic diseases. Compounds isolated from Phyllanthus species have been shown to possess anti-inflammatory properties. For example, various compounds from Phyllanthus amarus have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated RAW 264.7 macrophages.[3][4] While specific IC50 values for this compound in anti-inflammatory assays are not yet reported, the known anti-inflammatory effects of Phyllanthus extracts suggest that this compound may contribute to this activity.
Antiviral Activity
Several Phyllanthus species have been investigated for their antiviral properties. Aqueous extracts of Phyllanthus urinaria have shown strong antiviral activity against Herpes Simplex Virus type-1 (HSV-1) and HSV-2.[5][6] An ethanolic extract of Phyllanthus niruri demonstrated potent anti-Hepatitis C Virus (HCV) activity with an IC50 value of 4.14 µg/mL.[7] Although the specific contribution of this compound to this antiviral activity has not been elucidated, its presence in these plants suggests it may be a contributing factor.
Antioxidant Activity
Many of the therapeutic properties of Phyllanthus species are attributed to their potent antioxidant activity. Methanol and water extracts of P. urinaria, P. debilis, and P. niruri have demonstrated significant radical scavenging activity in DPPH and ABTS assays, with EC50 values ranging from 11.2 to 73.0 µg/mL.[2][3][8] While the antioxidant capacity of purified this compound has not been specifically reported, the high antioxidant potential of the extracts suggests that their tannin constituents, including this compound, are major contributors.
Experimental Methodologies
To facilitate further research on this compound, this section details common experimental protocols used to assess the bioactivities discussed above.
Table 1: Bioactivity Data of Phyllanthus Species Extracts and Compounds
| Species / Compound | Bioactivity | Cell Line / Assay | IC50 / EC50 Value | Reference |
| Phyllanthus niruri (Methylene Chloride Fraction) | Cytotoxicity | MCF-7 | Not specified for single compound | [2] |
| Phyllanthus niruri (Methylene Chloride Fraction) | Cytotoxicity | MCF-7ADR | Not specified for single compound | [2] |
| Ethyl 8-hydroxy-8-methyl-tridecanoate (P. amarus) | Anti-inflammatory (NO inhibition) | RAW 264.7 | 0.91 µM | [3] |
| 1,7,8-trihydroxy-2-naphtaldehyde (P. amarus) | Anti-inflammatory (NO inhibition) | RAW 264.7 | 1.07 µM | [3] |
| Phyllanthus niruri (Ethanolic Extract) | Antiviral (Anti-HCV) | Huh7it cells | 4.14 µg/mL | [7] |
| Phyllanthus urinaria (Methanol Extract) | Antioxidant (DPPH) | - | 15.8 µg/mL | [2][3] |
| Phyllanthus urinaria (Methanol Extract) | Antioxidant (ABTS) | - | 11.2 µg/mL | [2][3] |
| Phyllanthus niruri (Methanol Extract) | Antioxidant (DPPH) | - | 29.3 µg/mL | [2][3] |
| Phyllanthus niruri (Methanol Extract) | Antioxidant (ABTS) | - | 26.0 µg/mL | [2][3] |
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., isolated this compound) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce nitric oxide (NO) production and incubate for 24 hours.
-
Griess Assay: Collect the cell supernatant and measure the nitrite (B80452) concentration (an indicator of NO production) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
IC50 Determination: Calculate the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.[3][4]
Antiviral Assay (Plaque Reduction Assay for HSV)
-
Cell Monolayer: Grow a confluent monolayer of Vero cells in a 24-well plate.
-
Infection: Infect the cells with a known titer of Herpes Simplex Virus (HSV) in the presence of varying concentrations of the test compound.
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing 1.2% methylcellulose (B11928114) and the test compound.
-
Incubation: Incubate the plates for 2-3 days until plaques are visible.
-
Staining and Counting: Fix and stain the cells with crystal violet, and count the number of plaques.
-
IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[5][6][9]
Antioxidant Assay (DPPH Radical Scavenging Assay)
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.
-
EC50 Determination: The half-maximal effective concentration (EC50) is the concentration of the compound that scavenges 50% of the DPPH radicals.[2][3][8]
Signaling Pathways and Experimental Workflows
The bioactive compounds in Phyllanthus species are known to modulate several key signaling pathways involved in cancer and inflammation. While the specific effects of this compound are yet to be fully elucidated, it is hypothesized to act on pathways such as NF-κB and MAPK, similar to other polyphenolic compounds.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow for Investigating NF-κB Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Inhibitory effects of compounds from Phyllanthus amarus on nitric oxide production, lymphocyte proliferation, and cytokine release from phagocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Antiviral Activities of Four Local Malaysian Phyllanthus Species against Herpes Simplex Viruses and Possible Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. Excoecarianin, Isolated from Phyllanthus urinaria Linnea, Inhibits Herpes Simplex Virus Type 2 Infection through Inactivation of Viral Particles - PMC [pmc.ncbi.nlm.nih.gov]
Phyllanthusiin C and Synthetic Antioxidants: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and safe antioxidant compounds, both natural and synthetic molecules are of significant interest. This guide provides a comparative overview of the antioxidant efficacy of Phyllanthusiin C, a hydrolysable tannin found in plants of the Phyllanthus genus, and common synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. This comparison is based on available in vitro experimental data from established antioxidant assays.
Mechanisms of Antioxidant Action
Natural and synthetic antioxidants operate through various mechanisms to neutralize free radicals and mitigate oxidative stress.
This compound and other hydrolysable tannins primarily act as free radical scavengers. Their polyphenolic structure, rich in hydroxyl groups, allows them to donate hydrogen atoms to stabilize free radicals. Additionally, some natural antioxidants can upregulate the body's endogenous antioxidant defense systems. One such crucial pathway is the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, natural compounds can promote the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Synthetic antioxidants like BHA and BHT are phenolic compounds that primarily function as chain-breaking free radical scavengers. They donate a hydrogen atom from their hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction.[1]
Quantitative Comparison of Antioxidant Efficacy
Direct comparative studies on the antioxidant activity of pure this compound versus synthetic antioxidants are limited in publicly available literature. The following tables summarize the available data for Phyllanthus species extracts and common synthetic antioxidants from various in vitro assays. It is important to note that the data for Phyllanthus is for extracts and not the purified this compound, which makes a direct quantitative comparison with pure synthetic compounds challenging. The efficacy of an extract is influenced by the complex mixture of its constituents.
Table 1: Antioxidant Activity of Phyllanthus Species Extracts
| Extract | Assay | IC50 (µg/mL) | Reference |
| Phyllanthus niruri | DPPH | 14.21 ± 0.73 | [2] |
| Phyllanthus urinaria (Methanol) | DPPH | 15.8 | [3] |
| Phyllanthus urinaria (Water) | DPPH | 33.5 | [3] |
| Phyllanthus niruri (Methanol) | ABTS | 1.17 | [4] |
| Phyllanthus urinaria (Methanol) | ABTS | 11.2 | [3] |
| Phyllanthus urinaria (Water) | ABTS | 13.5 | [3] |
Table 2: Antioxidant Activity of Synthetic Antioxidants
| Compound | Assay | IC50 (µg/mL) | Reference(s) |
| BHA | DPPH | 112.05 | [5] |
| BHT | DPPH | 202.35 | [5] |
| Trolox | DPPH | 3.77 ± 0.08 | [1] |
| BHT | ABTS | 13 | [6] |
| Trolox | ABTS | 2.93 ± 0.03 | [1] |
Note on FRAP Assay Data: The Ferric Reducing Antioxidant Power (FRAP) assay results are often expressed in terms of equivalents to a standard antioxidant, such as Trolox (TEAC) or Fe(II). A direct comparison of absolute values across different studies is difficult without standardized reporting. One study found the FRAP activity of a Phyllanthus niruri extract to be 373.95 µM Fe(II)/µg.[4]
Experimental Protocols
The following sections detail the methodologies for the key antioxidant assays cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Workflow:
Detailed Methodology:
-
Reagent Preparation: A stock solution of DPPH is prepared in methanol (e.g., 0.1 mM).
-
Sample Preparation: The test compounds (this compound, BHA, BHT, Trolox) are dissolved in methanol to prepare a range of concentrations.
-
Assay Procedure: A specific volume of the DPPH solution is mixed with a specific volume of each sample concentration.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.
Workflow:
Detailed Methodology:
-
Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to an absorbance of a specific value at a particular wavelength (e.g., 0.70 at 734 nm).
-
Sample Preparation: The test compounds are dissolved in a suitable solvent to prepare a range of concentrations.
-
Assay Procedure: A specific volume of the diluted ABTS•+ solution is added to a specific volume of each sample concentration.
-
Measurement: The absorbance is recorded at a specific time point after initial mixing (e.g., 6 minutes) at the wavelength of maximum absorbance (typically around 734 nm).
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated, and the IC50 value is determined.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Workflow:
Detailed Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and an aqueous solution of ferric chloride (FeCl₃).
-
Sample Preparation: The test compounds are dissolved in a suitable solvent.
-
Assay Procedure: The freshly prepared FRAP reagent is mixed with the sample solution.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Measurement: The absorbance of the resulting blue-colored complex is measured at the wavelength of maximum absorbance (typically around 593 nm).
-
Calculation: The antioxidant capacity is calculated by comparing the change in absorbance in the sample mixtures with a standard curve prepared using a known antioxidant like Trolox or ferrous sulfate.
Conclusion
Both this compound, as a representative of natural hydrolysable tannins, and synthetic antioxidants like BHA, BHT, and Trolox demonstrate significant antioxidant activity through their ability to scavenge free radicals. While synthetic antioxidants are well-characterized for their direct radical scavenging, natural compounds like those found in Phyllanthus species may offer a broader spectrum of action, potentially including the modulation of endogenous antioxidant pathways.
The available in vitro data suggests that extracts of Phyllanthus species possess potent antioxidant activity, in some cases comparable to or exceeding that of certain synthetic antioxidants. However, the lack of directly comparable IC50 values for purified this compound necessitates further research to definitively quantify its efficacy relative to synthetic counterparts. For researchers and drug development professionals, this guide highlights the potential of this compound as a natural antioxidant, warranting further investigation into its specific mechanisms and comparative potency.
References
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 2. Frontiers | Synthetic and semi-synthetic antioxidants in medicine and food industry: a review [frontiersin.org]
- 3. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases [aginganddisease.org]
- 6. Antioxidant activity of some polyphenol constituents of the medicinal plant Phyllanthus amarus Linn | Semantic Scholar [semanticscholar.org]
Comparative Analysis of Phyllanthusiin C Isomers: A Guide for Researchers
A comprehensive examination of the biological activities of Phyllanthusiin C and its related isomers, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.
Introduction
This compound is a member of the ellagitannin family, a class of hydrolyzable tannins found in various species of the Phyllanthus genus. These plants have a long history of use in traditional medicine for treating a wide range of ailments. Modern scientific investigation has identified a variety of bioactive compounds within these plants, with ellagitannins like this compound and its isomers drawing significant interest for their potential therapeutic properties, including antioxidant, cytotoxic, and enzyme-inhibitory activities. This guide provides a comparative analysis of this compound and its structurally related isomers—Phyllanthusiin A, B, and D, as well as other relevant ellagitannins like Geraniin (B209207), Amariin, and Repandusinic acid A—to aid in further research and drug discovery efforts.
Chemical Structures
This compound and its related compounds share a common core structure derived from gallic acid and hexahydroxydiphenic acid (HHDP) esterified to a glucose unit. The isomeric variations arise from differences in the stereochemistry and the nature and linkage of the constituent acyl groups.
Table 1: Chemical Structures of this compound and Related Ellagitannins
| Compound | Molecular Formula | Key Structural Features |
| This compound | C40H30O26 | Contains a galloyl group and two HHDP groups attached to a glucose core. |
| Phyllanthusiin A | C41H28O27 | Structurally similar to this compound, often co-isolated.[1] |
| Phyllanthusiin B | C41H30O28 | An additional hydroxyl group compared to Phyllanthusiin A.[1] |
| Phyllanthusiin D | Not Available | An unusual hydrolyzable tannin, also found in Phyllanthus amarus.[2] |
| Geraniin | C41H28O27 | A well-characterized ellagitannin with known biological activities.[1] |
| Amariin | Not Available | An ellagitannin often co-occurring with Geraniin. |
| Repandusinic acid A | Not Available | Another related ellagitannin with reported antioxidant properties. |
Comparative Biological Activities
While direct comparative studies on all this compound isomers are limited, existing research on individual compounds and extracts of Phyllanthus species allows for a preliminary assessment of their biological potential.
Cytotoxicity
Table 2: Comparative Cytotoxicity Data (IC50 values)
| Compound/Extract | Cell Line | IC50 (µg/mL) | Reference |
| P. niruri CH2Cl2 fraction | MCF-7 | < 100 | [1] |
| P. niruri CH2Cl2 fraction | MCF-7ADR | < 100 | [1] |
| This compound Isomers | - | Data Not Available | - |
Further research is required to isolate individual this compound isomers and determine their specific cytotoxic potencies.
Antioxidant Activity
The potent antioxidant activity of Phyllanthus species is well-documented and is largely attributed to their high content of phenolic compounds, particularly ellagitannins.[3][4] These compounds are effective free radical scavengers. Studies on Geraniin, a related ellagitannin, have shown significant antioxidant activity in various assays.[5][6]
Table 3: Comparative Antioxidant Activity (IC50 values)
| Compound/Assay | DPPH Radical Scavenging | ABTS Radical Scavenging | Reference |
| Geraniin | 0.92 µM (pH 4.5), 1.27 µM (pH 7.9) | - | [5] |
| P. urinaria Methanol (B129727) Extract | 15.8 - 29.3 µg/mL | 11.2 - 26.0 µg/mL | [7] |
| P. niruri Methanol Extract | 17.72 ± 0.80 μg/ml | - | [2] |
| This compound Isomers | Data Not Available | Data Not Available | - |
Comparative studies quantifying the antioxidant potential of purified this compound isomers are needed to establish structure-activity relationships.
Enzyme Inhibition
Ellagitannins are known to inhibit various enzymes. For example, Geraniin has been shown to inhibit semicarbazide-sensitive amine oxidase (SSAO) and angiotensin-converting enzyme (ACE), with IC50 values of 6.58 µM and 13.22 µM, respectively.[5] This suggests that this compound isomers may also possess enzyme inhibitory properties relevant to various disease states.
Table 4: Comparative Enzyme Inhibition Data (IC50 values)
| Compound | Enzyme | IC50 (µM) | Reference |
| Geraniin | SSAO | 6.58 | [5] |
| Geraniin | ACE | 13.22 | [5] |
| This compound Isomers | - | Data Not Available | - |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds (this compound isomers) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Antioxidant Assay (DPPH Radical Scavenging Assay)
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of the test compounds are added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm against a blank.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against sample concentration.
Signaling Pathway Modulation
While specific signaling pathways modulated by individual this compound isomers have not been elucidated, studies on Phyllanthus extracts and related compounds suggest potential interactions with key cellular signaling cascades involved in cancer and inflammation. For example, some Phyllanthus compounds have been shown to modulate the NF-κB and MAPK signaling pathways.
Caption: Putative inhibition of inflammatory signaling pathways by this compound isomers.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of this compound isomers.
Caption: Workflow for isolation and comparative bioactivity screening of this compound isomers.
Conclusion and Future Directions
The available evidence suggests that this compound and its isomers are promising candidates for further investigation as potential therapeutic agents. Their presence in medicinally important Phyllanthus species, coupled with the known cytotoxic and antioxidant properties of related ellagitannins, underscores their pharmacological relevance. However, a significant knowledge gap exists regarding the specific biological activities of individual this compound isomers.
Future research should focus on the following:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of individual this compound isomers.
-
Direct Comparative Studies: Conducting head-to-head comparisons of the cytotoxic, antioxidant, and enzyme-inhibitory activities of the purified isomers to establish clear structure-activity relationships.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by each isomer to understand their mechanisms of action.
-
In Vivo Studies: Evaluating the efficacy and safety of the most promising isomers in preclinical animal models of relevant diseases.
A deeper understanding of the comparative bioactivities of this compound isomers will be instrumental in unlocking their full therapeutic potential and guiding the development of novel, natural product-based drugs.
References
- 1. A Review of the Phytochemistry and Pharmacology of Phyllanthus urinaria L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Important Ethnomedicinal Herbs of Phyllanthus Species: Present Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ej-chem.org [ej-chem.org]
- 5. Antioxidant, anti-semicarbazide-sensitive amine oxidase, and anti-hypertensive activities of geraniin isolated from Phyllanthus urinaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Prudent Disposal of Phyllanthusiin C: A Guide for Laboratory Professionals
Disclaimer: As of the compilation of this document, a specific Safety Data Sheet (SDS) for Phyllanthusiin C is not publicly available. The following disposal procedures are based on general best practices for handling and disposing of chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals are strongly advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable federal, state, and local regulations. All chemical waste should be treated as hazardous unless explicitly determined otherwise by a qualified professional.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In case of accidental exposure, follow standard first aid procedures and seek medical attention.
II. Quantitative Data: Physical and Chemical Properties of this compound
The following table summarizes the known physical and chemical properties of this compound. This information is crucial for a preliminary assessment of its potential hazards and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₄₀H₃₀O₂₆ |
| Molecular Weight | 926.6 g/mol |
| Appearance | Solid (assumed) |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol.[1] |
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general procedure for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, vials, flasks).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate this compound waste from other laboratory waste streams at the point of generation. Use dedicated, clearly labeled waste containers.
Step 2: Waste Container Selection and Labeling
-
Select appropriate waste containers. Use chemically resistant containers with secure, leak-proof lids. For liquid waste, ensure the container material is compatible with the solvents used.
-
Label all waste containers clearly. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and solvent (for solutions).
-
The date of accumulation.
-
The name of the principal investigator or laboratory group.
-
Step 3: Waste Accumulation and Storage
-
Store waste containers in a designated Satellite Accumulation Area (SAA). This area should be at or near the point of waste generation and under the control of the laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.
-
Do not mix incompatible waste types in the same container.
Step 4: Disposal of Empty Containers
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent capable of dissolving the compound.
-
The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided all hazardous material labels have been defaced or removed.
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with a complete inventory of the waste being disposed of.
-
Follow all institutional procedures for waste pickup and handover.
IV. Experimental Protocols
Based on the conducted searches, no specific experimental protocols for the disposal of this compound are publicly available. The step-by-step guidance provided above is derived from general best practices for laboratory chemical waste management.
V. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Navigating the Safe Handling of Phyllanthusiin C: A Comprehensive Guide to Personal Protective Equipment and Operational Protocols
Essential Personal Protective Equipment (PPE) and Safety Measures
When handling Phyllanthusiin C, a cautious approach is necessary due to the lack of exhaustive toxicological data. The following table summarizes the recommended PPE and safety measures.
| Protective Equipment/Measure | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | To prevent inhalation of dust or aerosols. |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA | To protect eyes from splashes or dust. |
| Hand Protection | Compatible chemical-resistant gloves | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat and other protective clothing | To prevent skin exposure. |
| Engineering Controls | Mechanical exhaust system | To minimize exposure to airborne particles. |
| Safety Facilities | Safety shower and eye wash station | For immediate decontamination in case of exposure. |
Operational Plan: A Step-by-Step Guide to Handling this compound
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps before, during, and after the handling process.
Experimental Workflow for Handling this compound
Pre-Operational Checks
-
Review Safety Information : Familiarize yourself with all available safety data for this compound and related compounds.
-
Assemble PPE : Gather all necessary personal protective equipment as outlined in the table above.
-
Verify Engineering Controls : Ensure that the designated fume hood or other ventilated enclosure is functioning correctly.
Step-by-Step Handling Procedure
-
Don PPE : Put on your lab coat, safety goggles, and chemical-resistant gloves. If there is a risk of generating dust, a respirator is required.
-
Controlled Environment : Conduct all manipulations of this compound within a fume hood to minimize inhalation exposure.
-
Minimize Dust : Handle the compound carefully to avoid generating dust.
-
Secure Container : Keep the container of this compound tightly sealed when not in use.
Post-Operational Clean-up
-
Decontamination : Clean all work surfaces with an appropriate solvent to remove any residual contamination.
-
Waste Disposal : Dispose of all contaminated materials, including disposable gloves and any waste this compound, in designated hazardous waste containers.
-
PPE Removal : Remove your PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene : Wash your hands thoroughly with soap and water after completing the work.
First Aid Measures
In the event of exposure, immediate action is critical. The following table provides first aid guidance.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist.[1] |
| Skin Contact | Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician.[1] |
| Ingestion | Wash out mouth with water provided the person is conscious. Call a physician.[1] |
| Inhalation | Remove the casualty to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Collection : Collect all waste materials, including unused this compound, contaminated wipes, and disposable PPE, in a clearly labeled, sealed container suitable for chemical waste.
-
Waste Segregation : Do not mix this waste with other waste streams.
-
Consult Regulations : Adhere to all local, state, and federal regulations for the disposal of chemical waste.
-
Professional Disposal : Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste.
Hierarchy of Hazard Controls
To ensure the highest level of safety, a multi-layered approach to hazard control should be implemented. The most effective controls are at the top of the hierarchy.
Hierarchy of Hazard Controls
By implementing these comprehensive safety and handling protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
